molecular formula C10H17NO6 B177579 Boc-D-Asp(OMe)-OH CAS No. 124184-67-4

Boc-D-Asp(OMe)-OH

Cat. No.: B177579
CAS No.: 124184-67-4
M. Wt: 247.24 g/mol
InChI Key: WFPSMPYVXFVVFA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Asp(OMe)-OH (CAS 124184-67-4) is a protected derivative of the D-isomer of aspartic acid, specifically engineered as a critical building block for sophisticated peptide synthesis . This compound features two key protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group on the alpha-amino function and a methyl ester (OMe) on the aspartic acid side chain beta-carboxylic acid . This specific protection scheme is vital for its research value, as it allows synthetic chemists to selectively deproticate and activate specific sites within the molecule, enabling the controlled, step-wise construction of complex peptide sequences with defined chirality and functionality. Its primary research application lies in the solid-phase and solution-phase synthesis of peptide-based drugs and other biologically active molecules, where it incorporates the D-aspartic acid residue . The non-natural D-configuration is particularly valuable for enhancing the metabolic stability of therapeutic peptides and for studying structure-activity relationships. The compound's role is foundational; the quality and purity of this intermediate directly impact the success and efficiency of the entire synthetic pathway, making it a cornerstone in pharmaceutical R&D for developing novel therapeutics . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Safe handling procedures should be followed. The compound has the molecular formula C10H17NO6 and a molecular weight of 247.25 g/mol . It is recommended to store the material sealed in a dry environment at 2-8°C to ensure its stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPSMPYVXFVVFA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124184-67-4
Record name (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Asp(OMe)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-tert-butyloxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. This protected amino acid is a critical building block in synthetic peptide chemistry, enabling the precise incorporation of D-aspartic acid residues into peptide chains.

Core Chemical Properties and Structure

This compound is a derivative of the naturally occurring amino acid L-aspartic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the β-carboxyl group. This strategic protection allows for selective reactions at the α-carboxyl group during peptide synthesis.

Chemical Structure:

(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid

Quantitative Chemical Data:

PropertyValueSource(s)
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid[1]
CAS Number 124184-67-4[1][2]
Molecular Formula C10H17NO6[1][2]
Molecular Weight 247.25 g/mol [1][2]
Melting Point 56 °C[1]
Boiling Point 411.5 ± 40.0 °C at 760 mmHg[1]
Physical Form Solid[1][2]
Purity ≥95%[1][2]
Storage Temperature 2-8°C, sealed in dry conditions[2]

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound involves two key steps: the selective esterification of the β-carboxyl group of D-aspartic acid and the subsequent protection of the α-amino group with a Boc group. The following is a generalized experimental protocol based on established chemical transformations.

Materials:

  • D-aspartic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl2) or another suitable esterification catalyst

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (Et3N) or another suitable base

  • Dioxane and water (or another suitable solvent system for Boc protection)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

Step 1: β-Methyl Esterification of D-Aspartic Acid

  • Suspend D-aspartic acid in an excess of methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring. The amount of thionyl chloride should be catalytic.

  • Allow the reaction mixture to warm to room temperature and stir overnight. The suspension should gradually become a clear solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the excess methanol under reduced pressure to obtain the crude D-aspartic acid β-methyl ester.

Step 2: N-Boc Protection

  • Dissolve the crude D-aspartic acid β-methyl ester in a 1:1 mixture of dioxane and water.

  • Add triethylamine to the solution to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl).

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated to yield this compound as a solid.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF or dichloromethane - DCM)

  • TFA (Trifluoroacetic acid) for Boc deprotection

  • Scavengers (e.g., triisopropylsilane - TIS, water)

  • Washing solvents (DMF, DCM, isopropanol)

Procedure:

1. Resin Swelling:

  • Swell the peptide-resin in the appropriate solvent (e.g., DCM or DMF) for 30-60 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of TFA in DCM (typically 25-50%) to the resin to remove the N-terminal Boc protecting group of the preceding amino acid.

  • Agitate the resin for 1-2 minutes, then drain.

  • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and prepare for the coupling step.

3. Neutralization:

  • Add a solution of a base (e.g., 5-10% DIPEA in DMF) to the resin and agitate for 5-10 minutes to neutralize the protonated amino group.

  • Drain the neutralization solution and repeat the process.

  • Wash the resin thoroughly with DMF to remove excess base.

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, of slightly less equivalence than the amino acid) in DMF.

  • Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation solution and allow it to pre-activate for a few minutes.

  • Add the activated this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amino groups.

  • Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS) for the incorporation of an amino acid like this compound.

Boc_SPPS_Workflow Resin_Start Peptide-Resin (N-terminal Boc-protected) TFA TFA in DCM (Deprotection) Resin_Start->TFA Resin_Deprotected Peptide-Resin (Free N-terminus) Boc_AA This compound + Coupling Reagent + DIPEA in DMF Resin_Deprotected->Boc_AA 3. Coupling Wash Wash (DCM, IPA, DMF) Resin_Deprotected->Wash Wash Resin_Coupled Peptide-Resin + Boc-AA (Elongated Chain) Resin_Coupled->Wash TFA->Resin_Deprotected Base DIPEA in DMF (Neutralization) Base->Resin_Deprotected Boc_AA->Resin_Coupled Wash->Resin_Start Wash->Base 2. Neutralization

Caption: Workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.

This technical guide serves as a foundational resource for understanding and utilizing this compound in research and development. Its well-defined chemical properties and critical role as a protected amino acid make it an indispensable tool for the synthesis of complex and novel peptides.

References

Technical Guide: Boc-D-Asp(OMe)-OH for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. It details its chemical properties, synthesis, and critical applications, with a focus on its role as a key building block in peptide synthesis and as a chiral intermediate in drug development.

Core Compound Data

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. It is strategically modified with two essential protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a methyl ester (OMe) on the β-carboxyl side chain. This configuration leaves the α-carboxyl group available for peptide bond formation while preventing unwanted side reactions.

PropertyDataReference(s)
CAS Number 124184-67-4[1]
Molecular Formula C₁₀H₁₇NO₆
Molecular Weight 247.25 g/mol
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid[1]
Physical Form White to off-white solid[1]
Melting Point 56°C[1]
Boiling Point 411.5 ± 40.0 °C at 760 mmHg[1]
Solubility Soluble in organic solvents such as Dimethyl sulfoxide (DMSO).
Storage Conditions Recommended storage at 2-8°C for short-term and -20°C for long-term stability.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process requiring precise control of protecting group chemistry. The general synthetic strategy involves two key transformations:

  • N-Terminal Protection: The synthesis begins with the protection of the α-amino group of D-aspartic acid using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction yields N-Boc-D-aspartic acid.

  • Selective Side-Chain Esterification: The subsequent and more challenging step is the selective esterification of the β-carboxyl group (the side chain) to form the methyl ester, without reacting the α-carboxyl group. This can be achieved through various methods, often involving the temporary protection of the α-carboxyl group, followed by methylation of the side chain with a reagent like methyl iodide and subsequent deprotection of the α-carboxyl group.

G cluster_synthesis General Synthesis Workflow A D-Aspartic Acid (Starting Material) B N-Boc-D-Aspartic Acid A->B 1. Boc Protection ((Boc)₂O, Base) C This compound (Final Product) B->C 2. Selective β-Esterification (e.g., MeI, Base)

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

Peptide Synthesis

The primary application of this compound is as a specialized building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of a D-amino acid is a key strategy for designing novel peptides with enhanced therapeutic properties.

  • Increased Proteolytic Stability: Peptides constructed with D-amino acids are more resistant to degradation by proteases and peptidases in the body, which typically recognize only L-amino acids. This leads to a longer biological half-life.

  • Conformational Constraints: The inclusion of a D-residue alters the peptide's secondary structure (e.g., turns, helices), which can lead to improved receptor binding affinity, selectivity, and biological activity.

The dual protection scheme of this compound is crucial for its function. The Boc group provides acid-labile protection for the N-terminus, making it ideal for the Boc-SPPS strategy, while the methyl ester protects the side chain from participating in undesired coupling reactions.

G cluster_structure Functional Anatomy of this compound mol This compound Boc Boc Group (N-Terminal Protection) Boc->mol Prevents unwanted N-terminal reactions AlphaCOOH α-Carboxyl Group (Reactive Site for Coupling) AlphaCOOH->mol Forms peptide bond SideChain Methyl Ester (Side-Chain Protection) SideChain->mol Prevents side-chain reactions

Caption: Role of protecting groups in this compound.

Chiral Synthon in Organic Chemistry

Beyond peptides, this compound serves as a valuable chiral building block for the asymmetric synthesis of complex organic molecules. Its defined stereocenter and multiple functional groups allow chemists to construct enantiomerically pure active pharmaceutical ingredients (APIs) and other fine chemicals with high precision.

Experimental Protocols

Incorporation of this compound via Boc-SPPS

This protocol outlines a single coupling cycle for incorporating this compound onto a solid-phase resin supporting a growing peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

Methodology:

  • Resin Preparation: If starting a new cycle, ensure the N-terminal Boc group of the resin-bound peptide has been removed (Step 5) and the resin has been neutralized (Step 2). Swell the peptide-resin in DMF for 30 minutes.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes. This pre-activates the amino acid.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (ninhydrin should be negative).

    • Drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove all excess reagents and byproducts.

  • N-Terminal Boc Deprotection (for the next cycle):

    • Add the TFA/DCM solution to the resin and agitate for 30 minutes.

    • Drain the deprotection solution and wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle.

G cluster_workflow Boc-SPPS Incorporation Cycle Start Start: Resin-Peptide-NH₂ Activate 1. Activate this compound (HBTU/DIPEA in DMF) Couple 2. Couple to Resin (Agitate 1-2 hours) Activate->Couple Wash1 3. Wash Resin (DMF, DCM, MeOH) Couple->Wash1 Deprotect 4. Boc Deprotection (TFA in DCM) Wash1->Deprotect Neutralize 5. Neutralize (DIPEA in DMF) Deprotect->Neutralize Wash2 6. Wash Resin (DMF, DCM) Neutralize->Wash2 Next Ready for Next Cycle Wash2->Next

Caption: Workflow for incorporating this compound in Boc-SPPS.

References

In-Depth Technical Guide to Boc-D-Asp(OMe)-OH: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butyloxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp(OMe)-OH), a key building block in peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Core Properties and Data

This compound is a white to off-white solid, primarily used in solid-phase and solution-phase peptide synthesis to introduce a D-aspartic acid residue with a protected side chain.[1]

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C10H17NO6[2]
Molecular Weight 247.25 g/mol [2]
Melting Point 56 °C[3]
Boiling Point 411.5 ± 40.0 °C at 760 mmHg[3]
Appearance Solid[2]
Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative assessments and data for the corresponding L-enantiomer provide valuable insights. The compound is generally soluble in polar aprotic solvents.

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) 200 mg/mL (808.90 mM)For the L-enantiomer, Boc-L-Asp(OMe)-OH. Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[2]
Dichloromethane (DCM) SolubleCommonly used as a solvent in reactions and washes involving this compound.[4]
N,N-Dimethylformamide (DMF) SolubleA common solvent for peptide coupling reactions.[5]

Stability Profile

The stability of this compound is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the ester linkage of the methyl group.

Storage and Handling: For long-term storage, the compound in its solid form is best kept at -20°C, where it can be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[2] When in solution, for instance in DMSO, it should be stored at -80°C for up to six months or -20°C for one month to prevent degradation.[2]

pH Stability: The Boc protecting group is known to be stable under neutral and basic conditions, making it compatible with a variety of coupling reagents and reaction conditions used in peptide synthesis.[][7] However, it is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are routinely used to deprotect the N-terminal Boc group during solid-phase peptide synthesis.[4][8] The methyl ester side-chain protection is generally more stable to acidic conditions than the Boc group but can be susceptible to hydrolysis under strongly basic conditions.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a protected amino acid in various organic solvents.

  • Materials and Equipment:

    • This compound

    • A selection of organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Methanol, Ethyl Acetate)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the samples by agitating them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Quantify the concentration of this compound in the diluted sample using a pre-established HPLC method with a calibration curve.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound under different pH conditions.

  • Materials and Equipment:

    • This compound

    • Aqueous buffers of varying pH (e.g., pH 4, 7, 9)

    • Organic co-solvent (e.g., Acetonitrile) to ensure initial dissolution

    • HPLC system with a UV detector

    • Thermostatically controlled incubator or water bath

  • Procedure:

    • Prepare stock solutions of this compound in an organic co-solvent.

    • Add a small aliquot of the stock solution to each of the aqueous buffers to achieve a known starting concentration.

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.

    • Monitor for the appearance of degradation products.

    • Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Visualization of Application in Peptide Synthesis

This compound is a fundamental component in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical workflow of a single coupling cycle in Boc-SPPS.

Boc_SPPS_Workflow Resin Resin-Bound Peptide Chain Deprotection Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: This compound + Activating Agent Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle

Caption: Logical workflow of a single coupling cycle in Boc solid-phase peptide synthesis.

This workflow illustrates the sequential steps of deprotection, washing, neutralization, coupling of the Boc-protected amino acid, and final washing before proceeding to the next cycle of amino acid addition.[8][9]

References

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the most significant developments in this field was the introduction of the tert-butyloxycarbonyl (Boc) group. This technical guide provides a comprehensive overview of the Boc protecting group's core function, mechanism of action, application in Solid-Phase Peptide Synthesis (SPPS), and its role in modern drug development for researchers, scientists, and pharmaceutical professionals.

Core Function and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to reversibly protect the α-amino group of an amino acid.[1] This prevents the nucleophilic amine from participating in undesired reactions during the peptide bond formation, thereby directing the coupling to occur exclusively at the carboxyl terminus.[2][3] The Boc group's utility is defined by its stability under neutral and basic conditions and its facile, selective removal under acidic conditions.[1][4] This acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[1]

Mechanism of Boc Protection:

The introduction of the Boc group is most commonly achieved by reacting an amino acid with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O), under basic conditions.[5][6] The base deprotonates the amino group, increasing its nucleophilicity. The amine then attacks a carbonyl carbon of the (Boc)₂O anhydride.[6][7] The reaction proceeds to form the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[7]

cluster_reactants Reactants cluster_products Products AminoAcid H₂N-CHR-COOH (Amino Acid) BocAA Boc-NH-CHR-COOH (Boc-Protected Amino Acid) AminoAcid->BocAA + (Boc)₂O, Base Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Base Base (e.g., NaOH, TEA) Byproducts (CH₃)₃COH + CO₂ BocAA->Byproducts + Byproducts BocPeptide Boc-NH-Peptide Protonation Protonated Intermediate BocPeptide->Protonation + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Cleavage tButyl tert-butyl cation (CH₃)₃C⁺ Protonation->tButyl FreeAmine H₃N⁺-Peptide (Free Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Start Polyfunctional Molecule (e.g., Boc-AA(PG₂)-OH) Q1 Target Site for Modification? Start->Q1 Deprotect_Boc Deprotect N-terminus (TFA Treatment) Q1->Deprotect_Boc N-terminus Deprotect_PG2 Deprotect Side Chain (Use Orthogonal Condition) Q1->Deprotect_PG2 Side Chain Modify_N Modify N-terminus Deprotect_Boc->Modify_N Modify_SC Modify Side Chain Deprotect_PG2->Modify_SC End Final Modified Peptide Modify_N->End Modify_SC->End

References

The Chiral Architect: An In-depth Technical Guide to Boc-D-Asp(OMe)-OH in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-aspartic acid β-methyl ester, commonly referred to as Boc-D-Asp(OMe)-OH, is a versatile chiral building block with significant applications in the fields of peptide synthesis, medicinal chemistry, and asymmetric catalysis. Its unique structural features—a D-configured stereocenter, an acid-labile Boc protecting group on the amine, and a stable methyl ester on the side-chain carboxyl group—provide a powerful tool for the stereocontrolled synthesis of complex molecules. This technical guide offers a comprehensive overview of the applications of this compound in chiral synthesis, presenting its established role in peptide chemistry and exploring its potential in the design of novel chiral ligands and auxiliaries. Detailed experimental protocols, quantitative data where available, and conceptual workflows are provided to facilitate its practical application in research and development.

Introduction: The Structural and Chemical Profile of this compound

This compound is a derivative of the non-proteinogenic D-aspartic acid. The strategic placement of protecting groups makes it an ideal synthon for multi-step organic synthesis.[1] The tert-butoxycarbonyl (Boc) group provides robust protection for the α-amino group under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2] The methyl ester on the β-carboxyl group is stable to the acidic conditions used for Boc removal, offering orthogonality in synthetic strategies.[1] This allows for selective deprotection and further functionalization at different sites of the molecule.

The inherent chirality of this compound at the α-carbon is a key feature that allows for the introduction of a defined stereocenter into target molecules. This is of paramount importance in the development of enantiomerically pure active pharmaceutical ingredients (APIs), where the stereochemistry often dictates the biological activity and pharmacokinetic profile.[3]

Below is a visual representation of the chemical structure of this compound.

Chemical Structure of this compound cluster_Boc Boc Group cluster_Asp D-Aspartic Acid Backbone C1 C O1 O C1->O1 O2 O C1->O2 tBu C(CH₃)₃ O1->tBu N N O2->N CA Cα(R) N->CA C_alpha C CA->C_alpha CB CA->CB O_alpha O C_alpha->O_alpha OH_alpha OH C_alpha->OH_alpha C_beta C CB->C_beta O_beta1 O C_beta->O_beta1 O_beta2 O C_beta->O_beta2 Me CH₃ O_beta2->Me

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 124184-67-4[4]
Molecular Formula C₁₀H₁₇NO₆[4]
Molecular Weight 247.25 g/mol
Appearance Solid[4]
Melting Point 56°C[4]
Boiling Point 411.5 ± 40.0 °C at 760 mmHg[4]
Purity ≥95%[4]
Storage Store at room temperature[4]

Core Application: A Chiral Building Block in Peptide Synthesis

The most prominent and well-documented application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The incorporation of D-amino acids into peptide sequences is a common strategy to enhance their proteolytic stability, modulate their conformation, and improve their therapeutic properties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

In Boc-based SPPS, this compound is coupled to a resin-bound peptide chain with a free N-terminus. The cycle of deprotection, washing, coupling, and washing is repeated to elongate the peptide chain.

Boc-SPPS Workflow for this compound Incorporation Start Start: Resin with free N-terminus Deprotection 1. Deprotection: Treat with TFA in DCM to remove Boc group Start->Deprotection Wash1 2. Washing: Neutralize with a base (e.g., DIPEA) and wash with DCM and DMF Deprotection->Wash1 Coupling 3. Coupling: Activate this compound with a coupling reagent (e.g., HBTU/HOBt) and add to the resin Wash1->Coupling Wash2 4. Washing: Wash with DMF and DCM to remove excess reagents Coupling->Wash2 End End: Resin with elongated peptide chain Wash2->End Cycle Repeat cycle for next amino acid End->Cycle Hypothetical Synthesis of a BOX Ligand from this compound Start This compound Reduction 1. Reduction of α-carboxyl group (e.g., BH₃·THF) Start->Reduction AminoAlcohol Chiral Amino Alcohol Reduction->AminoAlcohol Coupling 2. Coupling with a dinitrile (e.g., malononitrile) AminoAlcohol->Coupling BOX_Ligand Chiral BOX Ligand Coupling->BOX_Ligand

References

A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of these complex biomolecules for a vast array of research and therapeutic applications. At the heart of SPPS are two predominant chemical strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these methodologies is a critical decision in any peptide synthesis endeavor, profoundly influencing the synthesis workflow, reagent selection, and the purity of the final product. This technical guide provides a comprehensive comparison of Boc and Fmoc SPPS, detailing their core chemical principles, experimental protocols, and the quantitative data that underpins their application.

Core Principles: A Tale of Two Orthogonal Chemistries

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection strategies, which dictate the conditions for the removal of the temporary α-amino protecting group while the permanent side-chain protecting groups remain intact.[1][2]

The Boc Strategy: This classic approach, which laid the foundation for modern SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[1][] The repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4][6] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[4]

The Fmoc Strategy: The Fmoc strategy, which has become the more prevalent method in contemporary peptide synthesis, utilizes the base-labile Fmoc protecting group.[1][7] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] In contrast, the side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, usually containing TFA.[][10] This orthogonality, where the α-amino and side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[11][12]

Comparative Overview: Boc vs. Fmoc

FeatureBoc StrategyFmoc Strategy
α-Amino Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Moderately strong acid (e.g., Trifluoroacetic acid - TFA)[4][5]Mild base (e.g., 20% Piperidine in DMF)[7][8]
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Reagent Strong acid (e.g., Hydrofluoric acid - HF, TFMSA)[4][13]Strong acid (e.g., Trifluoroacetic acid - TFA) with scavengers[14][15]
Key Advantage Can be advantageous for long or difficult sequences prone to aggregation due to protonation of the N-terminus during deprotection.[1]Milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications.[1][16]
Key Disadvantage Requires hazardous strong acids (HF) for cleavage and specialized equipment.[6][17]The dibenzofulvene byproduct of deprotection can lead to side reactions if not effectively scavenged by piperidine.[9][16]
Automation Friendliness Less amenable to full automation due to the use of hazardous reagents.Highly amenable to automation, with UV monitoring of Fmoc deprotection enabling real-time feedback on reaction completion.[9][16]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

The cyclical process of Boc-SPPS involves a series of deprotection, neutralization, and coupling steps.[4]

1. Resin Swelling and Preparation:

  • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.[4]

  • Add a suitable solvent, typically dichloromethane (DCM), to swell the resin for 30-60 minutes with gentle agitation.[4]

  • Drain the solvent by filtration.[4]

2. Nα-Boc Deprotection:

  • Add a solution of 25-50% TFA in DCM to the resin.[4]

  • Agitate the mixture for approximately 30 minutes at room temperature.

  • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

3. Neutralization:

  • To deprotonate the N-terminal ammonium salt formed during deprotection, add a solution of 10% diisopropylethylamine (DIEA) in DCM.[6]

  • Agitate for 1-2 minutes and then drain the neutralization solution.[4]

  • Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

  • In a separate vial, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[4]

  • Add this solution to the neutralized peptide-resin.

  • Initiate the coupling reaction by adding DIEA (4-6 equivalents).[4]

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[4]

  • Once complete, drain the coupling solution and wash the resin with DMF and DCM.[4]

5. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[4]

  • Carefully add a strong acid cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), at 0°C.[4]

  • The reaction is typically carried out for 1-2 hours.[4] Scavengers in the cocktail trap reactive carbocations generated from the protecting groups.[4]

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[4]

  • Collect the peptide by centrifugation or filtration and wash it multiple times with cold ether.[4]

  • Dry the peptide pellet under vacuum.[4]

Fmoc Solid-Phase Peptide Synthesis: A Modern Approach

The Fmoc-SPPS cycle is renowned for its mildness and efficiency.[7]

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Wang resin for peptide acids, Rink amide resin for peptide amides) in DMF for at least one hour.[18]

2. Nα-Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for a specified time (typically 5-20 minutes).[12][19]

  • Drain the deprotection solution and repeat the treatment for a shorter duration to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[18]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[7]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.[7]

  • Drain the coupling solution and wash the resin with DMF.[7]

4. Final Cleavage and Deprotection:

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DMF followed by DCM and then dry it.[7]

  • Treat the dried peptide-resin with a cleavage cocktail, typically containing TFA and a combination of scavengers tailored to the peptide sequence (e.g., TFA/TIS/water).[14][15]

  • The cleavage reaction is usually performed at room temperature for 1-3 hours.

  • Filter the cleavage mixture to remove the resin.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

  • Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[7]

Quantitative Data and Side Reactions

The efficiency of peptide synthesis is often compromised by various side reactions. The choice between Boc and Fmoc strategies can influence the prevalence of these undesirable events.

Common Side Reactions in SPPS
Side ReactionDescriptionMore Prevalent inMitigation Strategies
Diketopiperazine Formation Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the support.[13][20]Fmoc-SPPS, especially with Proline at the C-terminus.[20][21]In Boc-SPPS, use in-situ neutralization protocols.[20] In Fmoc-SPPS, use sterically hindered resins like 2-chlorotrityl chloride resin or couple the first two amino acids as a dipeptide unit.[20]
Aspartimide Formation Cyclization of aspartic acid residues to a five-membered succinimide ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[13][20]Can occur under both acidic and basic conditions.[20] A significant issue in Fmoc-SPPS due to piperidine treatment.In Boc-SPPS, use the β-cyclohexyl ester of aspartic acid.[20] In Fmoc-SPPS, add HOBt to the piperidine deprotection solution.[20]
Racemization Loss of stereochemical integrity at the α-carbon of an amino acid.Fmoc-SPPS, particularly with sensitive residues like Cysteine and Histidine, where the α-proton is susceptible to base-catalyzed abstraction during coupling.[7][22]Use of coupling reagents that minimize racemization (e.g., DIPCDI/Oxyma).[22] In Boc-SPPS, the protonated N-terminus after deprotection helps prevent racemization.[2]
Alkylation of Sensitive Residues Reactive carbocations generated during cleavage can modify nucleophilic side chains of Trp, Met, Cys, and Tyr.[6][20]More pronounced in Boc-SPPS due to the generation of t-butyl cations during deprotection and cleavage.[6] Also a concern in Fmoc-SPPS during final TFA cleavage.[23]Addition of scavengers (e.g., thioanisole, EDT, TIS) to the cleavage cocktail.[4][14]
Oxidation of Methionine The thioether side chain of methionine can be oxidized to the sulfoxide.[20]Can occur during acidic cleavage in both strategies.Addition of reducing agents like dithiothreitol (DTT) to the cleavage mixture.[20] Specific cleavage cocktails for Met-containing peptides have been developed.[24][25]
Cleavage Cocktail Compositions

The composition of the cleavage cocktail is critical for obtaining a high-purity peptide by minimizing side reactions.

For Boc-SPPS (using strong acids like HF or TFMSA):

ReagentPurposeTypical Concentration
HF or TFMSACleaves the peptide from the resin and removes side-chain protecting groups.~90%
Anisole / ThioanisoleCation scavenger to protect Tyr and Trp.~5-10%
Ethanedithiol (EDT)Scavenger to protect Cys and prevent reattachment of protecting groups.~2-5%

For Fmoc-SPPS (using TFA-based cocktails):

CocktailCompositionApplication
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[15]A robust, general-purpose cocktail for peptides with multiple sensitive residues.
TFA/TIS/H₂O 95:2.5:2.5[15]A common, less odorous cocktail suitable for many peptides, especially when Trp(Boc) and Arg(Pbf) are used.[15]
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)[24]Specifically designed to minimize methionine oxidation.[24][25]
TFA/EDT/TIS/H₂O 94:2.5:1:2.5Effective for peptides containing Cys, Met, or Trp.[14]

Visualizing the Workflows

To better illustrate the cyclical nature and key chemical transformations in both Boc and Fmoc SPPS, the following diagrams are provided.

Boc_SPPS_Workflow Start Start: Resin-AA(Boc) Deprotection Boc Deprotection Start->Deprotection TFA/DCM Neutralization Neutralization Deprotection->Neutralization DIEA/DCM Coupling Amino Acid Coupling Neutralization->Coupling Boc-AA-OH, Coupling Reagent Washing Washing Coupling->Washing Cycle Repeat Cycle (n-1) times Washing->Cycle Cycle->Deprotection Next Amino Acid FinalCleavage Final Cleavage & Deprotection Cycle->FinalCleavage Final Amino Acid End Purified Peptide FinalCleavage->End HF or TFMSA

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Start: Resin-AA(Fmoc) Deprotection Fmoc Deprotection Start->Deprotection 20% Piperidine/DMF Coupling Amino Acid Coupling Deprotection->Coupling Fmoc-AA-OH, Coupling Reagent Washing Washing Coupling->Washing Cycle Repeat Cycle (n-1) times Washing->Cycle Cycle->Deprotection Next Amino Acid FinalFmocDeprotection Final Fmoc Deprotection Cycle->FinalFmocDeprotection Final Amino Acid FinalCleavage Final Cleavage & Deprotection FinalFmocDeprotection->FinalCleavage Wash & Dry End Purified Peptide FinalCleavage->End TFA/Scavengers

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Orthogonal_Protection_Schemes cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_alpha Nα-Boc Bzl_side Side-Chain-Bzl TFA TFA (Moderate Acid) TFA->Boc_alpha Removes HF HF (Strong Acid) HF->Bzl_side Removes Fmoc_alpha Nα-Fmoc tBu_side Side-Chain-tBu Piperidine Piperidine (Base) Piperidine->Fmoc_alpha Removes TFA_Fmoc TFA (Strong Acid) TFA_Fmoc->tBu_side Removes

Caption: Orthogonal protection schemes in Boc and Fmoc SPPS.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc solid-phase peptide synthesis are robust and well-established methodologies. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a diverse range of chemistries, and amenability to automation.[1][16] However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation, where the repetitive acidic deprotection can help to disrupt interchain hydrogen bonding.[1] Ultimately, the decision between Boc and Fmoc SPPS should be made on a case-by-case basis, taking into account the specific peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.

References

A Technical Guide to Incorporating D-Amino Acids into Peptides using Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) for the introduction of D-amino acids into synthetic peptides. The incorporation of D-amino acids is a critical strategy in modern drug discovery and peptide engineering, offering significant advantages in terms of proteolytic stability, receptor affinity, and the generation of novel peptide conformations.[1][2] This document provides a comprehensive overview of the synthetic methodologies, quantitative data, and biological relevance of peptides containing D-aspartic acid.

Introduction to D-Amino Acids in Peptide Therapeutics

While L-amino acids are the canonical building blocks of proteins in nature, the inclusion of their D-enantiomers into peptide sequences offers a powerful tool to enhance therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, leading to a longer in vivo half-life.[3] Furthermore, the altered stereochemistry can lead to unique three-dimensional structures, potentially resulting in improved binding affinity and selectivity for biological targets.[2] D-aspartic acid, in particular, has been identified as an endogenous signaling molecule in neuroendocrine tissues, playing a role in hormone regulation, including the synthesis and release of testosterone.[4][5]

Properties of this compound

This compound is a key building block for introducing a D-aspartic acid residue into a peptide chain using solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal under moderately acidic conditions, while the methyl ester on the β-carboxyl group provides stable side-chain protection during peptide elongation.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
CAS Number 124184-67-4
Molecular Formula C10H17NO6
Molecular Weight 247.25 g/mol
Melting Point 56°C
Boiling Point 411.5 ± 40.0 °C at 760 mmHg
Purity Typically ≥95%
Physical Form Solid
Storage Store at room temperature

Source: Sigma-Aldrich[4]

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved via Boc-strategy solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a manual Boc-SPPS cycle.

General Boc-SPPS Workflow

SPPS_Workflow Resin_Prep Resin Swelling First_AA_Coupling First Amino Acid Coupling (e.g., Boc-L-AA-OH) Resin_Prep->First_AA_Coupling Boc_Deprotection_1 Boc Deprotection (TFA/DCM) First_AA_Coupling->Boc_Deprotection_1 Neutralization_1 Neutralization (DIPEA/DMF) Boc_Deprotection_1->Neutralization_1 Washing_1 Washing Neutralization_1->Washing_1 Coupling_DAsp Coupling of this compound Washing_1->Coupling_DAsp Washing_2 Washing Coupling_DAsp->Washing_2 Boc_Deprotection_2 Boc Deprotection Washing_2->Boc_Deprotection_2 Neutralization_2 Neutralization Boc_Deprotection_2->Neutralization_2 Washing_3 Washing Neutralization_2->Washing_3 Next_AA_Coupling Coupling of Subsequent Boc-AA-OH Washing_3->Next_AA_Coupling Repeat Repeat Cycles Next_AA_Coupling->Repeat Final_Deprotection Final Boc Deprotection Next_AA_Coupling->Final_Deprotection Repeat->Boc_Deprotection_2 Cleavage Cleavage from Resin and Side-Chain Deprotection (HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Boc-strategy solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Additive (e.g., HOBt or Oxyma)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Remove the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling additive like HOBt (3 equivalents) in DMF. Add the coupling reagent (e.g., DIC, 3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature. For uronium/aminium salt reagents like HBTU, dissolve the reagent (2.95 equivalents) with the amino acid and add the base (e.g., DIPEA, 6 equivalents) just before adding to the resin.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings or to ensure high efficiency, the coupling time can be extended.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue/purple beads), the coupling reaction is incomplete. A second coupling step (recoupling) with a freshly prepared activated amino acid solution is recommended.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Cleavage Cocktail: A typical cleavage cocktail consists of the strong acid with a mixture of scavengers to protect sensitive amino acid residues from reactive cations generated during deprotection. A common mixture is HF:p-cresol:p-thiocresol:dimethyl sulfide (90:5:2.5:2.5, v/v/v/v).

Procedure:

  • The dried peptide-resin is placed in a specialized HF cleavage apparatus.

  • The scavenger mixture is added, and the apparatus is cooled in a dry ice/acetone bath.

  • Anhydrous HF is condensed into the reaction vessel.

  • The reaction is stirred at 0°C for 1-2 hours.

  • The HF is removed by vacuum.

  • The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed with cold ether.

  • The crude peptide is then dissolved in an appropriate aqueous buffer for purification.

Data on Coupling Efficiency and Racemization

The efficiency of the coupling reaction and the extent of racemization are critical parameters in peptide synthesis. While specific quantitative data for this compound is not extensively published in a comparative format, the following tables provide illustrative data for different coupling reagents and the potential for racemization with aspartic acid derivatives.

Table 2: Comparative Performance of Common Coupling Reagents in SPPS

Coupling ReagentClassRelative SpeedTypical Purity/EfficiencyRisk of RacemizationKey Considerations
DIC/HOBt CarbodiimideModerateHighLowCost-effective and widely used. HOBt is crucial to suppress racemization.
HBTU/DIPEA Uronium/AminiumFastHighLowVery efficient, but the byproduct HOBt has explosive properties when dry.
HATU/DIPEA Uronium/AminiumVery FastVery HighVery LowHighly efficient for sterically hindered couplings. More expensive than HBTU.
PyBOP/DIPEA Phosphonium SaltFastHighLowEffective for difficult couplings with minimal racemization.

Note: Data is compiled from various sources and represents general trends.[1][6]

Table 3: Factors Influencing Racemization of Aspartic Acid Derivatives

FactorInfluence on RacemizationMitigation Strategies
Activation Method Strong activation can lead to oxazolone formation, a key intermediate in racemization.[7]Use of additives like HOBt or Oxyma. Use of less reactive but still efficient coupling reagents.
Base Strong, non-hindered bases can promote α-proton abstraction.Use of sterically hindered bases like DIPEA.
Temperature Higher temperatures can increase the rate of racemization.Perform couplings at room temperature or below if necessary.
Aspartimide Formation The formation of a succinimide intermediate (aspartimide) is a major pathway for racemization of aspartic acid residues, particularly in sequences like Asp-Gly or Asp-Ser.[7][8]In Fmoc synthesis, adding HOBt to the piperidine deprotection solution can help. In Boc synthesis, using a cyclohexyl ester for side-chain protection can reduce aspartimide formation.[7]

Biological Significance and Signaling Pathway

D-aspartic acid is not merely an unnatural amino acid for synthetic purposes; it is an endogenous molecule with significant biological roles, particularly in the neuroendocrine system. It has been shown to be involved in the regulation of hormone synthesis and release, including testosterone.

The signaling pathway for D-aspartate-induced testosterone synthesis involves its action on the hypothalamus and pituitary gland, as well as direct effects on the Leydig cells in the testes.

D_Asp_Signaling cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary Gland cluster_testes Testes (Leydig Cells) DAsp_Hypo D-Aspartic Acid NMDAR_Hypo NMDA Receptor DAsp_Hypo->NMDAR_Hypo activates GnRH_Neuron GnRH Neuron NMDAR_Hypo->GnRH_Neuron stimulates GnRH GnRH Release GnRH_Neuron->GnRH GnRH_Pit GnRH GnRH->GnRH_Pit travels via bloodstream GnRHR GnRH Receptor GnRH_Pit->GnRHR binds LH_Release LH Release GnRHR->LH_Release LH Luteinizing Hormone (LH) LH_Release->LH travels via bloodstream DAsp_Pit D-Aspartic Acid DAsp_Pit->LH_Release stimulates LHR LH Receptor LH->LHR binds cAMP cAMP Production LHR->cAMP StAR StAR Protein Expression cAMP->StAR Cholesterol_Transport Cholesterol Transport to Mitochondria StAR->Cholesterol_Transport Testosterone Testosterone Synthesis Cholesterol_Transport->Testosterone DAsp_Testes D-Aspartic Acid DAsp_Testes->Testosterone directly stimulates

Caption: Signaling pathway of D-aspartic acid in testosterone synthesis.[9][10][11][12]

This pathway highlights a dual role for D-aspartic acid:

  • Hypothalamic-Pituitary Axis: D-aspartic acid can stimulate the N-methyl-D-aspartate (NMDA) receptor in the hypothalamus, leading to the release of Gonadotropin-Releasing Hormone (GnRH). GnRH then acts on the pituitary gland to stimulate the release of Luteinizing Hormone (LH).[5][12]

  • Direct Testicular Action: LH travels to the testes and binds to its receptor on Leydig cells, initiating a signaling cascade involving cyclic AMP (cAMP) that upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein. StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in testosterone synthesis. D-aspartic acid has also been shown to directly stimulate testosterone synthesis within the Leydig cells.[5][9][11]

Conclusion

This compound is an essential building block for the synthesis of peptides containing D-aspartic acid. The incorporation of this non-canonical amino acid can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity. A thorough understanding of the principles of Boc-SPPS, including careful selection of coupling reagents and strategies to minimize side reactions such as racemization and aspartimide formation, is crucial for the successful synthesis of high-quality D-amino acid-containing peptides. The biological significance of D-aspartic acid itself as a signaling molecule further underscores the importance of developing and utilizing synthetic methodologies for its incorporation into novel peptide-based therapeutics.

References

A Technical Guide to Boc-D-Asp(OMe)-OH: Commercial Suppliers, Purity Grades, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. It is an essential building block in peptide synthesis and various other applications within drug discovery and development. This guide details its commercial availability, typical purity grades, and the analytical methodologies required for its quality assessment.

Introduction to this compound

This compound is a derivative of the non-proteinogenic D-aspartic acid. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and the methyl ester on the β-carboxyl group make it a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] This strategic protection allows for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions at the amino group and the side-chain carboxyl group. The use of the D-enantiomer is crucial for the synthesis of peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with purity levels of 95% or higher. For demanding applications such as the synthesis of pharmaceutical-grade peptides, higher purity grades of ≥98% or even ≥99% are available and recommended. The selection of a suitable supplier and purity grade is a critical first step in any research or development project.

Below is a summary of prominent commercial suppliers and their offered purity grades for this compound.

SupplierPurity Grade(s) OfferedAnalytical Method(s) Cited
Sigma-Aldrich95%, ≥98.0% (TLC)[2]TLC[2]
ChemScene95%Not specified
Ambeed95%Not specified
BLDpharm95%[3]Not specified
CP Lab Safetymin 95%[4]Not specified
Ruifu Chemical≥98.0% (HPLC)[5]HPLC
Chem-Impex≥98% (HPLC)[6]HPLC
Thermo Fisher Scientific98% (99.2% on CoA)[7]HPLC

Synthesis and Purification Overview

The synthesis of this compound typically involves two key steps: the selective esterification of the β-carboxyl group of D-aspartic acid and the subsequent protection of the α-amino group with a Boc group.

A common synthetic route starts with the protection of the amino group of D-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The resulting Boc-D-aspartic acid can then be selectively esterified at the β-carboxyl position.

Purification is critical to achieving the desired purity grade. Common methods include:

  • Recrystallization: This is a widely used technique for purifying solid Boc-amino acids. The crude product is dissolved in a hot solvent in which it is soluble and then cooled to allow the purified compound to crystallize, leaving impurities in the solution. Common solvent systems include ethyl acetate/hexane and ethanol/water.[8]

  • Dicyclohexylamine (DCHA) Salt Formation: For oily or difficult-to-crystallize Boc-amino acids, forming a dicyclohexylamine (DCHA) salt can yield a stable, crystalline solid that is easier to purify by recrystallization.[8]

  • Chromatography: While less common for large-scale purification of the final product, column chromatography can be used to remove impurities.

The choice of purification method depends on the nature of the impurities and the desired final purity.

Experimental Protocols for Quality Control

Rigorous quality control is essential to ensure the identity, purity, and stability of this compound. The following are detailed protocols for the most common analytical techniques.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of this compound and other protected amino acids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 30 minutes. This should be optimized based on the specific system and column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (for the peptide bond and carbamate) and 280 nm (if aromatic impurities are suspected).

  • Column Temperature: 25-40°C.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving it in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of 1 mg/mL.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify any impurity peaks. Common impurities may include the unprotected amino acid, byproducts from the synthesis, or residual solvents.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Instrumentation and Sample Preparation:

  • Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum using standard parameters.

  • Expected Chemical Shifts (in CDCl₃):

    • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

    • ~2.80-3.10 ppm (multiplet, 2H): Protons of the β-methylene group (CH₂).

    • ~3.70 ppm (singlet, 3H): Protons of the methyl ester group (OCH₃).

    • ~4.50-4.70 ppm (multiplet, 1H): Proton of the α-carbon (CH).

    • ~5.30-5.50 ppm (broad singlet, 1H): Proton of the NH group.

    • ~9.0-11.0 ppm (broad singlet, 1H): Proton of the carboxylic acid (COOH).

¹³C NMR Acquisition and Analysis:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • ~28.3 ppm: Methyl carbons of the Boc group.

    • ~36.8 ppm: β-carbon (CH₂).

    • ~50.2 ppm: α-carbon (CH).

    • ~52.1 ppm: Methyl carbon of the ester.

    • ~80.2 ppm: Quaternary carbon of the Boc group.

    • ~155.8 ppm: Carbonyl carbon of the Boc group.

    • ~171.6 ppm: Carbonyl carbon of the methyl ester.

    • ~174.5 ppm: Carbonyl carbon of the carboxylic acid.

Visualizing Workflows

To aid researchers in the practical application of this information, the following workflows are presented in a visual format.

Supplier_Selection_Workflow start Define Research/ Development Needs req Purity Requirement? (e.g., >95%, >98%, >99%) start->req scale Scale of Synthesis? (mg, g, kg) start->scale budget Budget Constraints? start->budget search Search for Suppliers (Databases, Catalogs) req->search scale->search budget->search evaluate Evaluate Suppliers search->evaluate request_info Request Quotes and Certificates of Analysis (CoA) evaluate->request_info compare Compare Purity, Price, and Lead Time request_info->compare decision Select Supplier and Purity Grade compare->decision order Place Order decision->order

Supplier and Purity Grade Selection Workflow

Quality_Control_Workflow start Receive This compound visual Visual Inspection (Color, Form) start->visual hplc HPLC Analysis for Purity visual->hplc pass_hplc Purity Meets Specification? hplc->pass_hplc nmr NMR Spectroscopy for Structural Confirmation pass_nmr Structure Confirmed? nmr->pass_nmr pass_hplc->nmr Yes fail Quarantine and Contact Supplier pass_hplc->fail No release Release for Use in Synthesis pass_nmr->release Yes pass_nmr->fail No

Quality Control Workflow for this compound

Conclusion

The selection of high-quality this compound is a critical factor for the successful outcome of research and drug development projects that rely on peptide synthesis. By understanding the available commercial options, the significance of different purity grades, and the application of rigorous analytical quality control, researchers can ensure the integrity of their starting materials and the reliability of their results. This guide serves as a valuable resource for making informed decisions regarding the procurement and validation of this essential amino acid derivative.

References

The Cornerstone of Peptide Research: A Technical Guide to Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise construction of peptides is fundamental to advancing fields from basic biological research to the development of novel therapeutics. This in-depth technical guide delves into the core principles of using protected amino acids, the foundational elements that enable the controlled, stepwise synthesis of peptides. We will explore the strategic application of protecting groups, compare the two dominant synthesis methodologies, and provide detailed experimental protocols and quantitative performance data to inform your research.

At its core, peptide synthesis involves the formation of amide (peptide) bonds between amino acids in a specific sequence. However, amino acids are multifunctional molecules, possessing a reactive N-terminal α-amino group, a C-terminal α-carboxyl group, and, in many cases, a reactive side chain. To prevent unwanted side reactions and uncontrolled polymerization during peptide bond formation, it is essential to temporarily block, or "protect," these reactive functional groups.[1][] This is achieved through the use of chemical moieties known as protecting groups.

The ideal protecting group is one that can be introduced efficiently, remains stable throughout the various steps of peptide synthesis, and can be removed selectively under mild conditions without affecting the newly formed peptide bonds or other protecting groups.[3] The strategic use of different classes of protecting groups that can be removed under distinct chemical conditions is known as an orthogonal protection strategy .[4][] This principle is the bedrock of modern solid-phase peptide synthesis (SPPS), the most widely used method for creating synthetic peptides.[6][7]

The Two Pillars of Solid-Phase Peptide Synthesis: Fmoc/tBu vs. Boc/Bzl

Two primary orthogonal strategies have dominated the landscape of SPPS: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) strategies. The fundamental difference between them lies in the nature of the temporary protecting group used for the α-amino group and the conditions required for its removal.[8][9]

  • The Fmoc/tBu Strategy: This is the most widely adopted approach in modern peptide synthesis.[10] It utilizes the base-labile Fmoc group for temporary Nα-protection. The Fmoc group is stable to acidic conditions but is readily removed by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The "permanent" side-chain protecting groups are typically tert-butyl (tBu)-based and are acid-labile.[3] This true orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection.[10] The final cleavage of the peptide from the solid support and the removal of the side-chain protecting groups are performed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[6]

  • The Boc/Bzl Strategy: This is the original SPPS strategy developed by Bruce Merrifield. It relies on a graded acid lability approach. The temporary Nα-protecting group is the acid-labile Boc group, which is removed with a moderately strong acid like TFA.[4] The "permanent" side-chain protecting groups are typically benzyl (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal, which also cleaves the peptide from the resin.[4]

Quantitative Performance Comparison: Fmoc vs. Boc

While both strategies are effective, their performance can vary depending on the specific peptide sequence and synthesis conditions. The Fmoc strategy is often favored for its milder reaction conditions, which can lead to higher crude purity and yield, especially for peptides containing sensitive or modified amino acids.[3][8] However, the Boc strategy can be advantageous for the synthesis of long, hydrophobic peptides that are prone to aggregation, as the repeated acidic treatments can help to disrupt secondary structures.[6]

Below is a summary of illustrative quantitative data comparing the two strategies for the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂).

Performance MetricBoc StrategyFmoc StrategyNotes
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[8]
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[8]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to a better recovery of the final product.[8]
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.[8]
Coupling Yield Generally highOften exceeding 99%The Fmoc strategy is widely reported to achieve high coupling yields.[1]

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[8]

Side-Chain Protection: A Crucial Consideration

In addition to protecting the α-amino group, it is essential to protect the reactive side chains of many amino acids to prevent unwanted side reactions during peptide synthesis.[1][3] The choice of side-chain protecting group is dictated by the overall protection strategy (Fmoc/tBu or Boc/Bzl) and the specific chemistry of the amino acid.

Amino AcidFunctional GroupCommon Fmoc/tBu Protecting GroupCommon Boc/Bzl Protecting GroupDeprotection Condition
Arginine (Arg) GuanidiniumPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Tos (Tosyl) or NO₂ (Nitro)Strong Acid (TFA or HF)
Aspartic Acid (Asp) Carboxylic AcidOtBu (tert-butyl ester)OBzl (benzyl ester)Strong Acid (TFA or HF)
Cysteine (Cys) ThiolTrt (Trityl), Acm (Acetamidomethyl)4-MeBzl (4-methylbenzyl)Strong Acid (TFA), Iodine, or Mercury(II) acetate for Acm
Glutamic Acid (Glu) Carboxylic AcidOtBu (tert-butyl ester)OBzl (benzyl ester)Strong Acid (TFA or HF)
Histidine (His) ImidazoleTrt (Trityl)Dnp (2,4-dinitrophenyl) or Bom (Benzyloxymethyl)Strong Acid (TFA or HF)
Lysine (Lys) AmineBoc (tert-butoxycarbonyl)2-Cl-Z (2-chlorobenzyloxycarbonyl)Strong Acid (TFA or HF)
Serine (Ser) HydroxyltBu (tert-butyl)Bzl (Benzyl)Strong Acid (TFA or HF)
Threonine (Thr) HydroxyltBu (tert-butyl)Bzl (Benzyl)Strong Acid (TFA or HF)
Tryptophan (Trp) IndoleBoc (tert-butoxycarbonyl)For (Formyl)Strong Acid (TFA or HF)
Tyrosine (Tyr) PhenoltBu (tert-butyl)2,6-Cl₂Bzl (2,6-dichlorobenzyl) or 2-BrZ (2-bromobenzyloxycarbonyl)Strong Acid (TFA or HF)

Visualizing the Process: Workflows and Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the core concepts.

Orthogonal_Protection_Strategy cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_N Fmoc-Nα Peptide_Resin Peptide-Resin Fmoc_N->Peptide_Resin Stable to Acid tBu_Side tBu-Side Chain tBu_Side->Peptide_Resin Stable to Base Boc_N Boc-Nα Peptide_Resin_Boc Peptide-Resin Boc_N->Peptide_Resin_Boc Labile to moderate acid (TFA) Bzl_Side Bzl-Side Chain Bzl_Side->Peptide_Resin_Boc Labile to strong acid (HF) Base Base (e.g., Piperidine) Base->Fmoc_N Removes Fmoc Acid Acid (e.g., TFA) Acid->tBu_Side Removes tBu & cleaves from resin Acid->Boc_N Removes Boc Strong_Acid Strong Acid (e.g., HF) Strong_Acid->Bzl_Side Removes Bzl & cleaves from resin

Core Principle of Orthogonal Protection Strategies.

SPPS_Workflow start Start: Resin with first protected amino acid deprotection Nα-Deprotection (e.g., 20% Piperidine in DMF for Fmoc) start->deprotection wash1 Wash (e.g., DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated protected amino acid + DIEA) wash1->coupling wash2 Wash (e.g., DMF) coupling->wash2 repeat Repeat cycle for each amino acid wash2->repeat repeat->deprotection Next amino acid final_cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) repeat->final_cleavage Final amino acid purification Purification (e.g., RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end

Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow.

Experimental Protocols

The following sections provide detailed, generalized protocols for key steps in both Fmoc and Boc-based SPPS. These should be considered as starting points and may require optimization based on the specific peptide sequence and available resources.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of deprotection and coupling for Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • N,N'-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid and coupling reagent in DMF.

    • Add DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).

  • Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling for Boc-SPPS.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Merrifield resin)

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Dichloromethane (DCM)

  • 10% (v/v) DIEA in DCM (Neutralization solution)

  • Boc-protected amino acid (2-4 equivalents)

  • Coupling reagent (e.g., HBTU, HOBt)

  • N,N'-Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA in DCM solution to the resin.

    • Agitate for 1-2 minutes.

    • Drain the solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for 15-25 minutes.[4]

  • Washing: Wash the resin with DCM (3-5 times) to remove excess TFA.

  • Neutralization:

    • Add the 10% DIEA in DCM solution to the resin and agitate for 1-2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid and coupling reagent in DMF or a DCM/DMF mixture.

    • Add the solution to the neutralized peptide-resin.

    • Add DIEA to initiate the coupling reaction.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DCM (3-5 times).

  • Repeat: The cycle is repeated for each subsequent amino acid.

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol describes the final step to cleave the peptide from the resin and remove side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether multiple times.

    • Dry the peptide pellet under vacuum.

Conclusion

The use of protected amino acids is an indispensable principle in the chemical synthesis of peptides. The choice between the two major strategies, Fmoc/tBu and Boc/Bzl, depends on a variety of factors including the peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. The Fmoc strategy has become the predominant method due to its milder deprotection conditions and amenability to automation. However, the Boc strategy remains a powerful tool, particularly for the synthesis of challenging and aggregation-prone peptides. A thorough understanding of the underlying chemistry, careful selection of protecting groups, and optimization of reaction conditions are paramount to the successful synthesis of high-purity peptides for research and drug development.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Asp(OMe)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp(OMe)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This N-α-tert-butyloxycarbonyl (Boc) protected D-aspartic acid derivative, with its side-chain carboxyl group shielded as a methyl ester (OMe), offers precise control over peptide chain elongation. The use of the D-enantiomer is instrumental in designing peptides with enhanced stability against enzymatic degradation and for creating peptidomimetics with unique conformational properties. The methyl ester side-chain protection is stable during the repetitive acid-mediated N-α-Boc deprotection steps and can be removed during the final cleavage from the resin under strong acidic conditions.

These application notes provide a comprehensive protocol for the efficient incorporation of this compound into a peptide sequence using Boc-SPPS, addressing key aspects such as coupling, deprotection, and potential side reactions.

Data Presentation

Coupling Efficiency of this compound

The efficiency of the coupling step is paramount for the overall yield and purity of the final peptide. The choice of coupling reagent significantly impacts the reaction kinetics and the potential for side reactions. Below is a summary of expected coupling efficiencies for this compound with common activating agents.

Coupling ReagentBaseTypical Coupling TimeExpected Coupling EfficiencyNotes
HBTU/HOBtDIEA1-2 hours>99%Highly efficient and fast. Recommended for routine couplings.
DIC/HOBt-2-4 hours>98%A cost-effective option with good performance. The resulting diisopropylurea (DIU) is soluble in isopropanol.[1]
PyBOPDIEA1-2 hours>99%Effective for sterically hindered couplings with minimal risk of racemization.
Boc Deprotection Conditions and Peptide Purity

The selective removal of the N-α-Boc group is a critical step repeated throughout the synthesis. The conditions for this acid-mediated deprotection must be carefully controlled to ensure complete removal of the Boc group without premature cleavage of side-chain protecting groups or the peptide from the resin. A study comparing different TFA concentrations for Boc deprotection showed that 55% TFA in DCM resulted in higher purity peptides on average compared to 100% TFA, likely due to better resin swelling and more efficient reagent diffusion.[2]

TFA Concentration in DCMDeprotection TimeAverage Peptide PurityCommon Side Products
50-55%20-30 minutesHigh (>90%)Minimal deletion sequences.[2]
100%5 minutesModerate (~81%)Increased risk of deletion sequences due to incomplete deprotection.[2]
Aspartimide Formation

A potential side reaction when incorporating aspartic acid residues is the formation of an aspartimide intermediate, which can lead to a mixture of α- and β-peptides and racemization. In Boc-SPPS, the risk of aspartimide formation is generally lower than in Fmoc-SPPS because the deprotection steps are carried out under acidic conditions.[3] The protonated state of the N-terminal amine after deprotection is less prone to attacking the side-chain ester.[4]

Synthesis StrategyDeprotection ConditionRisk of Aspartimide FormationMitigation Strategy
Boc-SPPSAcidic (TFA)LowUse of in situ neutralization protocols can further reduce the risk.[4]
Fmoc-SPPSBasic (Piperidine)High (sequence dependent)Use of sterically hindered side-chain protecting groups (e.g., OMpe, OBno) or backbone protection.[5]

Experimental Protocols

General Workflow for Boc-SPPS

The following diagram outlines the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.

SPPS_Workflow Resin Resin Support Swelling Resin Swelling in DCM Resin->Swelling Deprotection N-α-Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Start Cycle Washing Washing (DCM, IPA, DMF) Deprotection->Washing 1. Remove Boc group Neutralization Neutralization (10% DIEA in DCM) Coupling Amino Acid Coupling (Boc-AA-OH, Activator, Base) Neutralization->Coupling 2. Prepare for coupling Coupling->Washing 3. Add next amino acid Repeat Cycle Washing->Deprotection Washing->Neutralization Final_Cleavage Final Cleavage and Deprotection (e.g., HF or TFMSA) Washing->Final_Cleavage After final cycle Purification Peptide Purification (RP-HPLC) Final_Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Step-by-Step Protocol for Incorporating this compound

This protocol details a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIEA in DCM

  • Washing solvents

  • Kaiser test kit

Procedure:

  • Resin Swelling:

    • Place the peptide-resin in a suitable reaction vessel.

    • Add DCM to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the solvent.

  • N-α-Boc Deprotection:

    • Add the deprotection solution (50% TFA in DCM) to the resin.

    • Agitate for 2 minutes and drain (pre-wash).

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DCM) to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once more.

    • Wash the resin with DCM (3x) to remove excess base.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Coupling of this compound (HBTU/HOBt activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test. A negative result (yellow color) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection cycle to continue the peptide chain elongation.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the methyl ester of the D-aspartic acid) are removed simultaneously.

Cleavage Cocktail (Reagent K):

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Application in Drug Development: Synthesis of a Peptide-Based Enzyme Inhibitor

Peptides incorporating non-canonical amino acids like this compound are often developed as enzyme inhibitors. The D-amino acid provides proteolytic stability, and the aspartic acid side chain can be crucial for binding to the active site of the target enzyme. The following diagram illustrates a logical workflow for the development of such an inhibitor.

Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Design of Peptide Sequence SPPS Boc-SPPS using This compound Start->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Binding_Assay Enzyme Binding Assay Characterization->Binding_Assay Purified Peptide Inhibitor Inhibition_Assay Inhibition Assay (IC50) Binding_Assay->Inhibition_Assay Stability_Assay Proteolytic Stability Assay Inhibition_Assay->Stability_Assay Lead_Opt Lead Optimization Stability_Assay->Lead_Opt Lead_Opt->Start Iterative Design

Caption: Workflow for the synthesis and evaluation of a peptide-based enzyme inhibitor.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile methodology, particularly advantageous for the large-scale production of short peptides and for syntheses where the purification of intermediates is crucial. This document provides detailed application notes and experimental protocols for the use of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) in solution-phase peptide synthesis.

This compound is a valuable building block for introducing a D-aspartic acid residue into a peptide sequence. The acid-labile Boc group provides temporary protection for the α-amino group, while the methyl ester protects the side-chain carboxyl group. This strategic protection allows for the selective formation of a peptide bond at the α-carboxyl group. Peptides containing D-amino acids are of significant interest in drug development due to their increased resistance to proteolytic degradation, leading to longer in vivo half-lives. D-Aspartate itself is an endogenous amino acid that acts as a signaling molecule in the nervous and neuroendocrine systems, primarily through interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for the key steps in the solution-phase synthesis of a dipeptide using this compound. The data is based on typical outcomes for analogous solution-phase peptide coupling and deprotection reactions, as specific quantitative studies for this exact derivative are not extensively documented.

Table 1: Representative Data for Dipeptide Coupling Reaction

ParameterCoupling MethodTypical Yield (%)Typical Purity (%)Notes
Boc-D-Asp(OMe)-Phe-OMe Synthesis DCC/HOBt85-95%>95% (after chromatography)Dicyclohexylurea (DCU) byproduct is insoluble and easily filtered.
EDC/HOBt80-90%>95% (after chromatography)Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) byproduct is water-soluble, simplifying work-up.

Table 2: Representative Data for Deprotection Reactions

Deprotection StepReagentTypical Yield (%)Typical Purity (%)Notes
Boc Group Removal Trifluoroacetic Acid (TFA) in DCM>95%HighReaction is typically fast and clean.
4M HCl in Dioxane>95%HighProvides the hydrochloride salt directly.
Methyl Ester Saponification 1M NaOH in MeOH/H₂O85-95%>90% (after neutralization/purification)Requires careful pH control during work-up to avoid racemization.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model dipeptide, Boc-D-Asp(OMe)-Phe-OMe, and its subsequent deprotection.

Protocol 1: Solution-Phase Coupling of this compound with L-Phenylalanine Methyl Ester

This protocol describes the formation of the dipeptide Boc-D-Asp(OMe)-Phe-OMe using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of L-Phenylalanine methyl ester free base:

    • Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free amine is used directly in the coupling step.

  • Activation of this compound:

    • In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Coupling Reaction:

    • To the cooled solution from step 2, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Stir the activation mixture at 0 °C for 30 minutes.

    • Add the freshly prepared L-Phenylalanine methyl ester solution from step 1 to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash the organic layer sequentially with:

      • 1 M HCl solution (2 x)

      • Saturated NaHCO₃ solution (2 x)

      • Brine (1 x)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield pure Boc-D-Asp(OMe)-Phe-OMe.

Protocol 2: N-terminal Boc Group Deprotection

This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).

Materials:

  • Boc-D-Asp(OMe)-Phe-OMe

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve the protected dipeptide, Boc-D-Asp(OMe)-Phe-OMe (1 equivalent), in anhydrous DCM (approx. 10 mL per gram of peptide).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add cold, anhydrous diethyl ether to the residue to induce precipitation of the product as the TFA salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-D-Asp(OMe)-Phe-OMe·TFA.

Protocol 3: C-terminal Methyl Ester Deprotection (Saponification)

This protocol describes the hydrolysis of the methyl ester to yield the dipeptide with a free C-terminal carboxylic acid.

Materials:

  • H-D-Asp(OMe)-Phe-OMe·TFA (or the corresponding Boc-protected version)

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • Saponification Reaction:

    • Dissolve the dipeptide ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add a 1 M aqueous solution of NaOH (1.1 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully neutralize the mixture to pH ~7 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • The resulting aqueous solution can be lyophilized to obtain the crude product, which can be further purified by recrystallization or reverse-phase HPLC if necessary.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.

G cluster_coupling Step 1: Coupling cluster_workup1 Step 2: Purification cluster_deprotection Step 3: Deprotection A This compound + H-Phe-OMe B Activate with DCC/HOBt in DCM A->B C Protected Dipeptide Boc-D-Asp(OMe)-Phe-OMe B->C D Filter DCU C->D E Aqueous Workup (Acid/Base Wash) D->E F Column Chromatography E->F G Boc Deprotection (TFA) F->G H Ester Hydrolysis (NaOH) G->H I Final Dipeptide H-D-Asp-Phe-OH H->I

Caption: General workflow for solution-phase dipeptide synthesis.

Signaling Pathway

D-Aspartate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4][5] The following diagram illustrates a simplified NMDA receptor signaling pathway.

G cluster_membrane Postsynaptic Membrane cluster_synapse Synaptic Cleft cluster_intracellular Intracellular Signaling NMDA_R NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx AMPA_R AMPA Receptor AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) Glutamate Glutamate / D-Aspartate Glutamate->NMDA_R Binds Glycine Glycine / D-Serine Glycine->NMDA_R Binds CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII Activation CaM->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Leads to Gene Gene Expression & Synaptic Plasticity CREB->Gene Promotes

Caption: Simplified NMDA receptor signaling pathway.

References

Coupling Reagents for Boc-D-Asp(OMe)-OH in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing coupling reagents for the incorporation of N-α-Boc-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) in peptide synthesis. This document outlines detailed experimental protocols, presents a comparative analysis of common coupling reagents, and addresses the critical side reaction of aspartimide formation.

Introduction

The successful incorporation of this compound into a peptide sequence is crucial for the synthesis of peptides with specific structural and functional properties. The choice of coupling reagent and reaction conditions directly impacts the yield, purity, and stereochemical integrity of the final peptide. A primary challenge associated with the coupling of aspartic acid derivatives is the base-catalyzed formation of an aspartimide intermediate, which can lead to racemization and the formation of undesired β-peptide impurities.[1][2] This document provides the necessary information to mitigate these challenges and achieve efficient and reliable coupling of this compound.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical step in peptide synthesis, involving a trade-off between reaction speed, cost, efficiency, and the potential for side reactions.[3] The following table summarizes the performance of commonly used coupling reagents applicable for this compound.

Coupling ReagentClassRelative SpeedTypical Purity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient, especially for sterically hindered couplings.[4][5] Forms a more reactive OAt-ester.[5]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Widely used and cost-effective reagents providing high yields.[4][5]
COMU Uronium/AminiumVery FastVery HighLowBased on OxymaPure, avoiding potentially explosive benzotriazole additives.[6][7][8] By-products are water-soluble, simplifying workup in solution-phase synthesis.[7][8]
DIC/HOBt CarbodiimideModerateGood to HighLowA classic, cost-effective method with low racemization.[4][9] The diisopropylurea byproduct is soluble in common organic solvents.[4][9]
PyBOP PhosphoniumFastHighLowGood for sterically hindered couplings and less prone to guanidinylation side reactions compared to uronium salts.[4]

Key Challenge: Aspartimide Formation

A significant side reaction when coupling aspartic acid derivatives is the formation of a succinimide ring, known as an aspartimide.[10] This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[11] The aspartimide can subsequently be opened by a nucleophile to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[10]

Strategies to Minimize Aspartimide Formation:

  • Choice of Protecting Group: In Boc-based synthesis, using a bulkier side-chain protecting group like cyclohexyl ester (OcHex) instead of the methyl ester can significantly reduce aspartimide formation.[11]

  • Coupling Conditions: The use of sterically hindered bases like diisopropylethylamine (DIEA) and minimizing reaction times can help reduce this side reaction.[1]

  • Additives: The addition of 1-hydroxybenzotriazole (HOBt) can help suppress aspartimide formation.[11]

Experimental Protocols

The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin. Note: this compound is often supplied as a dicyclohexylamine (DCHA) salt and must be converted to the free acid before use in coupling reactions.

Preparation of Free Acid from DCHA Salt
  • Dissolve the this compound·DCHA salt in dichloromethane (DCM).

  • Extract the DCM solution three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the free acid.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the resin-bound peptide with a free N-terminus in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and a hindered base such as DIEA (4.0 eq.) in DMF.

  • Coupling: Add the activation solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and then DMF again.

Protocol 2: Coupling with HBTU
  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve this compound (2.0 eq.), HBTU (2.0 eq.), HOBt (2.0 eq.), and DIEA (4.0 eq.) in DMF.

  • Coupling: Add the activation solution to the resin and agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Coupling with DIC/HOBt
  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (2.0 eq.). Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Diagrams

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc-AA-OH This compound ActivatedEster Activated Intermediate (e.g., OAt-ester, OBt-ester, O-acylisourea) Boc-AA-OH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU, DIC) CouplingReagent->ActivatedEster CoupledPeptide Boc-AA-NH-Peptide-Resin ActivatedEster->CoupledPeptide Nucleophilic Attack Base Base (e.g., DIEA) Base->ActivatedEster PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: General mechanism of peptide bond formation.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization coupling Coupling of this compound (with selected coupling reagent) neutralization->coupling wash1 Wash (DMF, DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser recouple Recouple kaiser->recouple Positive next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple->coupling

Caption: Experimental workflow for a single coupling cycle in Boc-SPPS.

Aspartimide_Formation Peptide Peptide with Asp(OMe) residue Intermediate Aspartimide Intermediate (Succinimide Ring) Peptide->Intermediate Intramolecular Cyclization Base Base Base->Intermediate AlphaPeptide Desired α-Peptide Intermediate->AlphaPeptide Nucleophilic Ring Opening (α-carboxyl) BetaPeptide β-Peptide Side Product Intermediate->BetaPeptide Nucleophilic Ring Opening (β-carboxyl) Nucleophile Nucleophile Nucleophile->AlphaPeptide Nucleophile->BetaPeptide

Caption: Pathway of aspartimide formation and subsequent reactions.

References

Application Notes and Protocols: Deprotection of the Boc Group from Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability in various conditions and its susceptibility to cleavage under acidic conditions.[1] The selective and efficient deprotection of the Boc group is a critical step in the synthesis of peptides and complex organic molecules. This document provides detailed application notes and protocols for the deprotection of N-Boc-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH), a common building block in synthetic chemistry.

The primary challenge in the deprotection of this compound lies in the potential for side reactions, such as the hydrolysis of the methyl ester or the formation of aspartimide, which can lead to a mixture of α- and β-peptides and potential racemization.[2][3] Therefore, the choice of deprotection method is crucial for maintaining the integrity of the final product.

This guide outlines several common and alternative methods for Boc deprotection, presenting quantitative data in a structured format and providing detailed experimental protocols. Additionally, diagrams illustrating the reaction mechanism, experimental workflow, and a decision-making process for method selection are included to aid researchers in choosing the optimal conditions for their specific needs.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of the Boc group from this compound, highlighting key reaction parameters and outcomes for easy comparison.

MethodReagentsSolvent(s)TimeTemperatureYield (%)Purity (%)Notes
Standard Acidolysis Trifluoroacetic acid (TFA)Dichloromethane (DCM)30 min - 2 hRoom Temp>95>98A common and highly effective method.[4][5] The use of scavengers like triethylsilane (TES) or thioanisole is recommended to prevent tert-butylation of sensitive residues.[6]
Milder Acidolysis 4M HCl in 1,4-Dioxane1,4-Dioxane30 min - 2 hRoom Temp>95>98Known for its high selectivity in removing Nα-Boc groups in the presence of tert-butyl esters, suggesting good compatibility with the methyl ester.[7][8][9]
Alternative Acidolysis p-Toluenesulfonic acid (pTSA)Dichloromethane/Tetrahydrofuran1 hRoom TempHighHighA greener alternative to TFA, considered biodegradable.[10]
Lewis Acid Catalysis Iron(III) Chloride (FeCl₃) (catalytic)Dichloromethane (DCM)Not SpecifiedRoom TempHighHighOffers a non-protic alternative for Boc cleavage, which can be beneficial for highly acid-sensitive substrates.[11] The process is often clean, potentially simplifying purification.[11]
Thermal Deprotection None (catalyst-free)Water (reflux)10 min - 2 h100 °CQuantitativeHighAn environmentally friendly method that avoids the use of acids and chlorinated solvents.[12][13][14] The high temperature may not be suitable for all substrates.
Milder Conditions Oxalyl chloride in MethanolMethanol1 - 4 hRoom Temp>70 - 90GoodA mild method reported to be compatible with acid-labile groups.[15][16] The mechanism is broader than simple in situ generation of HCl.[15]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the complete removal of the Boc protecting group using a strong acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade[5]

  • Dichloromethane (DCM), anhydrous[5]

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). For rapid and complete deprotection, neat TFA can also be used.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotected amine will have a lower Rf value due to its increased polarity.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold, anhydrous diethyl ether to induce precipitation of the product as a trifluoroacetate salt.

  • Isolate the solid product by filtration or centrifugation.

  • Wash the solid with fresh, cold diethyl ether to remove any organic impurities.

  • Dry the final product, D-Aspartic acid β-methyl ester trifluoroacetate, under vacuum.

Method 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol outlines the use of a commercially available solution of HCl in dioxane for Boc deprotection, a method known for its selectivity.[7][8][9]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate).

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane to the stirred solution. A 5-10 fold excess of HCl is typically used.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes to 2 hours.

  • Monitor the reaction progress using TLC as described in Method 1.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold, anhydrous diethyl ether to the crude residue to induce precipitation.

  • Isolate the product by filtration or centrifugation.

  • Wash the solid with cold diethyl ether.

  • Dry the final product, D-Aspartic acid β-methyl ester hydrochloride, under vacuum.

Method 3: Thermal Deprotection in Water

This protocol provides a "green" alternative for Boc deprotection, avoiding the use of acidic reagents and organic solvents.[12][13][14]

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Lyophilizer (freeze-dryer) or rotary evaporator

Procedure:

  • Suspend this compound (1 equivalent) in deionized water (1 mL per mmol of substrate) in a round-bottom flask.[2]

  • Heat the suspension to reflux (100 °C) with vigorous stirring.

  • Maintain the reflux for 10 minutes to 2 hours. The reaction progress can be monitored by taking aliquots and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the water by lyophilization (freeze-drying) or under reduced pressure to obtain the deprotected product.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc-Protected_Amine This compound Protonated_Carbamate Protonated Carbamate Boc-Protected_Amine->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation tert-Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert-Butyl_Cation Deprotected_Amine H-D-Asp(OMe)-OH Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tert-Butyl_Cation->Isobutylene - H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.[17][18]

Experimental_Workflow Start Start: this compound Dissolution Dissolve in appropriate solvent (e.g., DCM, Dioxane, Water) Start->Dissolution Reagent_Addition Add deprotection reagent (e.g., TFA, HCl, or apply heat) Dissolution->Reagent_Addition Reaction Stir at specified temperature Reagent_Addition->Reaction Monitoring Monitor reaction by TLC/LC-MS Reaction->Monitoring Workup Quench reaction and remove solvent Monitoring->Workup Reaction Complete Isolation Precipitate and isolate product Workup->Isolation Drying Dry final product under vacuum Isolation->Drying End End: Deprotected Amino Acid Drying->End

Caption: General experimental workflow for Boc deprotection.

Decision_Tree Start Select Deprotection Method Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive Standard_Acid Use Standard Acidolysis (TFA or HCl/Dioxane) Acid_Sensitive->Standard_Acid No Milder_Method Consider Milder or Alternative Methods Acid_Sensitive->Milder_Method Yes Green_Chemistry Is a 'green' method preferred? Milder_Method->Green_Chemistry Thermal_Water Use Thermal Deprotection in Water Green_Chemistry->Thermal_Water Yes Lewis_Acid Consider Lewis Acid (e.g., FeCl₃) or other mild conditions Green_Chemistry->Lewis_Acid No

References

Application Notes and Protocols: Selective Cleavage of Methyl Ester from Aspartic Acid Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid side chain of aspartic acid is frequently protected as a methyl ester during peptide synthesis and in the development of small molecule therapeutics. The selective and efficient cleavage of this protecting group is a critical step to restore the native functionality of the aspartic acid residue or to enable subsequent chemical modifications. This document provides detailed application notes and protocols for the chemical and enzymatic cleavage of methyl esters from the side chain of aspartic acid, with a focus on mitigating common side reactions such as aspartimide formation.

A primary challenge during the deprotection of aspartyl esters is the propensity for aspartimide formation, an intramolecular cyclization reaction that can lead to racemization and the formation of β-aspartyl peptides.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1] The choice of cleavage method must therefore be carefully considered based on the specific peptide sequence and the presence of other sensitive functional groups.

Chemical Cleavage Methods

Chemical hydrolysis of the aspartyl methyl ester can be achieved under either basic or acidic conditions. The selection of the appropriate method depends on the overall stability of the molecule of interest.

Basic Hydrolysis

Base-catalyzed hydrolysis is a common method for cleaving methyl esters. However, it is also a primary condition that promotes aspartimide formation.[2] Careful control of reaction conditions is crucial to maximize the yield of the desired product.

Reagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Notes
Sodium Borate Buffer (pH 9.5)Water8048AdequateUsed for removal of the 3-ethylpentyl (Epe) protecting group, but aspartimide formation is possible.[3]
2% Diisopropylethylamine (DIEA)MethanolRoom TempVariesNot specifiedLeads to the formation of α- and β-aspartyl peptide methyl esters from an aspartimide intermediate.[4]
Lithium Hydroxide (LiOH)THF/Methanol/Water (2:2:1)Room TempVariesHighA common method for hydrolysis of simple esters.[5]
1 N Sodium Hydroxide (NaOH)Tetrahydrofuran (THF)/WaterRoom TempVariesNot specifiedUsed for selective hydrolysis of a methyl ester in the presence of other protecting groups.[6]
Acidic Hydrolysis

Acid-catalyzed hydrolysis can be an alternative to basic conditions, particularly when trying to avoid base-mediated side reactions. However, strong acidic conditions can lead to the cleavage of other acid-labile protecting groups.

Reagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Notes
Conc. Aqueous HCl / Acetic Acid (1:2)-Room TempVariesEffectiveWorkup can be challenging due to the high boiling point of the mixture.[7]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0187%Used for deprotection of tert-butyl esters, but can also cleave methyl esters under harsher conditions.[5]
Ferric Chloride (FeCl3)Dichloromethane (DCM)Room Temp1.5GoodA Lewis acid-based method for on-resin deprotection of tert-butyl esters, which may have applicability to methyl esters.[8]

Enzymatic Cleavage Methods

Enzymatic hydrolysis offers a highly selective and mild alternative for the cleavage of methyl esters, often proceeding with high fidelity and without racemization.[9] Hydrolase enzymes such as lipases and esterases are commonly employed.

Quantitative Data for Enzymatic Hydrolysis
Enzyme ClassTypical ConditionsAdvantagesDisadvantages
Lipases/EsterasesAqueous buffer, pH 6-8, room temperature to ~40°CHigh selectivity, mild conditions, no racemization.[9]Enzyme cost and stability, slower reaction times.[9]
ProteasesAqueous buffer, specific pH for the enzyme, controlled temperatureCan be highly specific.[9]Potential for peptide bond cleavage if used in a peptide context.[9]
α-Amino Acid Ester Acyl TransferaseAqueous solution with methanol and HClUsed in an industrial route for aspartame production.[10]Specific to the production of α-L-aspartyl-L-phenylalanine methyl ester.[10]

Experimental Protocols

Protocol 1: Base-Catalyzed Saponification of Aspartyl Methyl Ester

Materials:

  • Peptide or small molecule containing an aspartyl methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the aspartyl methyl ester-containing compound in a 2:2:1 mixture of THF:MeOH:H2O to a final concentration of approximately 10-20 mg/mL.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.5 equivalents of LiOH (as a 1 M aqueous solution) dropwise to the stirring solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, neutralize the solution with 1 N HCl to a pH of ~7.

  • Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Enzymatic Hydrolysis of Aspartyl Methyl Ester using a Lipase

Materials:

  • Peptide or small molecule containing an aspartyl methyl ester

  • Lipase from Candida antarctica (CALB) or other suitable lipase/esterase

  • Phosphate buffer (e.g., 100 mM, pH 7.2)

  • Incubator shaker

  • Centrifuge

  • HPLC for analysis

Procedure:

  • Dissolve the aspartyl methyl ester-containing compound in the phosphate buffer to a final concentration of 1-5 mg/mL. A small amount of a co-solvent like DMSO or DMF (up to 10% v/v) may be used if solubility is an issue.

  • Add the lipase to the solution. The optimal enzyme concentration should be determined empirically but can start at a 1:10 to 1:100 enzyme-to-substrate ratio (w/w).

  • Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 30-40°C) with gentle shaking.

  • Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC.

  • Once the reaction has reached completion, terminate the reaction by denaturing the enzyme. This can be achieved by adding an organic solvent (e.g., acetonitrile), adjusting the pH, or by heating.

  • Centrifuge the reaction mixture to pellet the denatured enzyme.

  • The supernatant containing the deprotected product can be purified by preparative HPLC.

Visualizations

Cleavage_of_Aspartyl_Methyl_Ester cluster_chemical Chemical Cleavage cluster_enzymatic Enzymatic Cleavage cluster_side_reaction Side Reaction Asp-OMe Aspartic Acid Methyl Ester Asp-OH_base Aspartic Acid Asp-OMe->Asp-OH_base Basic Hydrolysis (e.g., LiOH, NaOH) Asp-OH_acid Aspartic Acid Asp-OMe->Asp-OH_acid Acidic Hydrolysis (e.g., HCl/AcOH) Asp-OH_enz Aspartic Acid Asp-OMe->Asp-OH_enz Enzymatic Hydrolysis (e.g., Lipase) Aspartimide Aspartimide Asp-OMe->Aspartimide Base-catalyzed intramolecular cyclization alpha-Asp α-Aspartyl Peptide Aspartimide->alpha-Asp Hydrolysis beta-Asp β-Aspartyl Peptide Aspartimide->beta-Asp Hydrolysis

Caption: Overview of cleavage methods for aspartyl methyl ester.

Basic_Hydrolysis_Mechanism Asp_OMe Aspartyl Methyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate Asp_OMe->Tetrahedral_Intermediate Nucleophilic attack OH_ion Hydroxide Ion (OH⁻) OH_ion->Tetrahedral_Intermediate Asp_OH Aspartic Acid Tetrahedral_Intermediate->Asp_OH Collapse of intermediate Methanol Methanol (CH₃OH) Tetrahedral_Intermediate->Methanol

Caption: Mechanism of base-catalyzed hydrolysis of aspartyl methyl ester.

Experimental_Workflow_Enzymatic_Cleavage A Dissolve Substrate in Buffer B Add Enzyme (e.g., Lipase) A->B C Incubate with Shaking (30-40°C) B->C D Monitor Reaction by HPLC C->D E Terminate Reaction (e.g., add ACN) D->E Reaction Complete F Centrifuge to Remove Enzyme E->F G Purify Product (Supernatant) by HPLC F->G

Caption: Workflow for enzymatic cleavage of aspartyl methyl ester.

References

Application Notes and Protocols for the Incorporation of Boc-D-Asp(OMe)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp(OMe)-OH is a valuable building block for the synthesis of complex peptides, offering the introduction of a D-amino acid to enhance proteolytic stability and providing a latent carboxyl group on the side chain for further modifications.[1][2] The tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a cornerstone of a robust and widely used strategy in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences, addressing key considerations such as coupling efficiency, potential side reactions, and side-chain deprotection.

The methyl ester protection of the β-carboxyl group of the D-aspartic acid residue offers an orthogonal protection strategy to the acid-labile Boc group and many common side-chain protecting groups used in Boc-SPPS. This allows for selective deprotection of the methyl ester to unmask the carboxylic acid for applications such as lactam bridge formation, pegylation, or conjugation to other molecules.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high efficiency when incorporating this compound. While specific quantitative data for this particular derivative is not extensively published, the following table summarizes the general performance of common coupling reagents used in Boc-SPPS. These values can serve as a guide for optimizing coupling conditions.

Coupling Reagent/MethodActivating AgentAdditiveTypical Coupling Time (hours)Typical Yield (%)Notes
CarbodiimideDCC or DICHOBt or OxymaPure2 - 4>95DIC is often preferred in SPPS due to the solubility of its urea byproduct. The use of an additive is crucial to minimize racemization.
Uronium/Aminium SaltHBTU or HATUDIPEA or NMM1 - 2>99Highly efficient for most couplings. HATU is generally more effective for sterically hindered amino acids. Pre-activation is recommended.[3]
Phosphonium SaltPyBOPDIPEA or NMM1 - 2>98Effective for challenging couplings with minimal risk of racemization.

Note: Coupling times and yields are dependent on the specific peptide sequence, resin, and reaction conditions. For sterically hindered couplings, extended reaction times or double coupling may be necessary.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling and Preparation:

  • Swell the resin (1 g, 0.5-1.0 mmol/g substitution) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10-15 mL/g of resin) for at least 1 hour in a reaction vessel.

  • Wash the resin with the synthesis solvent (DMF or DCM) three times.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin) for 2 minutes.

  • Filter the solution and add a fresh 50% TFA/DCM solution. Agitate for 30 minutes to ensure complete removal of the Boc group.[1][3]

  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DMF (3x).

3. Neutralization:

  • Wash the resin with DMF (3x).

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF (10 mL/g of resin) and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x) to remove excess base.

4. Coupling of this compound:

Method A: HBTU/DIPEA Coupling

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.

Method B: DIC/HOBt Coupling

  • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

  • Add the pre-activated solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

5. Capping (Optional):

  • If unreacted amino groups remain after coupling (persistent positive Kaiser test), they should be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7 v/v/v) for 30 minutes.

  • Wash the resin thoroughly with DMF and DCM.

6. Peptide Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as HF/anisole (9:1 v/v) or TFMSA/TFA/thioanisole, at 0°C for 1-2 hours.[3] The choice of cleavage cocktail depends on the specific amino acid composition of the peptide.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS)

This protocol describes the coupling of this compound to an amino acid ester in solution.

1. Preparation of Reactants:

  • Dissolve the amino acid or peptide ester hydrochloride (1 equivalent) in anhydrous DMF or DCM.

  • Neutralize the hydrochloride salt with a base such as N-methylmorpholine (NMM) or DIPEA (1 equivalent) to obtain the free amine.

  • In a separate flask, dissolve this compound (1.1 equivalents) and an additive such as HOBt (1.2 equivalents) in anhydrous DMF.

2. Coupling Reaction:

  • Cool the this compound/HOBt solution to 0°C in an ice bath.

  • Add a coupling agent such as EDC hydrochloride (1.2 equivalents) to this solution, followed by the addition of the free amine solution.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.

3. Work-up and Purification:

  • Quench the reaction by adding water.

  • Extract the peptide product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Protocol 3: Side-Chain Methyl Ester Deprotection (Saponification)

This protocol describes the selective removal of the methyl ester from the Asp(OMe) side chain to yield the free carboxylic acid. This is typically performed after the peptide has been synthesized and purified, or on-resin before final cleavage.

On-Resin Saponification:

  • Wash the peptide-resin thoroughly with a solvent compatible with the subsequent aqueous conditions (e.g., THF or Dioxane).

  • Treat the resin with a solution of 1M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) in a mixture of THF/water (e.g., 3:1) or Dioxane/water.

  • Agitate the reaction mixture at room temperature and monitor the progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. Reaction times can vary from a few hours to overnight depending on the peptide sequence and steric hindrance.

  • Once the reaction is complete, wash the resin thoroughly with water, followed by a graded series of water/solvent mixtures to return to the organic synthesis solvent (e.g., DMF or DCM).

  • Neutralize the newly formed carboxylate with a mild acid wash if necessary, followed by extensive washing.

Solution-Phase Saponification:

  • Dissolve the protected peptide containing the Asp(OMe) residue in a suitable solvent mixture such as methanol/water or THF/water.

  • Cool the solution to 0°C.

  • Add a 1M aqueous solution of NaOH or LiOH (typically 1.1-1.5 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a mild acid (e.g., 1N HCl or acetic acid) to pH ~7.

  • Remove the organic solvent under reduced pressure and purify the resulting peptide with the free aspartic acid side chain by preparative HPLC.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Side_Chain_Deprotection Side-Chain Deprotection cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) Resin Resin Swelling Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIPEA/DMF) Boc_Deprotection->Neutralization Coupling Coupling This compound Neutralization->Coupling Chain_Elongation Repeat for next amino acid Coupling->Chain_Elongation Cycle Chain_Elongation->Boc_Deprotection Cleavage Final Cleavage (e.g., HF/anisole) Chain_Elongation->Cleavage Synthesis Complete Saponification Saponification (e.g., LiOH/THF/H2O) Cleavage->Saponification Post-cleavage or On-resin Reactant_Prep Reactant Preparation (Free Amine) Coupling_LPPS Coupling This compound Reactant_Prep->Coupling_LPPS Workup Work-up & Purification Coupling_LPPS->Workup

Caption: General workflow for incorporating this compound.

signaling_pathway_considerations Peptide Peptide with D-Asp(OMe) Proteolytic_Stability Increased Proteolytic Stability Peptide->Proteolytic_Stability Biological_Activity Altered Biological Activity Peptide->Biological_Activity Conjugation_Site Site for Conjugation (post-deprotection) Peptide->Conjugation_Site

Caption: Rationale for incorporating D-Aspartic Acid derivatives.

Challenges and Mitigation Strategies

Aspartimide Formation

A primary challenge when incorporating aspartic acid residues is the formation of a cyclic aspartimide intermediate. This side reaction is more prevalent in Fmoc-based SPPS under basic conditions but can also occur during Boc-SPPS, particularly with certain sequences (e.g., Asp-Gly, Asp-Ser) and upon prolonged exposure to the final strong acid cleavage conditions. Aspartimide formation can lead to racemization and the formation of β-peptide impurities, which are often difficult to separate from the desired product.

Mitigation Strategies:

  • Use of Bulky Side-Chain Protecting Groups: While the methyl ester of this compound is not exceptionally bulky, it provides more steric hindrance than an unprotected side chain. For particularly problematic sequences, alternative, bulkier ester protecting groups could be considered.

  • Optimized Cleavage Conditions: Minimize the time and temperature of the final strong acid cleavage step to reduce the risk of acid-catalyzed aspartimide formation.

  • Careful Sequence Design: If possible, avoid sequences known to be highly prone to aspartimide formation.

Conclusion

The incorporation of this compound into complex peptide sequences is a valuable strategy for enhancing peptide stability and enabling site-specific modifications. By employing optimized coupling protocols and being mindful of potential side reactions like aspartimide formation, researchers can successfully synthesize desired peptides with high purity and yield. The protocols and data presented in this document provide a comprehensive guide for scientists and professionals in the field of peptide drug discovery and development.

References

Application Notes and Protocols for Boc-D-Asp(OMe)-OH in the Synthesis of Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-α-tert-Butyloxycarbonyl-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) in the synthesis of peptide-based therapeutics. The incorporation of D-amino acids is a critical strategy in drug design to enhance the stability and efficacy of peptide drugs.

Introduction

This compound is a protected amino acid derivative essential for the controlled, stepwise synthesis of peptides. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection, which can be removed under acidic conditions, while the methyl ester on the β-carboxyl group offers stable protection throughout the synthesis. The D-configuration of this amino acid is particularly valuable in the development of therapeutic peptides, as it confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the drug candidate. Peptides containing D-amino acids often exhibit enhanced stability and bioavailability.[1]

Applications in Peptide-Based Therapeutics

Data Presentation

While specific quantitative data for the coupling efficiency, yield, and purity of peptides synthesized using this compound is not extensively published, the following tables provide typical values expected for standard Boc-SPPS protocols. These values can serve as a benchmark for syntheses involving this amino acid derivative.

Table 1: Typical Coupling Efficiency of Boc-Amino Acids with Various Reagents

Coupling ReagentAdditiveTypical Coupling Efficiency (%)Notes
HBTU HOBt/DIEA> 99%Fast and efficient, one of the most common coupling reagents.[3]
DIC HOBt> 98%A widely used carbodiimide coupling method.
HATU DIEA> 99%Highly efficient, especially for sterically hindered couplings.

Table 2: Representative Yield and Purity Data for a Model Peptide Synthesized via Boc-SPPS

ParameterExpected Value
Crude Peptide Yield 60 - 85%
Crude Peptide Purity (by HPLC) 50 - 80%
Final Yield (after purification) 15 - 40%
Final Purity (by HPLC) > 98%

Note: The actual yields and purities are highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step.[4]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle

This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain on a solid support (e.g., Merrifield resin).

1. Resin Preparation:

  • Swell the resin in dichloromethane (DCM) for 1-2 hours.

  • Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution.

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[2]

  • Wash the resin with DCM (5x) to remove residual acid.

  • Wash with isopropanol (IPA) (2x) to shrink the resin and aid in the removal of TFA.

  • Wash with DCM (3x).

3. Neutralization:

  • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice).

  • Wash the resin with DMF (5x).

4. Coupling of this compound:

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another 1-2 hours and re-test. If the coupling remains incomplete, a recoupling step may be necessary.

5. Washing:

  • After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

2. HF Cleavage:

  • Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Transfer the dried peptide-resin to the HF apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to the resin.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitate several times with cold ether to remove scavengers and other small molecules.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Mandatory Visualization

Caption: Chemical Structure of this compound.

Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling of This compound (HBTU/HOBt/DIEA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Cycle Repeat Cycle Washing->Cycle for next amino acid Cleavage Cleavage & Deprotection (HF) Washing->Cleavage Final Amino Acid Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: General workflow for incorporating this compound in SPPS.

Peptide Peptide Therapeutic (with D-Asp) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Caption: A general GPCR signaling pathway for a peptide therapeutic.

References

Application Notes and Protocols for the Synthesis of Peptides Containing Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to improved pharmacokinetic profiles. Boc-D-Asp(OMe)-OH is a key building block for introducing a D-aspartic acid residue into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is acid-labile, while the methyl ester (OMe) on the β-carboxyl group provides side-chain protection. This document provides a detailed experimental workflow for the use of this compound in peptide synthesis, including protocols, data presentation, and a discussion of potential challenges.

Data Presentation

The efficiency of solid-phase peptide synthesis is dependent on multiple factors, including the specific sequence, coupling reagents, and resin used. The following tables provide representative quantitative data for the synthesis of a model peptide incorporating this compound.

Table 1: Key Parameters in Boc-SPPS of a D-Asp(OMe)-Containing Peptide

ParameterExpected Efficiency/PurityMonitoring Method
Resin Loading0.4 - 0.8 mmol/gManufacturer's Certificate of Analysis
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency> 99%N/A (qualitatively assessed by subsequent successful coupling)
Crude Peptide Purity (Post-Cleavage)60 - 80%Analytical RP-HPLC
Final Purity (Post-Purification)> 95 - 98%Analytical RP-HPLC and Mass Spectrometry

Table 2: Illustrative Purification Yield for a Model D-Asp(OMe)-Containing Peptide

Peptide StageTypical Yield RangeNotes
Crude Peptide Yield (after cleavage and precipitation)70 - 90%Based on initial resin loading.
Purified Peptide Yield (after RP-HPLC)30 - 50%Highly dependent on the crude purity and complexity of the purification.[1]

Experimental Protocols

The following protocols outline a standard manual Boc-SPPS workflow for the incorporation of this compound into a peptide sequence on a Merrifield resin.

Resin Preparation and Swelling
  • Place the Merrifield resin (1.0 g, 0.5 mmol/g) in a reaction vessel equipped with a sintered glass filter.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL).

  • Swell the resin in DCM (10 mL) for 30-60 minutes with gentle agitation.[2]

First Amino Acid Attachment (C-terminal)
  • Dissolve the first Boc-protected amino acid (e.g., Boc-Leu-OH, 4 equivalents) in a minimal amount of Dimethylformamide (DMF).

  • Add Diisopropylethylamine (DIEA) (4 equivalents) to the amino acid solution.

  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

  • To cap any unreacted sites, treat the resin with a capping mixture of acetic anhydride/DIEA/DCM for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL), Methanol (MeOH) (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Peptide Chain Elongation: One Cycle for this compound

This cycle is repeated for each amino acid in the sequence.

3.1. Boc Deprotection

  • Wash the peptide-resin with DCM (3 x 10 mL).

  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[3]

  • Drain the TFA solution and wash the resin with DCM (5 x 10 mL) to remove residual acid.

3.2. Neutralization

  • Add a solution of 10% DIEA in DCM (10 mL) to the resin and agitate for 5 minutes.

  • Drain the neutralization solution and repeat the step.

  • Wash the resin with DCM (5 x 10 mL) to remove excess base.

3.3. Coupling of this compound

  • In a separate vial, dissolve this compound (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution to begin activation.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

3.4. Monitoring Coupling Efficiency

  • Take a small sample of resin beads (a few milligrams).

  • Wash the beads thoroughly with DCM and then ethanol.

  • Perform a Kaiser test. A yellow to brown color indicates a complete or near-complete reaction (absence of free primary amines), while a blue or purple color signifies an incomplete coupling, requiring a recoupling step.[4]

3.5. Capping (Optional)

If the coupling is incomplete after a second attempt, any unreacted amino groups should be capped to prevent the formation of deletion sequences.

  • Treat the peptide-resin with a solution of acetic anhydride and DIEA in DCM (10:5:85 v/v/v) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL).

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common choice is "Reagent K" for peptides with sensitive residues: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5]

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Analyze the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry.[7]

Potential Challenges: Aspartimide Formation

A significant side reaction when synthesizing peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate. This is particularly problematic in Fmoc-based SPPS due to the use of a basic deprotection step, but can also occur under the acidic conditions of the final cleavage in Boc-SPPS.[8] The aspartimide can subsequently undergo nucleophilic attack to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Mitigation Strategies in Boc-SPPS:

  • Optimized Cleavage: Perform the final HF or TFMSA cleavage at 0°C to minimize acid-catalyzed aspartimide formation.

  • Side-Chain Protection: While the methyl ester of this compound offers standard protection, for sequences particularly prone to this side reaction (e.g., -Asp-Gly-), alternative, bulkier side-chain protecting groups could be considered, though these are more common in Fmoc strategies.[9]

Mandatory Visualizations

G cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeated) cluster_Final_Steps Final Steps Swell Resin in DCM Swell Resin in DCM Attach First Amino Acid Attach First Amino Acid Swell Resin in DCM->Attach First Amino Acid Boc Deprotection (TFA/DCM) Boc Deprotection (TFA/DCM) Attach First Amino Acid->Boc Deprotection (TFA/DCM) Neutralization (DIEA/DCM) Neutralization (DIEA/DCM) Boc Deprotection (TFA/DCM)->Neutralization (DIEA/DCM) Couple this compound Couple this compound Neutralization (DIEA/DCM)->Couple this compound Monitor Coupling (Kaiser Test) Monitor Coupling (Kaiser Test) Couple this compound->Monitor Coupling (Kaiser Test) Wash Wash Monitor Coupling (Kaiser Test)->Wash Wash->Boc Deprotection (TFA/DCM) Next Amino Acid Final Cleavage (TFA Cocktail) Final Cleavage (TFA Cocktail) Wash->Final Cleavage (TFA Cocktail) Final Cycle Precipitate Crude Peptide Precipitate Crude Peptide Final Cleavage (TFA Cocktail)->Precipitate Crude Peptide Purification (RP-HPLC) Purification (RP-HPLC) Precipitate Crude Peptide->Purification (RP-HPLC) Analysis (HPLC/MS) Analysis (HPLC/MS) Purification (RP-HPLC)->Analysis (HPLC/MS)

Experimental workflow for Boc-SPPS using this compound.

G D-Aspartic Acid D-Aspartic Acid NMDA Receptor NMDA Receptor D-Aspartic Acid->NMDA Receptor Binds and Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx ERK Activation ERK Activation Ca2+ Influx->ERK Activation Activates CREB Phosphorylation CREB Phosphorylation ERK Activation->CREB Phosphorylation Phosphorylates Gene Transcription Gene Transcription CREB Phosphorylation->Gene Transcription Promotes Testosterone Synthesis Testosterone Synthesis Gene Transcription->Testosterone Synthesis Leads to

D-Aspartic acid signaling via the NMDA receptor-ERK pathway.

References

Optimizing Peptide Synthesis: Reaction Conditions for Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate field of peptide synthesis, the selection of optimal reaction conditions is paramount to achieving high yields and purity. This document provides detailed application notes and protocols for the coupling of Boc-D-Asp(OMe)-OH, a critical N-protected amino acid derivative, aimed at researchers, scientists, and professionals in drug development. The following sections outline recommended coupling reagents, reaction parameters, and strategies to mitigate common side reactions, ensuring the successful incorporation of this building block into complex peptide chains.

Abstract

The efficient incorporation of this compound into a growing peptide chain is a crucial step in the synthesis of many therapeutic and research-grade peptides. The primary challenges associated with this process include achieving high coupling efficiency and minimizing side reactions, most notably aspartimide formation and racemization. This document presents a comparative analysis of various coupling reagents and reaction conditions to guide the optimization of peptide synthesis protocols. Detailed methodologies for both solution-phase and solid-phase peptide synthesis (SPPS) are provided, alongside a discussion of key experimental parameters.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical factor influencing the yield and purity of the final peptide. The following table summarizes the performance of common coupling reagents for the incorporation of this compound, with data synthesized from established principles of peptide chemistry and application notes for similar derivatives.

Coupling Reagent ClassExample ReagentsAdditiveBaseRelative SpeedTypical Purity/EfficiencyKey Considerations
Carbodiimides DCC, DIC, EDCHOBt, OxymaPureDIPEA, NMMModerateGood to HighCost-effective. DCC can lead to insoluble dicyclohexylurea (DCU) byproduct, which is easier to remove in solution-phase. DIC forms a more soluble urea, making it suitable for SPPS.[1][2][3][4] Additives are essential to suppress racemization.[2][5]
Uronium/Aminium Salts HATU, HBTU, HCTU, TBTU, COMUNone (Internal)DIPEA, NMMFast to Very FastHigh to Very HighHighly efficient, especially for sterically hindered couplings.[1][6] HATU and COMU are often preferred for their high reactivity and low racemization potential.[1][2][3][6] COMU is a safer alternative to potentially explosive benzotriazole-based reagents.[2][3][6]
Phosphonium Salts PyBOP, PyAOPNone (Internal)DIPEA, NMMFastHighVery effective for difficult couplings, including those involving N-methylated amino acids.[1][6] PyAOP is particularly potent for sterically demanding reactions.[6]

Key Side Reactions and Mitigation Strategies

A primary concern when coupling aspartic acid derivatives is the base-catalyzed formation of an aspartimide (a succinimide ring) intermediate.[4][7] This intermediate can be opened by a nucleophile to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[4][8]

Strategies to Minimize Aspartimide Formation:

  • Choice of Coupling Reagent: Use highly efficient reagents like HATU or COMU to ensure rapid coupling, minimizing the time the activated acid is exposed to basic conditions.[1][2][3][6]

  • Control of Base: Employ the minimum necessary amount of a sterically hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9]

  • Use of Additives: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help to suppress this side reaction.[8]

Aspartimide_Formation Peptide Peptide Chain with This compound residue Intermediate Aspartimide Intermediate (Succinimide Ring) Peptide->Intermediate Base-catalyzed intramolecular cyclization Alpha_Peptide Desired α-Peptide Intermediate->Alpha_Peptide Nucleophilic Ring Opening (α-carboxyl) Beta_Peptide β-Peptide Side Product Intermediate->Beta_Peptide Nucleophilic Ring Opening (β-carboxyl) Piperidide Piperidide Adduct Intermediate->Piperidide Piperidine Attack (in Fmoc SPPS)

Mechanism of Aspartimide Formation and Subsequent Reactions.

Experimental Protocols

The following are generalized protocols for the coupling of this compound. It is recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence. Equivalents are calculated based on the amino component (e.g., the initial loading of the resin in SPPS).

Solution-Phase Peptide Synthesis (SPPS) Protocol using EDC/HOBt
  • Amino Component Preparation: In a suitable reactor, dissolve the amino acid or peptide ester hydrochloride (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C and add N-methylmorpholine (NMM) (1.0 equivalent) dropwise. Stir for 15 minutes.

  • Carboxyl Component Activation: In a separate vessel, dissolve this compound (1.05 equivalents) and HOBt (1.05 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF), then dilute with DCM. Cool the solution to 0 °C.

  • Coupling Reaction: Add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in DCM to the carboxyl component solution. Stir for 5 minutes, then add this mixture to the amino component solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove any precipitated urea. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU
  • Resin Preparation: Swell the resin (containing the free N-terminal amine) in DMF for at least 30 minutes in a reaction vessel. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3.0 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add the activation solution to the swollen resin. Immediately add DIPEA (6.0 equivalents) to the reaction vessel to initiate coupling.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle of deprotection and coupling.

SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Swell 1. Swell Resin in DMF Start->Swell Couple 3. Add Activation Solution & Base to Resin Agitate for 1-2 hours Swell->Couple Prepare_Activation 2. Prepare Activation Solution (this compound + Coupling Reagent) Prepare_Activation->Couple Monitor 4. Monitor Reaction Completion (e.g., Kaiser Test) Couple->Monitor Wash 5. Wash Resin (DMF, DCM) Monitor->Wash Complete Repeat_Coupling Repeat Coupling Monitor->Repeat_Coupling Incomplete Next_Cycle Proceed to Deprotection for Next Cycle Wash->Next_Cycle Repeat_Coupling->Couple

General workflow for one cycle of amino acid coupling in SPPS.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. For most applications, uronium/aminium reagents such as HATU or COMU offer a superior combination of speed and efficiency with a reduced risk of side reactions. By following the detailed protocols and considering the mitigation strategies for aspartimide formation, researchers can significantly improve the yield and purity of their target peptides.

References

Application Notes and Protocols for Large-Scale Synthesis of Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis protocols involving N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH), a critical building block in peptide synthesis. The document details its application in the production of peptide-based therapeutics and other commercially significant molecules, with a focus on solution-phase synthesis methodologies amenable to industrial-scale production.

Introduction

Z-Asp(OMe)-OH is a strategically protected amino acid derivative essential for the synthesis of complex peptides.[1] The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the β-methyl ester safeguards the side-chain carboxyl group.[1] This protection scheme is particularly advantageous for solution-phase peptide synthesis (SPPS), a preferred method for the large-scale manufacturing of shorter peptides.[2] The use of Z-Asp(OMe)-OH allows for selective deprotection and coupling reactions, minimizing side reactions and simplifying purification processes at a larger scale.[1][3]

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to impurities such as β-aspartyl peptides and racemized products.[2][4] Careful control of coupling and deprotection conditions in a Z-group-based solution-phase strategy can effectively mitigate this issue.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-Asp(OMe)-OH is crucial for its effective application in synthesis.

PropertyValue
CAS Number 3160-47-2
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance White to off-white powder
Purity ≥98.0% (TLC)[1][5]
Reaction Suitability Solution-phase peptide synthesis[1][5]

Large-Scale Synthesis Protocols

Solution-phase peptide synthesis is a well-established method for the large-scale production of peptides. The following protocols detail the coupling of Z-Asp(OMe)-OH to a model amino acid ester, L-phenylalanine methyl ester (H-Phe-OMe), a precursor to the artificial sweetener aspartame.[1][2]

Protocol 1: Carbodiimide-Mediated Coupling (DCC/HOBt)

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent with 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Materials:

  • Z-Asp(OMe)-OH

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • N,N-Dimethylformamide (DMF)

  • 1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Amino Component Preparation: In a suitable reactor, dissolve H-Phe-OMe·HCl (1.05 equivalents) in DCM and cool the solution to 0°C. Add NMM (1.05 equivalents) dropwise while maintaining the temperature at 0°C and stir for 15 minutes.[2]

  • Carboxyl Component Activation: In a separate vessel, dissolve Z-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF, then dilute with DCM. Cool the solution to 0°C. Add a solution of DCC (1.05 equivalents) in DCM dropwise over 30 minutes, keeping the temperature at 0°C. Stir for an additional 30 minutes at 0°C.[2]

  • Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[2]

  • Work-up and Isolation: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with DCM. The filtrate is then washed sequentially with 1 M HCl, water, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[2]

  • Purification: The crude Z-Asp(OMe)-Phe-OMe can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield a white, crystalline solid.[2]

Workflow for DCC/HOBt Coupling

G cluster_amino Amino Component Preparation cluster_carboxyl Carboxyl Component Activation A1 Dissolve H-Phe-OMe·HCl in DCM A2 Cool to 0°C A1->A2 A3 Add NMM A2->A3 Coupling Coupling Reaction (Warm to RT, 12-16h) A3->Coupling C1 Dissolve Z-Asp(OMe)-OH and HOBt in DMF/DCM C2 Cool to 0°C C1->C2 C3 Add DCC solution C2->C3 C3->Coupling Workup Work-up and Isolation (Filtration, Washes, Drying) Coupling->Workup Purification Purification (Recrystallization) Workup->Purification

Caption: Workflow for large-scale DCC/HOBt mediated coupling.

Protocol 2: Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereoselective alternative for peptide bond formation, which can be advantageous for large-scale industrial processes. Thermolysin, a thermostable metalloproteinase, is commonly used for this purpose.[1]

Materials:

  • Z-Asp-OH (Note: While the example uses Z-Asp-OH, the principle is directly applicable to Z-Asp(OMe)-OH)[1]

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Thermolysin

  • 4 M NaOH

  • Water

  • Methanol

  • 5% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

Experimental Procedure:

  • Reaction Setup: Suspend Z-Asp-OH (1 mmol) and H-Phe-OMe·HCl (2 mmol) in water (3 mL).[1]

  • pH Adjustment: Adjust the pH of the suspension to 7.0 by the dropwise addition of 4 M NaOH with constant stirring.[1]

  • Enzymatic Condensation: Add thermolysin (2 mg in 200 µL of water) to the clear solution. Incubate the reaction mixture in a water bath at 40°C overnight. The product, Z-Asp-Phe-OMe, precipitates out of the solution.[1]

  • Isolation of Protected Dipeptide: Collect the precipitate by centrifugation and wash thoroughly with ice-cold water. The salt is then decomposed by stirring with a mixture of water and 1 M HCl in an ice bath to yield the free Z-Asp-Phe-OMe.[1]

Deprotection Protocol: Removal of the Z-Group

The removal of the benzyloxycarbonyl (Z) group is a critical step to liberate the N-terminus for further coupling or to yield the final peptide. Catalytic transfer hydrogenation is an efficient method for this transformation on a large scale.[1]

Materials:

  • Z-protected peptide (e.g., Z-Asp(OMe)-Phe-OMe)

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

Experimental Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in methanol. To this solution, add 10% Palladium on carbon (10% w/w of the peptide).[6]

  • Hydrogenolysis: Add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor.[6]

  • Deprotection Reaction: Stir the suspension at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[6]

  • Work-up and Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected peptide.[3][6]

Application in Drug Development: Synthesis of Caspase Inhibitors

Z-Asp(OMe)-OH is a key building block in the synthesis of peptidic caspase inhibitors, which are crucial tools in apoptosis research and have therapeutic potential for various diseases.[7] The aspartic acid residue is a key recognition element for caspases, which cleave their substrates after an aspartate residue.[7] A prominent example is the synthesis of Z-VAD(OMe)-FMK, a cell-permeable, irreversible pan-caspase inhibitor.[7]

The synthesis of such inhibitors involves the sequential coupling of amino acids, where Z-Asp(OMe)-OH provides the crucial aspartate moiety. The general solution-phase peptide coupling protocols described above are foundational to the synthesis of these more complex molecules.[7]

Aspartimide Formation Pathway

G AspX Asp-X Peptide Aspartimide Aspartimide Intermediate AspX->Aspartimide Base or Acid (Intramolecular cyclization) Alpha α-Peptide (Desired Product) Aspartimide->Alpha Hydrolysis Beta β-Peptide (Side Product) Aspartimide->Beta Hydrolysis Racemized Racemized Products Aspartimide->Racemized

Caption: Side reaction of aspartimide formation in peptide synthesis.

Quantitative Data Summary

The yield and purity of large-scale peptide synthesis are highly dependent on the specific sequence, coupling method, and purification strategy. The following table provides a qualitative comparison of the primary synthesis methodologies.

ParameterSolution-Phase Synthesis (with Z-Asp(OMe)-OH)Solid-Phase Peptide Synthesis (SPPS)
Scale Well-suited for large-scale (multi-kg) productionTypically used for smaller scale (mg to g)
Purification Intermediates can be purified at each step, leading to higher final purityPurification is performed at the end, which can be challenging for complex mixtures
Aspartimide Formation Generally lower risk due to optimized and controlled coupling conditions[8]Higher risk, especially with sensitive sequences[8]
Reagent Consumption Can be more economical on a large scaleCan be reagent-intensive, especially the resin and coupling agents
Automation Less amenable to full automationHighly automated, leading to faster synthesis of long peptides

Conclusion

Z-Asp(OMe)-OH remains a valuable and cost-effective building block for the large-scale synthesis of peptides, particularly through solution-phase methodologies. Its use allows for robust process control, high purity of intermediates, and mitigation of critical side reactions like aspartimide formation. The protocols and application notes provided here offer a framework for researchers, scientists, and drug development professionals to effectively utilize Z-Asp(OMe)-OH in their large-scale peptide synthesis campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation with Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aspartimide formation when using Boc-D-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis that may be related to aspartimide formation.

Symptom Potential Cause Recommended Action
Low yield of the target peptide, with multiple side products observed on HPLC. Aspartimide formation and subsequent rearrangement to α- and β-peptides, as well as piperidide adducts if piperidine is used.[1][2]1. Optimize Coupling Conditions: Avoid excessive use of base during the coupling step. Use a hindered base like diisopropylethylamine (DIEA) and ensure the shortest possible coupling times. 2. Modify Deprotection/Cleavage: While Boc deprotection is acidic, residual base from previous steps or basic conditions during workup can promote aspartimide formation. Ensure thorough washing after neutralization steps. During final cleavage with strong acids like TFA, minimize exposure time and temperature.[3] 3. Consider Alternative Protecting Groups: If aspartimide formation is persistent, especially in susceptible sequences (e.g., Asp-Gly, Asp-Ser), consider using a more sterically hindered side-chain protecting group on the aspartic acid residue.[2][4]
Appearance of a peak with the same mass as the target peptide but a different retention time on HPLC. Formation of β-aspartyl peptides or epimerized α-aspartyl peptides, which are common byproducts of aspartimide formation and often co-elute with the desired product.[1]1. Analytical HPLC Optimization: Use a high-resolution column and optimize the gradient to try and separate the isomers. 2. Sequence Modification: If possible, and if it does not affect the peptide's function, consider replacing the amino acid following the aspartic acid with a more sterically hindered one to reduce the propensity for aspartimide formation.[5]
Mass spectrometry shows a loss of 18 Da (water) from the target peptide mass. This is a strong indicator of the presence of the stable aspartimide intermediate.1. Review Synthesis Conditions: Carefully examine the basicity and temperature at each step of the synthesis. Aspartimide formation is accelerated by bases and higher temperatures.[2][5] 2. Implement Preventative Measures: Proactively apply the strategies outlined in the FAQs below, such as using additives in the deprotection solution or employing backbone protection.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem when using this compound?

Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following an aspartic acid residue attacks the side-chain carbonyl group of the aspartate. This forms a five-membered succinimide ring, known as an aspartimide.[5][6] While often associated with base-catalyzed conditions in Fmoc-SPPS, it can also be promoted by acids, especially during the final cleavage step in Boc-SPPS.[5][7]

This is problematic for several reasons:

  • Yield Reduction: The formation of the aspartimide intermediate and its subsequent byproducts lowers the overall yield of the desired peptide.[6]

  • Difficult Purification: The aspartimide can be hydrolyzed to form a mixture of the desired α-peptide and the undesired β-peptide, which are often difficult to separate by HPLC.[1]

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation, leading to a loss of chiral purity.[2]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to aspartimide formation. The most problematic sequences include:

  • Asp-Gly[5]

  • Asp-Ala[3]

  • Asp-Ser[3]

  • Asp-Asn[6]

The lack of steric hindrance from the subsequent residue allows the backbone nitrogen to more easily attack the aspartate side chain.[5]

Q3: How can I prevent aspartimide formation during the coupling step?

While Boc deprotection is acidic, the coupling step often involves the use of a base for activation. To minimize aspartimide formation during coupling:

  • Use a Hindered Base: Employ a sterically hindered base such as diisopropylethylamine (DIEA) instead of less hindered bases.[5]

  • Minimize Base Exposure: Use the minimum amount of base necessary for efficient coupling and keep the reaction time as short as possible.

  • In Situ Neutralization: Consider using in situ neutralization protocols which can reduce the overall exposure to basic conditions.[5]

Q4: Are there alternative side-chain protecting groups for Asp that are less prone to this side reaction?

Yes, using bulkier ester protecting groups on the β-carboxyl of aspartic acid can sterically hinder the intramolecular cyclization. While this compound uses a methyl ester, which is relatively small, alternatives with greater steric bulk have been shown to significantly reduce aspartimide formation.[4]

Protecting GroupStructureRelative Effectiveness in Preventing Aspartimide Formation
Methyl (OMe)-OCH₃Low
tert-Butyl (OtBu)-OC(CH₃)₃Moderate[5]
3-methylpent-3-yl (OMpe)-OC(CH₃)(C₂H₅)₂High[2][4]
5-n-butyl-5-nonyl (OBno)-OC(C₄H₉)₂Very High[1][5]

Q5: What is backbone protection and how can it prevent aspartimide formation?

Backbone protection is a highly effective strategy that involves temporarily modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue.[2] This modification prevents the nitrogen from acting as a nucleophile, thereby completely inhibiting the intramolecular cyclization that leads to aspartimide formation.[4]

A common backbone protecting group is the 2,4-dimethoxybenzyl (Dmb) group.[6] This is often incorporated as a pre-formed dipeptide, for example, Boc-D-Asp(OR)-(Dmb)Gly-OH. The Dmb group is stable during synthesis and is removed during the final TFA cleavage step.[2]

Experimental Protocols

Protocol 1: Modified Cleavage Cocktail to Minimize Aspartimide Formation

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, with modifications to reduce acid-catalyzed aspartimide formation.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) if Cys, Met, or Trp are present)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Pre-chilling: Cool the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to 0-4°C.

  • Cleavage: Add the cold cleavage cocktail to the resin.

  • Reaction: Perform the cleavage reaction at a reduced temperature (e.g., 4°C) for a minimized duration (e.g., 1.5-2 hours). The optimal time should be determined empirically.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum and proceed with purification by HPLC.[3]

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Intramolecular Cyclization Asp_Residue This compound Residue Next_Residue Following Amino Acid (e.g., Glycine) Asp_Residue->Next_Residue Peptide Bond Side_Chain_CO Side-chain Carbonyl (Electrophile) Backbone_N Backbone Amide Nitrogen (Nucleophile) Backbone_N->Side_Chain_CO Attack Aspartimide Aspartimide Intermediate (5-membered ring) Side_Chain_CO->Aspartimide Forms Byproducts α- and β-peptides Racemized products Aspartimide->Byproducts Hydrolyzes to

Caption: Mechanism of base- or acid-catalyzed aspartimide formation.

Workflow for Preventing Aspartimide Formation

Prevention_Workflow start Peptide Synthesis Planning (Asp-containing sequence) is_prone Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Ser) start->is_prone strategy Select Prevention Strategy is_prone->strategy Yes synthesis Perform Solid-Phase Peptide Synthesis is_prone->synthesis No coupling Optimize Coupling: - Hindered base (DIEA) - Minimum reaction time strategy->coupling protecting_group Use Bulky Side-Chain Protecting Group (e.g., OMpe, OBno) strategy->protecting_group backbone_prot Use Backbone Protection (e.g., Dmb dipeptide) strategy->backbone_prot coupling->synthesis protecting_group->synthesis backbone_prot->synthesis cleavage Modified Cleavage: - Low temperature - Shorter time synthesis->cleavage analysis Analyze Crude Product (HPLC, Mass Spec) cleavage->analysis end Purified Peptide analysis->end

Caption: Decision workflow for preventing aspartimide formation in SPPS.

References

Side reactions associated with Boc-D-Asp(OMe)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Boc-D-Asp(OMe)-OH in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with this compound in Boc-SPPS?

The main side reactions when using this compound are related to the aspartic acid residue itself, rather than the specific D-isomer or the methyl ester protecting group under standard cycle conditions. The most significant side reaction is aspartimide formation , which predominantly occurs during the final cleavage of the peptide from the resin with strong acids like hydrogen fluoride (HF).[1][2][3] A secondary, though less common, concern is the potential for partial hydrolysis or transesterification of the methyl ester side-chain if alcohols are used improperly during wash steps.[4]

Q2: What is aspartimide formation and why is it problematic?

Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen following the aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[2][5] This reaction is catalyzed by strong acids during the final cleavage step in Boc-SPPS.[1][6]

This side reaction is highly problematic because the aspartimide intermediate is unstable and can reopen under aqueous or nucleophilic conditions, leading to a mixture of unwanted byproducts that are difficult to separate from the target peptide.[5] These byproducts include:

  • β-aspartyl peptides: The peptide backbone is rerouted through the side-chain carboxyl group.

  • Racemized peptides: The chiral center at the α-carbon of the aspartic acid can epimerize, leading to a mixture of D- and L-aspartyl peptides.

  • A combination of both, resulting in D-β-aspartyl peptides.

Q3: How susceptible is the methyl ester (OMe) protecting group to premature cleavage during synthesis?

The methyl ester of this compound is designed to be stable to the moderately acidic conditions used for Nα-Boc group removal (typically 50% trifluoroacetic acid in dichloromethane, DCM).[7] The Boc/Benzyl (Boc/Bzl) protection strategy, to which the use of a methyl ester is analogous, relies on the differential acid lability of the protecting groups. The Boc group is removed by moderate acids, while the side-chain esters require a much stronger acid, such as HF, for cleavage.[7] Therefore, significant loss of the methyl ester during the repetitive TFA deprotection steps is not a commonly reported issue. However, to minimize any risk of transesterification, it is advisable to use isopropanol (IPA) instead of methanol (MeOH) for washing steps.[4]

Q4: Which peptide sequences are most vulnerable to aspartimide formation?

Aspartimide formation is highly sequence-dependent. The reaction is most likely to occur when the amino acid C-terminal to the aspartic acid residue is sterically small, offering minimal hindrance to the cyclization. The most problematic sequences are:

  • Asp-Gly [2]

  • Asp-Ala

  • Asp-Ser [2]

  • Asp-Asn

Q5: How can I detect aspartimide-related side products?

Detection is typically performed by analyzing the crude peptide product after cleavage.

  • Mass Spectrometry (MS): Aspartimide formation itself results in the loss of water (a mass difference of -18 Da) compared to the target peptide. The resulting α- and β-aspartyl peptides are isomeric with the target peptide and will have the same mass.

  • High-Performance Liquid Chromatography (HPLC): The various byproducts, such as the aspartimide intermediate and the α- and β-peptides, will often have different retention times from the desired product and from each other. However, epimerized (D-Asp) peptides can be very difficult to separate from the target L-Asp peptide as they may co-elute.[5]

Troubleshooting Guide

Issue: Significant byproducts with the same mass as the target peptide are observed after HF cleavage.

This is a classic indicator of aspartimide formation followed by hydrolysis back to a mixture of α- and β-aspartyl peptides.

Root Cause Analysis & Solutions

The primary cause is acid-catalyzed cyclization during the final cleavage step. The choice of side-chain protecting group and the cleavage conditions are critical factors.

Table 1: Qualitative Comparison of Asp Side-Chain Protecting Groups in Boc-SPPS

Protecting GroupDerivative ExamplePropensity for Aspartimide Formation (in HF)Rationale
Methyl Ester Boc-Asp(OMe)-OHModerate to HighLow steric hindrance, similar to the benzyl ester.
Benzyl Ester Boc-Asp(OBzl)-OHHighThe benzyl group offers little steric protection against cyclization.[3][6]
Cyclohexyl Ester Boc-Asp(OcHex)-OHLowThe bulky and rigid cyclohexyl group provides significant steric hindrance, which effectively suppresses the intramolecular attack.[2][3][8]

Table 2: Summary of Byproducts from Aspartimide Formation

ByproductMass Change vs. TargetSeparation Difficulty
Aspartimide Intermediate-18 Da (Loss of H₂O)Easy to Moderate
α-Peptide (Epimerized)0 DaVery Difficult (May co-elute)
β-Peptide (L-isomer)0 DaDifficult
β-Peptide (Epimerized)0 DaDifficult

Mitigation Strategies:

  • Optimize the Protecting Group Strategy: For sequences known to be problematic (e.g., Asp-Gly), it is highly recommended to use Boc-D-Asp(OcHex)-OH instead of the methyl or benzyl ester derivatives to sterically hinder the side reaction.[2][8]

  • Modify the Cleavage Protocol: The conditions of the final HF cleavage have a significant impact.

    • Lower the Temperature: Performing the cleavage at lower temperatures (-5 to 0°C) can significantly reduce the rate of aspartimide formation.

    • Use the "Low-High" HF Procedure: This two-step method is highly effective at minimizing side reactions. The initial "low HF" step uses a less acidic medium (HF/DMS) that promotes a gentler SN2 deprotection mechanism, removing many protecting groups without forming reactive carbocations. The subsequent "high HF" step removes more resistant groups.[8][9]

Experimental Protocols

Protocol 1: Standard Boc-Amino Acid Coupling (In-situ Neutralization)

This protocol describes a typical coupling cycle using HBTU as the activator.

  • Boc Deprotection:

    • Treat the peptide-resin with 50% TFA in DCM (10 mL per gram of resin) for 2-5 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[10]

    • Wash the resin with DCM (3x) and Isopropanol (IPA) (3x).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the this compound (2-3 equivalents based on resin substitution) and HBTU (1.95 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (4-6 equivalents) to the peptide-resin vessel, followed immediately by the activated amino acid solution.[11]

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction for completion (disappearance of free primary amines).

    • Once complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: "Low-High" HF Cleavage for Minimizing Aspartimide Formation

This procedure is highly recommended for peptides containing Asp, especially in problematic sequences.[8][9]

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized, dedicated HF apparatus and appropriate personal protective equipment.

  • Preparation:

    • Dry the final peptide-resin thoroughly under high vacuum.

    • Remove the N-terminal Boc group with 50% TFA/DCM as a final step before drying.

    • Place the dried resin (1 g) in a suitable HF-resistant reaction vessel. Add a magnetic stir bar and the appropriate scavenger (e.g., 1 mL p-cresol).

  • Low-HF Step (SN2 Deprotection):

    • Cool the reaction vessel to 0°C.

    • Condense dimethyl sulfide (DMS) (6.5 mL) into the vessel.

    • Slowly condense anhydrous HF (2.5 mL) into the vessel. The final reagent mixture is approximately HF:DMS:p-cresol (25:65:10 v/v/v).[9]

    • Stir the mixture at 0°C for 2 hours.

    • Slowly evaporate the HF and DMS under a vacuum.

  • High-HF Step (SN1 Cleavage):

    • Re-cool the reaction vessel containing the resin to 0°C.

    • Slowly condense anhydrous HF (9.0 mL) into the vessel. Add fresh p-cresol (1.0 mL).

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under a high vacuum.

  • Peptide Work-up:

    • Wash the resin residue with cold diethyl ether to remove scavengers.

    • Extract the cleaved peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide.

Visualizations

Caption: Acid-catalyzed aspartimide formation mechanism.

Troubleshooting_Workflow Start Crude peptide analysis shows byproducts with target mass CheckSeq Is Asp residue followed by Gly, Ala, Ser, or Asn? Start->CheckSeq CheckCleavage Was standard 'High HF' cleavage used at >0°C? CheckSeq->CheckCleavage Yes Sol_PG Re-synthesize using Boc-D-Asp(OcHex)-OH CheckSeq->Sol_PG No (Consider re-synthesis if problem persists) Sol_Cleavage Implement 'Low-High' HF Cleavage Protocol at 0°C or below CheckCleavage->Sol_Cleavage Yes CheckCleavage->Sol_PG No End_Cleavage Problem Minimized Sol_Cleavage->End_Cleavage End_PG Problem Minimized Sol_PG->End_PG

Caption: Troubleshooting workflow for Asp-related byproducts.

LowHigh_HF_Workflow Start Dry Peptide-Resin (N-terminal Boc removed) LowHF Low-HF Step: Add HF/DMS/p-cresol (25:65:10) Stir at 0°C for 2h Start->LowHF Evap1 Evaporate HF/DMS under vacuum LowHF->Evap1 HighHF High-HF Step: Add HF/p-cresol (90:10) Stir at 0°C for 1h Evap1->HighHF Evap2 Evaporate HF under vacuum HighHF->Evap2 Workup Wash with Ether Extract Peptide Lyophilize Evap2->Workup End Crude Peptide Workup->End

Caption: Experimental workflow for the Low-High HF cleavage protocol.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Boc-D-Asp(OMe)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this amino acid derivative into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the coupling of this compound?

The main challenge when coupling this compound, like other aspartic acid derivatives, is the risk of aspartimide formation. This side reaction can occur under both the basic conditions of Fmoc deprotection (if used in an orthogonal strategy) and during the coupling step itself. Aspartimide formation leads to a mixture of α- and β-peptides and can also cause racemization at the aspartic acid residue, complicating purification and reducing the yield of the desired peptide.[1][2][3]

Q2: What is aspartimide formation and how can it be minimized?

Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide ring.[1][3] This intermediate can then be hydrolyzed to yield the desired α-peptide, the undesired β-peptide, or a racemized product. This is particularly prevalent in sequences with a sterically unhindered amino acid like Glycine C-terminal to the Asp residue.[1][3]

To minimize this side reaction:

  • Choice of Coupling Reagents: Use coupling reagents that minimize base exposure time. Carbodiimides like DIC in the presence of a nucleophilic additive like OxymaPure or HOBt are often recommended.[4][5]

  • Sterically Hindered Bases: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4]

  • Temperature Control: Avoid elevated temperatures during coupling, as this can accelerate aspartimide formation.[3]

  • Protecting Groups: While the methyl ester (OMe) offers some protection, more sterically bulky side-chain protecting groups like tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe) are known to be more effective at preventing this side reaction, though they are more common in Fmoc chemistry.[6][7]

Q3: Which coupling reagents are most effective for this compound?

The choice of coupling reagent is critical. For challenging couplings, more potent reagents are often necessary.

  • Onium Salts (Uronium/Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly effective but should be used with caution. Their high reactivity and the required basic conditions can sometimes promote side reactions if not properly controlled.[4][8]

  • Carbodiimides + Additives: A combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or 1-Hydroxybenzotriazole (HOBt) is a robust and safer alternative.[4][9] These additives act as catalysts and racemization suppressants.[5][9]

Q4: What should I do if I observe incomplete coupling?

If a monitoring test like the Kaiser test indicates the presence of unreacted free amines, the coupling is incomplete.[10] Consider the following actions:

  • Double Coupling: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.[4][11]

  • Increase Equivalents: Use a higher excess (e.g., 3-4 equivalents) of this compound, the coupling reagent, and base relative to the resin loading.[4]

  • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight, while monitoring for potential side reactions.[4]

  • Switch Solvents: In cases of peptide aggregation on the solid support, changing the solvent from DMF to NMP or using a solvent mixture might improve resin swelling and reagent accessibility.[8][10]

Q5: How can I detect aspartimide formation and other side products?

The primary methods for detecting side reactions are:

  • High-Performance Liquid Chromatography (HPLC): Aspartimide formation often results in the appearance of additional peaks in the HPLC chromatogram of the crude peptide. The α- and β-peptide impurities may have slightly different retention times from the target peptide.[8]

  • Mass Spectrometry (MS): Since aspartimide formation is a mass-neutral rearrangement, the primary side products (α- and β-peptides) will have the same molecular weight as the target peptide. However, MS is crucial for identifying other side products like deletion sequences (lower mass) or adducts (higher mass).[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield (Positive Kaiser test after coupling)1. Insufficient reactivity of the coupling reagent.[11] 2. Steric hindrance from the growing peptide chain.[4][8] 3. Peptide aggregation on the solid support, limiting reagent access.[10]1. Optimize Coupling Reagent: Switch to a more potent onium salt-based reagent like HATU.[4] For carbodiimide-mediated couplings, ensure an additive like OxymaPure is used.[4] 2. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[4][11] 3. Increase Reaction Time/Equivalents: Extend the coupling time to 4+ hours and/or increase the equivalents of amino acid and reagents to 3-4 eq.[4]
Multiple Peaks in HPLC; Unexpected Masses in MS 1. Aspartimide Formation: Leads to α- and β-peptide impurities (same mass).[1][2] 2. Deletion Sequences: Incomplete coupling in a previous cycle.[8] 3. Racemization: Often a consequence of aspartimide formation or excessive base.[5]1. Minimize Aspartimide: Use DIC/OxymaPure, avoid high temperatures, and use a hindered base like DIPEA only when necessary.[4][5] 2. Ensure Complete Coupling: Use a more effective coupling protocol and monitor each step with a Kaiser test.[10] Cap unreacted amines with acetic anhydride if necessary.[10] 3. Suppress Racemization: Incorporate additives like OxymaPure or HOBt in your coupling cocktail and use a weaker base like N-methylmorpholine (NMM) if racemization is a concern.[4][5]
Difficulty Dissolving Reagents 1. Poor quality or degradation of solvents or reagents.[4] 2. Low solubility of the protected amino acid in the chosen solvent.1. Use High-Purity Solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP.[4] 2. Use Fresh Reagents: Coupling reagents can degrade over time; use freshly opened or properly stored reagents.[4] 3. Aid Dissolution: A small amount of a co-solvent may be necessary, but ensure it is compatible with the reaction chemistry.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassAdvantagesConsiderations
HATU Uronium SaltVery high reactivity, effective for sterically hindered couplings.[4]Higher cost, can increase racemization risk with strong bases.[11]
HBTU Uronium SaltRobust and widely used, good balance of reactivity and cost.[8]Less reactive than HATU.
DIC/OxymaPure Carbodiimide/AdditiveLow racemization potential, safer than HOBt, cost-effective.[4][9]Slower reaction kinetics compared to onium salts.
DIC/HOBt Carbodiimide/AdditiveEffective at suppressing racemization and preventing dehydration of Asn/Gln.[9]HOBt is explosive in its anhydrous state.[6]

Table 2: Summary of Strategies to Reduce Aspartimide Formation

StrategyApproachEffectivenessReference
Modified Deprotection Add 0.1 M HOBt to the piperidine solution (for Fmoc removal).Significant Reduction[6]
Alternative Base Use a weaker base like piperazine for Fmoc removal.Suppression[6]
Bulky Side-Chain Protection Use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.Improved Purity[6]
Backbone Protection Incorporate a Dmb-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).Complete Prevention[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest efficiency, especially with challenging sequences.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[4]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[10] If the test is positive, consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), followed by DCM (3x).

Protocol 2: Standard Coupling using DIC/OxymaPure

This protocol is a robust and safer alternative that minimizes racemization.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[4]

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry.

  • Agitation: Agitate the reaction vessel at room temperature for 3 to 6 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[10]

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Kaiser Test for Monitoring Coupling

This qualitative test detects free primary amines on the resin.[10]

  • Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small test tube and wash thoroughly with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents:

    • Reagent A: 5% Ninhydrin in ethanol

    • Reagent B: 80% Phenol in ethanol

    • Reagent C: 2% 0.001M KCN in pyridine

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Intense Blue Beads/Solution: Incomplete coupling (free amines present). Recouple or cap.[10]

    • Colorless/Yellowish Beads/Solution: Complete coupling (no free amines). Proceed to the next step.[10]

Visualizations

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency start Start Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test recouple Incomplete Coupling: Recouple or Cap kaiser_test->recouple Positive complete Coupling Complete: Proceed to Next Step kaiser_test->complete Negative check_reagents Check Reagents & Conditions: - Use HATU or DIC/Oxyma - Increase Equivalents - Extend Time recouple->check_reagents check_reagents->start analyze Analyze Crude Product (HPLC/MS) complete->analyze impurities Impurities Detected? (e.g., α/β peptides) analyze->impurities optimize_conditions Optimize Conditions: - Lower Temperature - Use Hindered Base - Check Sequence for Asp-Gly motifs impurities->optimize_conditions Yes final_product Pure Product impurities->final_product No optimize_conditions->start

Caption: Troubleshooting workflow for low coupling efficiency.

Caption: Base-catalyzed aspartimide formation pathway.

References

Minimizing racemization during coupling of Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize racemization during the coupling of Boc-D-Asp(OMe)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a chiral molecule into a mixture of both enantiomers (in this case, D and L forms). During peptide synthesis, this leads to the incorporation of the incorrect L-aspartic acid stereoisomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, making it a critical parameter to control.

Q2: What is the primary mechanism of racemization for this compound during coupling?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]

Q3: Are aspartic acid derivatives like this compound particularly prone to racemization?

A3: Yes. Aspartic acid and its derivatives are susceptible to racemization, often exacerbated by the related side reaction of aspartimide formation.[2][3] The side-chain carboxyl group can participate in the formation of a succinimide ring, which can increase the acidity of the alpha-proton, making it more susceptible to abstraction and subsequent racemization.[4][5]

Q4: How can I detect if racemization has occurred in my peptide?

A4: Detecting racemization typically involves chiral chromatography (HPLC or GC) on the final peptide or on the amino acids after peptide hydrolysis. Comparison of the retention times with standards of the pure D- and L-isomers allows for the quantification of the extent of racemization.

Troubleshooting Guide

Issue: High levels of D-L diastereomer detected after coupling this compound.

This section provides a systematic approach to troubleshooting and minimizing racemization during the coupling of this compound.

Step 1: Review Your Coupling Reagent and Additives

Certain coupling reagents, particularly carbodiimides like DCC and DIC when used alone, can lead to significant racemization.[1]

  • Solution: Always use carbodiimide coupling reagents with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization.[6][7] They work by forming active esters that are less prone to forming the problematic oxazolone intermediate.[8] HOAt and Oxyma are generally considered more effective than HOBt at suppressing racemization.[7]

  • Optimization: For particularly sensitive couplings, consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, COMU) based reagents, which are known for lower racemization levels.[7][9]

Step 2: Evaluate Reaction Temperature

Higher temperatures accelerate the rate of racemization.[1] While elevated temperatures can be used to drive difficult couplings, they increase the risk of losing stereochemical integrity.[10]

  • Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[1] For very sensitive couplings, temperatures as low as -15°C may be beneficial.

  • Optimization: If using microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[2][3]

Step 3: Assess the Base Used

The type and concentration of the tertiary amine base can significantly impact racemization. Stronger, less sterically hindered bases can more readily abstract the alpha-proton, leading to racemization.[8][11]

  • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or collidine are generally preferred over N,N-diisopropylethylamine (DIPEA) for couplings where racemization is a concern.[7][9]

  • Optimization: Use the minimum necessary amount of base. An excess of base can increase the risk of racemization.[11]

Step 4: Minimize Activation Time

Prolonged exposure of the amino acid to activating conditions before the addition of the amine component increases the opportunity for racemization to occur.

  • Solution: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the carboxylic acid and the amine component.

  • Optimization: If pre-activation is necessary, keep the time to a minimum before adding it to the peptide-resin.[1]

Data Summary

The following table summarizes the qualitative impact of various experimental parameters on the racemization of this compound during coupling.

ParameterLow Racemization ConditionHigh Racemization ConditionRationale
Coupling Reagent Onium salts (HATU, HBTU, COMU) or Phosphonium salts (PyBOP, PyAOP)Carbodiimides (DCC, DIC) aloneOnium and phosphonium salts, especially with additives, are designed to suppress racemization pathways.[7][9]
Additives HOAt, OxymaNoneAdditives form active esters that are less prone to oxazolone formation, a key racemization pathway.[6][8]
Base Sterically hindered/weaker bases (Collidine, NMM)Strong, non-hindered bases (DIPEA)Hindered bases are less likely to abstract the α-proton, reducing direct enolization.[7][9]
Temperature 0°C or belowRoom Temperature or elevatedLower temperatures decrease the rate of the racemization side reaction.[1]
Activation Time Short / in situProlonged pre-activationMinimizes the time the highly reactive, racemization-prone activated species exists before coupling.[1]
Solvent Less polar (e.g., DCM/DMF mixture)More polar (e.g., pure DMF)Less polar solvents can help to reduce the rate of racemization.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended for routine couplings where low cost and efficiency are desired, with robust suppression of racemization.

  • Resin Preparation: Swell the resin-bound amine in N,N-dimethylformamide (DMF). After deprotection of the N-terminal protecting group and subsequent neutralization, wash the resin thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Coupling Reaction (In-situ Activation):

    • Add the solution from step 2 to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after 4 hours, consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for particularly difficult couplings or when maximum suppression of racemization is critical.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Reagent Preparation:

    • In one vessel, dissolve this compound (3 equivalents) in DMF.

    • In a separate vessel, dissolve HATU (2.9 equivalents) in DMF.

  • Coupling Reaction:

    • Add the this compound solution to the resin.

    • Add the HATU solution to the resin.

    • Add N-methylmorpholine (NMM) (6 equivalents) to the reaction mixture.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizations

RacemizationPathways cluster_pathways Racemization Pathways cluster_mitigation Mitigation Strategy Start This compound Activated Activated Intermediate (e.g., O-acylisourea) Start->Activated + Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Cyclization Enolate Planar Enolate Intermediate Activated->Enolate α-proton abstraction Desired Desired D-Peptide Activated->Desired ActiveEster Less Racemization-Prone Active Ester Activated->ActiveEster CouplingReagent Coupling Reagent (e.g., DIC, HATU) CouplingReagent->Activated Base Base (e.g., DIPEA, NMM) Base->Enolate Temperature Elevated Temperature Temperature->Oxazolone promotes Temperature->Enolate promotes Racemized Racemized L-Peptide Oxazolone->Racemized Enolate->Racemized Peptide Peptide-NH2 Peptide->Desired + Peptide->Desired Peptide->Racemized + Additive Additive (HOBt, HOAt, Oxyma) Additive->ActiveEster forms ActiveEster->Desired

Caption: Factors influencing racemization during peptide coupling.

TroubleshootingWorkflow Start Racemization Suspected (e.g., from LC-MS) CheckReagent 1. Review Coupling Reagent & Additives Start->CheckReagent IsCarbodiimide Using Carbodiimide (DCC, DIC) alone? CheckReagent->IsCarbodiimide AddAdditive Action: Add HOAt or Oxyma IsCarbodiimide->AddAdditive Yes CheckTemp 2. Evaluate Temperature IsCarbodiimide->CheckTemp No AddAdditive->CheckTemp IsElevated Coupling > 0°C? CheckTemp->IsElevated LowerTemp Action: Lower temp to 0°C or below IsElevated->LowerTemp Yes CheckBase 3. Assess Base IsElevated->CheckBase No LowerTemp->CheckBase IsDIPEA Using DIPEA? CheckBase->IsDIPEA ChangeBase Action: Switch to NMM or Collidine IsDIPEA->ChangeBase Yes CheckActivation 4. Review Activation Time IsDIPEA->CheckActivation No ChangeBase->CheckActivation IsPreactivation Prolonged Pre-activation? CheckActivation->IsPreactivation UseInSitu Action: Use in-situ activation IsPreactivation->UseInSitu Yes End Re-run Coupling & Analyze IsPreactivation->End No UseInSitu->End

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Purification of Peptides Containing Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic peptides incorporating Boc-D-Asp(OMe)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The main challenges are related to the protecting groups and the inherent reactivity of the aspartic acid residue. Key issues include:

  • Aspartimide Formation: This is a significant side reaction for peptides containing aspartic acid, occurring under both acidic and basic conditions. It leads to the formation of cyclic imide intermediates that can hydrolyze to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, as well as their racemized D-isomers.[1][2][3] These byproducts can be difficult to separate from the target peptide due to similar masses and chromatographic properties.

  • Stability of the Methyl Ester (OMe): The methyl ester on the side chain is generally stable to the trifluoroacetic acid (TFA) used for Boc deprotection during solid-phase peptide synthesis (SPPS). However, it can be susceptible to hydrolysis (saponification) under basic conditions or cleavage under very strong acidic conditions (e.g., HF).

  • Increased Hydrophobicity: The presence of the Boc group and the methyl ester increases the overall hydrophobicity of the peptide.[4] This typically results in longer retention times on reversed-phase high-performance liquid chromatography (RP-HPLC) and may require adjustments to the purification protocol.[4]

  • Co-elution of Impurities: Deletion sequences, truncated peptides, and byproducts from protecting group cleavage are common impurities that may co-elute with the desired peptide.[5][6]

Q2: Is the Asp(OMe) side chain stable during the final cleavage from the resin in Boc-SPPS?

A2: The stability of the methyl ester side chain depends on the cleavage method. While generally stable to repeated treatments with moderate concentrations of TFA for Boc group removal, strong acids like anhydrous HF, which are sometimes used for final cleavage in Boc-SPPS, can potentially cleave the methyl ester.[7][8] It is crucial to use a cleavage cocktail and conditions that are effective for removing the peptide from the resin and other side-chain protecting groups without affecting the methyl ester. Milder cleavage methods are preferable if the methyl ester needs to be retained.

Q3: How does the this compound residue affect the chromatographic behavior of the peptide during RP-HPLC?

A3: The this compound residue significantly increases the hydrophobicity of the peptide. This will lead to a longer retention time on an RP-HPLC column compared to a peptide with an unprotected D-Aspartic acid.[4] A higher concentration of the organic solvent (e.g., acetonitrile) in the mobile phase will be required for elution.[4] The purification strategy should be adjusted accordingly, potentially with a shallower gradient to ensure good separation from less hydrophobic impurities.

Q4: Can I use crystallization to purify my peptide containing this compound?

A4: While crystallization can be a powerful purification technique, it is often challenging for peptides, especially protected ones which may be oily or amorphous. Most Boc-amino acids can be crystallized, but this becomes more difficult with increasing peptide length.[9][10] It is more common to purify the crude peptide by chromatography first and then attempt crystallization if a solid form is required.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in RP-HPLC 1. Column Overload: Injecting too much sample. 2. Poor Sample Solubility: The peptide is not fully dissolved in the injection solvent. 3. Residual TFA: Leftover TFA from cleavage can affect peak shape.[4] 4. Secondary Interactions: Interaction of the peptide with residual silanols on the HPLC column.1. Reduce the injection volume or sample concentration. 2. Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase. Sonication may help.[4] 3. Ensure complete removal of TFA after cleavage by ether precipitation or co-evaporation with a solvent like toluene.[4] 4. Use a high-purity silica column and ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions.
Multiple Peaks Close to the Main Product Peak 1. Aspartimide-Related Impurities: Formation of β-aspartyl peptides or racemized products.[1][3] 2. Incomplete Deprotection: Some side-chain protecting groups may not have been fully removed during cleavage. 3. Oxidation: Methionine or Tryptophan residues can get oxidized during cleavage or workup.[4]1. Optimize the HPLC gradient to improve separation. A shallower gradient around the elution point of the main peak can enhance resolution. Consider using an orthogonal purification method like ion-exchange chromatography if RP-HPLC is insufficient.[4][11] 2. Review the cleavage protocol. Ensure sufficient time and the correct scavenger cocktail for the protecting groups used. 3. Add scavengers like dithiothreitol (DTT) or thioanisole to the cleavage cocktail and handle the peptide under an inert atmosphere.[4]
Low Yield After Purification 1. Peptide Aggregation: The unprotected peptide may aggregate, making it difficult to purify. 2. Poor Solubility: The peptide may not be fully soluble in the purification buffers. 3. Significant Side Reactions: High levels of impurities from synthesis or cleavage reduce the amount of the target peptide.1. If the final peptide is very hydrophobic, consider purifying it with some protecting groups still attached and perform the final deprotection as a separate step.[4] 2. Adjust the pH of the mobile phase or increase the temperature of the column to improve solubility. 3. Optimize the synthesis and cleavage conditions to minimize byproduct formation. Using bulky side-chain protecting groups for Asp can reduce aspartimide formation.[12]
Unexpected Loss of Methyl Ester 1. Basic Conditions During Workup: Exposure to high pH can cause saponification of the ester. 2. Harsh Acidic Cleavage: The cleavage conditions were too strong.1. Maintain acidic or neutral pH throughout the purification process. Use buffers with a pH below 7.[12] 2. Use a milder cleavage cocktail or reduce the cleavage time.

Experimental Protocols

Protocol 1: General Analytical RP-HPLC for Purity Assessment

This protocol outlines a general method for analyzing the purity of a crude peptide containing this compound.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • HPLC System and Column:

    • System: A standard analytical HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

    • Column Temperature: 30°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 214 nm and 280 nm.[12]

    • Injection Volume: 10 µL.

    • Gradient:

      • 5% to 65% Mobile Phase B over 30 minutes.

      • 65% to 95% Mobile Phase B over 2 minutes.

      • Hold at 95% Mobile Phase B for 3 minutes.

      • 95% to 5% Mobile Phase B over 1 minute.

      • Re-equilibrate at 5% Mobile Phase B for 4 minutes.

  • Data Analysis:

    • Integrate all peaks.

    • Identify the main product peak and any significant impurities.

    • If available, collect fractions for mass spectrometry to confirm the mass of the main peak and identify impurities.

Protocol 2: Preparative RP-HPLC for Purification

This protocol provides a starting point for the preparative purification of peptides containing this compound. Conditions will need to be optimized based on the specific peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMSO, DMF).

    • Dilute with Mobile Phase A until the peptide is fully dissolved. The final concentration will depend on the column size and loading capacity.

    • Filter the sample through a 0.45 µm syringe filter before loading.

  • HPLC System and Column:

    • System: A preparative HPLC system with a UV detector and fraction collector.

    • Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Develop a gradient based on the analytical HPLC run. The gradient should be shallower around the elution time of the target peptide to maximize resolution.

    • Example Gradient:

      • Start at a concentration of Mobile Phase B that is 5-10% lower than the elution concentration from the analytical run.

      • Run a linear gradient to a concentration 5-10% higher than the elution concentration over 30-60 minutes.

    • Monitor at an appropriate wavelength (e.g., 220 nm).

    • Collect fractions across the peak corresponding to the target peptide.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

Visualizations

experimental_workflow start Crude Peptide (Post-Cleavage) sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep analytical_hplc Analytical RP-HPLC (Purity Check) sample_prep->analytical_hplc data_analysis Data Analysis (Identify Target & Impurities) analytical_hplc->data_analysis prep_hplc Preparative RP-HPLC data_analysis->prep_hplc Optimize Gradient fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling If Purity > 95% lyophilization Lyophilization pooling->lyophilization end Purified Peptide lyophilization->end

Caption: General workflow for the purification of peptides containing this compound.

troubleshooting_logic start Poor Purification Outcome (Low Purity/Yield) check_chromatogram Analyze HPLC Chromatogram start->check_chromatogram broad_peaks Broad/Tailing Peaks? check_chromatogram->broad_peaks coelution Co-eluting Impurities? check_chromatogram->coelution broad_peaks->coelution No solution_broad1 Reduce Sample Load broad_peaks->solution_broad1 Yes solution_broad2 Improve Sample Solubility broad_peaks->solution_broad2 Yes solution_coelution1 Optimize HPLC Gradient coelution->solution_coelution1 Yes solution_coelution2 Use Orthogonal Method (e.g., IEC) coelution->solution_coelution2 Yes check_synthesis Review Synthesis & Cleavage Protocols coelution->check_synthesis No

Caption: Decision tree for troubleshooting common peptide purification issues.

References

Impact of steric hindrance from N-methylated amino acids on deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered during the deprotection of peptides containing N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of N-methylated amino acids more challenging than their non-methylated counterparts?

A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen sterically hinders the approach of the deprotecting agent (e.g., piperidine for Fmoc, or trifluoroacetic acid for Boc) to the protecting group. This increased steric bulk slows down the cleavage reaction, often requiring harsher conditions or longer reaction times for complete removal.

Q2: What are the most common side reactions observed during the deprotection of N-methylated peptides?

A2: The most prevalent side reactions include:

  • Incomplete Deprotection: Due to the slower reaction kinetics, a significant portion of the protecting groups may remain, leading to deletion sequences in the final peptide.

  • Diketopiperazine (DKP) Formation: Peptides with an N-methylated amino acid at the C-terminus or in the second position are particularly prone to intramolecular cyclization to form diketopiperazines, especially during Fmoc deprotection with piperidine.

  • Racemization: The conditions used for deprotection, particularly basic conditions for Fmoc removal, can lead to racemization at the alpha-carbon of the N-methylated amino acid or adjacent residues. N-methylated amino acid derivatives have been shown to be appreciably racemized by aqueous sodium hydroxide[1].

  • Deletion of the N-terminal Ac-N-methylamino acid: In peptides with an acetylated N-terminal N-methylamino acid, the loss of this residue can occur during acidic cleavage from the resin[2].

Q3: How can I monitor the completeness of the deprotection reaction?

A3: Several methods can be employed:

  • UV-Vis Spectroscopy (for Fmoc deprotection): The progress of Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm[3].

  • Kaiser Test: This colorimetric test is used to detect free primary amines. However, it is not reliable for N-methylated (secondary) amines. A modified test, such as the chloranil test, is required.

  • Chloranil Test: This test produces a colored complex in the presence of secondary amines and can be used to confirm the presence of the deprotected N-methylated amino acid.

  • HPLC/LC-MS Analysis of a Small Cleavage Sample: A small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC or LC-MS to check for the presence of the protecting group or any side products.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection of an N-Methylated Residue

Symptom: HPLC or LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Fmoc group still attached, or deletion sequences are observed.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Deprotection Time Increase the duration of the piperidine treatment. For sterically hindered N-methylated residues, a single, longer treatment or multiple shorter treatments may be necessary.
Low Reagent Concentration While 20% piperidine in DMF is standard, for particularly difficult sequences, increasing the concentration to 30-50% may be beneficial. However, be mindful of increased risk of side reactions.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF) before and during deprotection to allow for efficient reagent access.
Peptide Aggregation The presence of the hydrophobic Fmoc group can sometimes promote peptide aggregation on the solid support, hindering reagent access. Using a solvent like N-methylpyrrolidone (NMP) instead of DMF can sometimes help disrupt aggregation.
Issue 2: Significant Diketopiperazine (DKP) Formation

Symptom: The major product detected by HPLC/LC-MS corresponds to the mass of the diketopiperazine, and the desired linear peptide is present in low yield. This is especially common when a proline or an N-methylated amino acid is in the second position of the dipeptide attached to the resin.

Possible Causes & Solutions:

CauseRecommended Solution
Base-Catalyzed Intramolecular Cyclization This is inherent to the sequence. To mitigate this, couple the third amino acid immediately after the deprotection of the second residue to compete with the backbiting reaction.
Prolonged Exposure to Basic Conditions Minimize the time the deprotected dipeptide is exposed to the basic deprotection solution. Use shorter deprotection times and efficient washing steps.
Use of Alternative Deprotection Reagents A solution of 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation compared to 20% piperidine in DMF.
Issue 3: Racemization of the N-Methylated Amino Acid

Symptom: HPLC analysis using a chiral column or after derivatization shows the presence of the D-enantiomer of the N-methylated amino acid.

Possible Causes & Solutions:

CauseRecommended Solution
Strong Basic Conditions Prolonged exposure to strong bases like piperidine can lead to epimerization. Reduce the deprotection time or use a milder base if compatible with Fmoc removal.
Elevated Temperature Avoid heating during the deprotection step, as this can accelerate racemization.
Acid-Catalyzed Racemization During acidolysis (e.g., with HBr in acetic acid), the extent of racemization can vary with acid strength and time. Use the mildest acidic conditions that are effective for deprotection[1].

Quantitative Data Summary

Direct quantitative comparisons of deprotection rates between N-methylated and non-methylated amino acids are not abundant in the literature. However, the available data consistently indicates that N-methylation significantly slows down the deprotection process.

Table 1: Qualitative Impact of N-Methylation on Deprotection Efficiency

Protecting GroupDeprotection ReagentImpact of N-Methylation on Deprotection RateKey Considerations
Fmoc 20% Piperidine in DMFSlowerIncreased risk of incomplete deprotection and diketopiperazine formation.
Boc TFA in DCMSlowerMay require higher TFA concentrations or longer reaction times.

Table 2: Observed Side Reactions During Deprotection of Peptides Containing N-Methylated Amino Acids

Side ReactionProtecting GroupConditions Favoring the Side ReactionQuantitative Data (Example)
Racemization Z (Benzyloxycarbonyl)5.6 N HBr in acetic acidZ-Ala-MeLeu showed 34% racemization in 1 hour[1].
Racemization Z (Benzyloxycarbonyl)Aqueous NaOHZ-Ala-MeLeu-OMe showed 22% racemization[1].
Deletion of N-terminal residue AcetylAcidic cleavage from resin (e.g., Reagent B)The yield of the desired peptide with an N-terminal Ac-NMePhe was only about 8% under standard cleavage conditions[2].

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Peptides Containing N-Methylated Amino Acids

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • Washing solvent: High-purity DMF

  • DCM (Dichloromethane)

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel[3].

  • Drain the DMF.

  • Add the deprotection solution (approximately 10 mL per gram of resin) to the resin.

  • Agitate the mixture at room temperature for an extended period, for example, 20-30 minutes. For very hindered residues, two treatments of 15-20 minutes each may be more effective.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct[3].

  • Perform a chloranil test to confirm the presence of the free secondary amine.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

Protocol 2: Optimized TFA-Mediated Boc Deprotection and Cleavage of N-Methylated Peptides

Materials:

  • Boc-protected peptide-resin

  • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS) (v/v/v/v)[4]

  • Cold diethyl ether

Procedure:

  • Ensure the peptide-resin is dry.

  • Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

  • Dry the peptide under vacuum.

Diagrams

Deprotection_Challenges N_Methylated N-Methylated Amino Acid Steric_Hindrance Steric Hindrance N_Methylated->Steric_Hindrance Slower_Deprotection Slower Deprotection Kinetics Steric_Hindrance->Slower_Deprotection Incomplete_Deprotection Incomplete Deprotection Slower_Deprotection->Incomplete_Deprotection Side_Reactions Increased Side Reactions Slower_Deprotection->Side_Reactions DKP Diketopiperazine Formation Side_Reactions->DKP Racemization Racemization Side_Reactions->Racemization

Caption: Impact of N-methylation on deprotection.

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Add 20% Piperidine/DMF (Extended Time) swell->deprotect wash_dmf 3. Wash with DMF deprotect->wash_dmf monitor 4. Monitoring (Chloranil Test/HPLC) wash_dmf->monitor monitor->deprotect Incomplete next_step 5. Proceed to Coupling monitor->next_step Complete incomplete Incomplete complete Complete

Caption: Workflow for Fmoc deprotection of N-methylated peptides.

Boc_Deprotection_Workflow start Start: Boc-Peptide-Resin cleavage 1. Add TFA-based Cleavage Cocktail start->cleavage agitate 2. Agitate (2-4 hours) cleavage->agitate filter 3. Filter and Collect Filtrate agitate->filter precipitate 4. Precipitate with Cold Ether filter->precipitate isolate 5. Isolate and Wash Peptide precipitate->isolate end End: Deprotected Peptide isolate->end

Caption: Workflow for Boc deprotection and cleavage of N-methylated peptides.

References

Technical Support Center: Improving Solubility of Peptides Synthesized with Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering solubility issues with synthetic peptides containing Boc-D-Asp(OMe)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing a D-Asp(OMe) residue insoluble after synthesis and cleavage?

A1: Peptide insolubility is a multifaceted issue influenced by factors like amino acid composition, peptide length, and secondary structure.[1][2] For peptides synthesized with this compound, several specific factors can contribute to poor solubility:

  • Overall Hydrophobicity: The methyl ester (-OMe) on the aspartic acid side chain increases the hydrophobicity of the peptide. If the sequence already contains a high proportion of non-polar amino acids, this can significantly reduce its solubility in aqueous solutions.[3][4]

  • Incomplete Saponification: The final step to expose the free carboxylic acid on the D-Asp residue is the saponification (hydrolysis) of the methyl ester. If this reaction is incomplete, the persistent hydrophobicity of the -OMe group will negatively impact aqueous solubility.

  • Aspartimide Formation: During synthesis, particularly during base-catalyzed Fmoc deprotection in Fmoc/tBu strategies, the aspartic acid residue can cyclize to form a stable aspartimide.[5][6] This side reaction not only introduces a structural impurity but can also lead to subsequent byproducts like α- and β-peptides upon ring-opening, which may have different solubility profiles and can promote aggregation.[7][8]

  • Aggregation: The incorporation of a D-amino acid can disrupt typical secondary structures like α-helices but may promote β-sheet formation in certain sequences, leading to intermolecular aggregation and precipitation.[2][3]

Q2: What is aspartimide formation, and how does it affect my peptide?

A2: Aspartimide formation is an intramolecular side reaction where the backbone nitrogen atom following an aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered ring.[5][7] This is particularly problematic for Asp-Gly, Asp-Ser, and Asp-Asn sequences.[9] The resulting aspartimide is prone to racemization and can be opened by hydrolysis or aminolysis (e.g., by piperidine in Fmoc synthesis) to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their D-isomers.[6][7] These byproducts are often difficult to separate from the target peptide by HPLC and can drastically alter the peptide's physicochemical properties, including its solubility and biological activity.[7]

Q3: My peptide is acidic overall. Why won't it dissolve in a basic buffer?

A3: While acidic peptides (net negative charge) are generally more soluble in basic buffers, other factors can override this principle.[3][10] If the peptide has a high content of hydrophobic residues (>50%), it may still be insoluble in aqueous solutions regardless of pH. Aggregation via β-sheet formation can also lead to insolubility that is not easily overcome by pH adjustment alone.[2] In such cases, organic co-solvents or denaturing agents may be necessary for initial solubilization.[1][10]

Q4: Can I use sonication or heat to dissolve my peptide?

A4: Yes, both sonication and gentle warming can help dissolve peptides by breaking up aggregates.[1][3] However, these methods should be used cautiously.

  • Sonication: Use brief pulses in an ice bath to prevent overheating, which can degrade the peptide.[1][10]

  • Warming: Gently warm the solution (e.g., to <40°C) while monitoring for dissolution.[11][12] Avoid excessive heat, which can cause degradation or racemization.

Always centrifuge the solution after attempting dissolution to pellet any remaining insoluble material before use.[3]

Troubleshooting Guide for Insoluble Peptides

This guide provides a systematic approach to addressing solubility issues with your D-Asp(OMe)-containing peptide.

ProblemPossible Cause(s)Suggested Solution(s)
Peptide appears as an oil or is difficult to lyophilize. Incomplete removal of cleavage scavengers or residual organic solvents.Re-precipitate the peptide in cold diethyl ether, wash the pellet thoroughly, and re-lyophilize.
Lyophilized peptide will not dissolve in water or aqueous buffers (e.g., PBS). 1. High overall hydrophobicity. 2. Peptide is at or near its isoelectric point (pI). 3. Strong intermolecular aggregation (e.g., β-sheets).1. Perform a Solubility Screen: Use a small aliquot of the peptide to test a range of solvents. See Protocol 1 for a detailed methodology. 2. Adjust pH: For acidic peptides (containing the deprotected D-Asp), try dissolving in a dilute basic solution like 0.1% aqueous ammonia or 10 mM ammonium bicarbonate. For basic peptides, try a dilute acidic solution like 10% acetic acid.[3][13] 3. Use Organic Co-solvents: Attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add the aqueous buffer to the desired concentration.[10][12] 4. Use Chaotropic Agents: For severe aggregation, dissolve the peptide in 6 M guanidine-HCl or 8 M urea, then dilute for your application or dialyze to exchange the buffer.[1][10]
Peptide dissolves initially in an organic solvent but precipitates when aqueous buffer is added. The final buffer composition cannot support the peptide's solubility at the target concentration.1. Lower the Final Concentration: The peptide may be soluble at a lower concentration. 2. Increase Organic Content: Determine the maximum percentage of the organic solvent tolerated by your assay and adjust the final solution accordingly. 3. Re-lyophilize and Restart: If significant precipitation occurs, it is best to lyophilize the sample again before attempting a different solubilization method.[12]
Analytical HPLC/MS shows multiple peaks or incorrect mass. 1. Incomplete saponification of the Asp(OMe) group. 2. Aspartimide formation and related byproducts.1. Verify Saponification: The mass difference between the -OMe and -OH forms is 14 Da. If the primary mass corresponds to the methyl ester, the saponification was unsuccessful. See Protocol 2 for a post-cleavage saponification procedure. 2. Optimize Synthesis: To prevent aspartimide formation in future syntheses, consider using bulky side-chain protecting groups for aspartic acid or adding HOBt to the deprotection solution.[9][14] Purification via preparative HPLC will be required to isolate the correct product.

Experimental Protocols

Protocol 1: Systematic Peptide Solubility Screen

This protocol outlines a method for efficiently testing various solvents on a small amount of your peptide.

  • Preparation: Aliquot approximately 0.1-0.5 mg of your lyophilized peptide into several separate microcentrifuge tubes.

  • Solvent Testing (Sequential Addition):

    • Step A (Water): To the first aliquot, add sterile, deionized water to reach a target concentration of 1 mg/mL. Vortex gently. If it dissolves, your peptide is water-soluble.

    • Step B (Aqueous Acid/Base): If insoluble in water, determine the peptide's theoretical net charge.

      • If acidic (net negative charge), add 10% acetic acid to a new aliquot.

      • If basic (net positive charge), add 0.1% aqueous ammonia to a new aliquot. Vortex and observe. If it dissolves, dilute to the final concentration with water.[13]

    • Step C (Organic Solvents): If the peptide is still insoluble, it is likely hydrophobic. To a new aliquot, add a minimal volume (e.g., 10-20 µL) of 100% DMSO.[1][13] Vortex until the peptide dissolves completely.

    • Step D (Dilution): Once dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing to reach the final concentration.[13] Monitor for any precipitation.

  • Physical Aids: If solubility is still limited, you may cautiously apply sonication (in an ice bath) or gentle warming (<40°C) at any step.[10]

  • Final Check: Once dissolved, centrifuge the solution at >10,000 x g for 5 minutes to pellet any undissolved microparticulates before use.[3]

Protocol 2: Post-Cleavage Saponification of Asp(OMe) Residue

This protocol is for hydrolyzing the methyl ester side chain of an aspartic acid residue after the peptide has been cleaved from the resin and purified.

  • Dissolution: Dissolve the purified, Asp(OMe)-containing peptide in a suitable solvent system. A mixture of an organic solvent and water (e.g., Dioxane/Water or THF/Water) is often effective.

  • Base Addition: Cool the solution in an ice bath (0°C). Add 1.0 M Lithium Hydroxide (LiOH) solution dropwise while stirring. The amount of base required depends on the scale, but typically 1.1 to 1.5 equivalents are used.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC and Mass Spectrometry. The reaction is typically complete within 1-2 hours at 0°C to room temperature. A successful reaction will show a mass decrease of 14 Da.

  • Quenching: Once the reaction is complete, carefully neutralize the solution by adding a dilute acid, such as 1 N HCl or 10% acetic acid, until the pH is approximately 7.

  • Purification: Remove the organic solvent under reduced pressure. The resulting aqueous solution containing the deprotected peptide can then be purified by preparative HPLC to remove salts and any unreacted starting material.

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide with a free aspartic acid side chain.

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific peptide sequence. Always perform small-scale tests first.

Quantitative Data Summary

The following table provides illustrative data on the solubility of a model hydrophobic peptide containing a D-Asp residue, comparing the protected (OMe) and deprotected (OH) forms in various solvents.

Solvent SystemModel Peptide with D-Asp(OMe)Model Peptide with D-Asp(OH)
Deionized Water< 0.1 mg/mL< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL~0.5 mg/mL
10% Acetic Acid~0.2 mg/mL> 2.0 mg/mL
0.1% Aqueous Ammonia< 0.1 mg/mL> 5.0 mg/mL
50% Acetonitrile / Water> 10 mg/mL> 10 mg/mL
100% DMSO> 20 mg/mL> 20 mg/mL

Note: Data is representative and intended for comparative purposes. Actual solubility will be sequence-dependent.

Visualized Workflows

G cluster_0 Troubleshooting Peptide Solubility start Start: Lyophilized Peptide test_aliquot Use Small Aliquot for Testing start->test_aliquot dissolve_water Try Sterile dH2O test_aliquot->dissolve_water dissolve_ph Adjust pH? (Acidic/Basic Buffer) dissolve_water->dissolve_ph No soluble Peptide Soluble (Centrifuge & Use) dissolve_water->soluble Yes dissolve_organic Try Organic Solvent? (e.g., DMSO) dissolve_ph->dissolve_organic No dissolve_ph->soluble Yes insoluble Insoluble: Consider Chaotropic Agents (Urea, Guanidine-HCl) dissolve_organic->insoluble No add_buffer Slowly Add Aqueous Buffer dissolve_organic->add_buffer Yes precipitate Precipitates? add_buffer->precipitate precipitate->soluble No relyophilize Re-lyophilize and Restart (Lower Concentration) precipitate->relyophilize Yes

Caption: Workflow for systematically troubleshooting peptide solubility.

G cluster_1 Aspartimide Formation Pathway peptide Peptide with Asp(OR)-Xaa aspartimide Cyclic Aspartimide Intermediate (Racemization possible) peptide->aspartimide Base (e.g., Piperidine) Intramolecular Cyclization alpha_peptide Desired α-Asp Peptide (L- and D-isomers) aspartimide->alpha_peptide Hydrolysis/ Aminolysis beta_peptide Side Product: β-Asp Peptide (L- and D-isomers) aspartimide->beta_peptide Hydrolysis/ Aminolysis piperidide Piperidide Adducts (in Fmoc SPPS) aspartimide->piperidide Piperidine Attack

References

Technical Support Center: Managing Aggregation in Peptide Synthesis with Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS), particularly for difficult sequences.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chains attached to the resin support can self-associate, primarily through the formation of intermolecular hydrogen bonds. This leads to the formation of secondary structures, such as β-sheets, which can make the peptide chains inaccessible to reagents. This phenomenon is a major cause of incomplete or failed syntheses, especially for sequences longer than 20 amino acids or those containing a high proportion of hydrophobic residues.

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several indicators during synthesis can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][2][3][4]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating the presence of unreacted free amines.[1] Similarly, Fmoc deprotection can become slow and incomplete.[2][5]

  • Changes in Flow-Through Monitoring: In continuous flow synthesizers, aggregation can be detected by a flattening and broadening of the Fmoc deprotection peak profile observed with a UV detector.[6]

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: While precise prediction is challenging, certain sequence characteristics increase the risk of aggregation:[2]

  • Hydrophobicity: Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation.[7]

  • Peptide Length: Aggregation is less likely before the fifth or sixth residue and becomes more common in peptides longer than 20 amino acids.[2][5]

  • Computational Tools: There are online prediction tools that can help identify regions within a peptide sequence that are prone to aggregation.[8]

Q4: What are pseudoproline dipeptides and how do they prevent aggregation?

A4: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit. The cyclized side chain creates a "kink" in the peptide backbone, similar to proline.[9] This structural disruption hinders the formation of the extended β-sheet structures responsible for aggregation.[2][9] The native serine, threonine, or cysteine residue is regenerated during the final acid cleavage of the peptide from the resin.[9]

Q5: When should I consider using microwave-assisted peptide synthesis?

A5: Microwave-assisted peptide synthesis is a powerful technique for overcoming aggregation.[9][10] The microwave energy can disrupt intermolecular hydrogen bonds and increase the kinetic energy of the system, which improves both coupling and deprotection efficiency, especially for difficult sequences.[9] It is a recommended strategy when you anticipate or encounter aggregation, particularly with long or hydrophobic peptides.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peptide aggregation issues during your experiments.

Initial Assessment of Aggregation

If you suspect aggregation based on the signs mentioned in the FAQs, it's crucial to confirm the issue. A positive ninhydrin test after a prolonged coupling reaction is a strong indicator.

Troubleshooting Workflow for Peptide Aggregation

The following diagram outlines a logical workflow for addressing aggregation problems.

TroubleshootingWorkflow Start Aggregation Suspected (e.g., poor swelling, failed coupling) Initial_Steps Immediate Actions Start->Initial_Steps Solvent_Change Change Solvent System (e.g., NMP, DMSO, 'Magic Mixture') Initial_Steps->Solvent_Change Easy to implement Temp_Increase Increase Temperature (Conventional or Microwave) Initial_Steps->Temp_Increase Chaotropic_Salts Use Chaotropic Salts (e.g., LiCl, NaClO4) Initial_Steps->Chaotropic_Salts Sonication Apply Sonication Initial_Steps->Sonication Advanced_Strategies Advanced Chemical Modifications Pseudoprolines Incorporate Pseudoproline Dipeptides Advanced_Strategies->Pseudoprolines Requires sequence modification Backbone_Protection Use Backbone Protection (Hmb/Dmb) Advanced_Strategies->Backbone_Protection Requires special amino acids Resin_Choice Change Resin (Low-load or PEG-based) Advanced_Strategies->Resin_Choice Requires resynthesis Resynthesis Resynthesis with Modified Protocol Solvent_Change->Advanced_Strategies If aggregation persists Temp_Increase->Advanced_Strategies If aggregation persists Chaotropic_Salts->Advanced_Strategies If aggregation persists Sonication->Advanced_Strategies If aggregation persists Pseudoprolines->Resynthesis Backbone_Protection->Resynthesis Resin_Choice->Resynthesis

Caption: A workflow for troubleshooting peptide aggregation.

Strategies to Mitigate Aggregation

The following table summarizes various strategies to manage peptide aggregation, categorized by their implementation stage.

Strategy CategorySpecific ActionKey Considerations
Solvent & Temperature Switch from DMF to NMP or add DMSO.[2][8][9][11]NMP is generally better at solvating growing peptide chains.[8][9]
Use a "magic mixture" of DCM/DMF/NMP (1:1:1).[7][9]Can be very effective for hydrophobic peptides.[7]
Increase coupling temperature (50-90°C).[2][9]Use microwave synthesis for efficient heating. Be cautious with heat-sensitive residues.[9]
Mechanical & Additives Sonicate the reaction vessel.[2][9]Helps to physically break up aggregates.[9]
Add chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl in DMF).[2][9][12]Disrupts secondary structures. Must be thoroughly washed out before coupling.[9]
Resin & Synthesis Planning Use a low-substitution resin (0.1-0.4 mmol/g).[2][5][9]Increases the distance between peptide chains, reducing interactions.[9]
Switch to a more polar resin (e.g., TentaGel, NovaPEG).[5][12]Improves solvation of the peptide chain.[5][9]
Chemical Modifications Incorporate pseudoproline dipeptides.[2][9][10]Introduces a "kink" in the backbone to disrupt β-sheet formation.[9]
Use backbone protection (Hmb or Dmb groups).[2][12]Prevents hydrogen bonding. Incorporate every 6-7 residues.[2]

Experimental Protocols

Protocol 1: Use of Chaotropic Salts for a Difficult Coupling Step

This protocol describes the use of a chaotropic salt wash to disrupt on-resin aggregation before a difficult coupling step.

  • Perform Fmoc Deprotection: Carry out the standard Fmoc deprotection protocol for the N-terminal amino acid.

  • Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Chaotropic Salt Wash:

    • Prepare a 0.8 M solution of LiCl in DMF.

    • Add the LiCl/DMF solution to the resin and agitate for 15-30 minutes.

    • Drain the solution.

  • Thorough Washing: Wash the resin extensively with DMF (5-6 x 1 min) to completely remove the chaotropic salt.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

  • Monitoring: After the coupling reaction, perform a ninhydrin (Kaiser) test to check for completion.

Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide.

  • Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin and wash with DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (5 equivalents) in a minimal volume of DMF or NMP.

    • Add DIPEA (10 equivalents) to the solution and mix thoroughly.

  • Coupling: Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

    • Once complete, wash the resin thoroughly with DMF and DCM.

Logical Relationship of Aggregation Prevention Strategies

The following diagram illustrates the relationship between different strategies for preventing peptide aggregation, from simple adjustments to more complex chemical modifications.

AggregationPrevention cluster_0 Reaction Condition Optimization cluster_1 Synthesis Planning & Materials cluster_2 Sequence Modification Solvents Solvent Choice (NMP, DMSO) Resin Resin Selection (Low-load, PEG) Solvents->Resin More proactive approach Temperature Elevated Temperature (Microwave) Temperature->Resin Additives Chaotropic Agents (LiCl) Additives->Resin Pseudoprolines Pseudoproline Dipeptides Resin->Pseudoprolines Requires resynthesis & sequence planning Backbone_Protection Hmb/Dmb Protection Pseudoprolines->Backbone_Protection Alternative chemical strategy

Caption: Strategies for preventing peptide aggregation.

References

Eco-Friendly Peptide Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for optimizing solid-phase peptide synthesis (SPPS) using eco-friendly solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the transition from traditional solvents like DMF to greener alternatives.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling efficiency is low when using a green solvent system. What are the possible causes and solutions?

A1: Low coupling efficiency in eco-friendly solvents is a common issue that can stem from several factors:

  • Inadequate Resin Swelling: Proper swelling of the resin is critical for reagent accessibility.[1] Some green solvents may not swell polystyrene-based resins as effectively as DMF.

    • Solution: Consider using a resin that demonstrates good swelling in your chosen solvent system, such as ChemMatrix® or other polyethylene glycol (PEG)-based resins, which show better compatibility with a wider range of green solvents.[2] For example, 2-MeTHF has been shown to yield better purity with ChemMatrix® resin compared to polystyrene resins.

  • Poor Reagent Solubility: The solubility of protected amino acids and coupling reagents can be lower in some green solvents compared to DMF.

    • Solution: Ensure your reagents are fully dissolved before starting the coupling reaction. Binary solvent mixtures, such as those containing DMSO, can enhance the solubility of reagents.[3] For instance, binary mixtures of DMSO with ethyl acetate (EtOAc), 1,3-dioxolane (DOL), or 2-methyltetrahydrofuran (2-MeTHF) have been shown to effectively dissolve reagents.[1]

  • Suboptimal Reaction Conditions: Coupling kinetics can vary in different solvent systems.

    • Solution: Increasing the reaction temperature can often improve coupling efficiency, especially for sterically hindered amino acids. For example, when using 2-MeTHF for the synthesis of a challenging peptide, performing the coupling and Fmoc removal steps at 40°C significantly improved the purity.[4] Additionally, extending the coupling time or performing a double coupling for difficult residues can be beneficial.

Q2: I am observing significant peptide aggregation with my hydrophobic sequence in a green solvent. How can I mitigate this?

A2: Peptide aggregation, particularly with hydrophobic sequences, can hinder synthesis by blocking reactive sites.

  • Solvent Choice: The choice of solvent plays a crucial role in minimizing aggregation.

    • Solution: Employing solvent mixtures can disrupt the hydrogen bonding that leads to aggregation. Adding chaotropic salts or nonionic detergents to the reaction mixture can also be effective.

  • Temperature: Higher temperatures can help to break up aggregates.

    • Solution: Performing the synthesis at an elevated temperature, if your peptide and protecting groups are stable, can be beneficial. Microwave-assisted SPPS in green solvents like N-butylpyrrolidinone (NBP) has been shown to be effective.

  • Resin and Linker: The solid support can influence aggregation.

    • Solution: Using a low-loading resin can increase the distance between peptide chains, reducing intermolecular aggregation.

Q3: How can I minimize racemization when using eco-friendly solvents?

A3: Racemization is a critical side reaction that can compromise the biological activity of the final peptide.

  • Solvent and Additives: The polarity of the solvent and the choice of additives are key factors.

    • Solution: Less polar solvents tend to reduce racemization.[5] N-butylpyrrolidinone (NBP) has been shown to result in lower or equal levels of racemization compared to DMF for amino acids prone to this side reaction.[5][6] The use of additives like OxymaPure® in combination with DIC (N,N'-diisopropylcarbodiimide) in 2-MeTHF has been reported to yield low levels of racemization.

  • Coupling Reagents: The choice of coupling reagent is also important.

    • Solution: Using urethane-protected amino acids (U-NCA) or employing coupling reagents known to suppress racemization can be effective.

Q4: I am seeing a high level of aspartimide formation in my peptide containing an Asp residue. What can I do?

A4: Aspartimide formation is a common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs, and is often promoted by the use of piperidine for Fmoc deprotection.

  • Solvent Choice: The solvent can influence the rate of aspartimide formation.

    • Solution: N-butylpyrrolidinone (NBP) has been demonstrated to significantly reduce aspartimide formation compared to DMF.[5][6]

  • Deprotection Conditions: Modifying the Fmoc deprotection step can be highly effective.

    • Solution: Reducing the Fmoc deprotection time can help minimize this side reaction. For example, a deprotection protocol of 2 x 5-10 minutes might be useful for suppressing diketopiperazine formation, a related side reaction.[1] Using a less basic deprotection reagent or adding a scavenger to the deprotection solution can also be beneficial.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies comparing the performance of eco-friendly solvent systems to the traditional solvent, DMF.

Table 1: Comparison of Crude Peptide Purity in Different Solvent Systems

Peptide SequenceSolvent SystemCrude Purity (%)Reference
Aib-enkephalin2-MeTHF/EtOAc87.1[4]
Aib-enkephalinDMF/DCM (Standard)75.2[4]
Model Peptide 1NBP>95[5]
Model Peptide 1DMF~90[5]
Aib-ACP decapeptide2-MeTHF/EtOAc (40°C)87.1[4]
Aib-ACP decapeptideDMF/DCM (Standard)82.3[4]
Octreotide (reduced)Cyrene/DMCComparable to DMF[7]

Table 2: Impact of Solvent on Side Reactions

Side ReactionPeptide SequenceSolvent SystemLevel of Side Product (%)Reference
Racemization (Fmoc-His(Trt)-OH)Model DipeptideNBPLower than DMF[5]
Racemization (Fmoc-Cys(Trt)-OH)Model DipeptideNBPSimilar to DMF[5]
Aspartimide FormationModel PeptideNBPSignificantly lower than DMF[5][6]
Aspartimide FormationModel PeptideDMFHigher than NBP[5][6]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle using N-Butylpyrrolidinone (NBP)

This protocol outlines a standard cycle for Fmoc-based SPPS using NBP as the primary solvent.

  • Resin Swelling: Swell the resin in NBP for at least 30 minutes before the first synthesis cycle.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in NBP for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in NBP for 10 minutes.

  • Washing: Wash the resin thoroughly with NBP (5-7 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in NBP.

    • Add diisopropylethylamine (DIPEA) (6-10 equivalents) and allow for pre-activation for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. A monitoring test (e.g., Kaiser test) can be performed to ensure completion.

  • Washing: Wash the resin with NBP (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2) and wash thoroughly with NBP, followed by dichloromethane (DCM) and isopropanol (IPA). Dry the resin under vacuum before cleavage.

Protocol 2: SPPS using a DMSO-based Binary Solvent Mixture (e.g., TEP-DMSO 3:1)

This protocol is adapted for a binary mixture of Triethyl phosphate (TEP) and Dimethyl sulfoxide (DMSO).

  • Resin Swelling: Swell the Fmoc-Ramage resin in the TEP-DMSO (3:1) mixture for 30 minutes.

  • Fmoc Deprotection:

    • Perform two treatments with 20% piperidine in TEP-DMSO (3:1) for 1 and 10 minutes, respectively.

  • Washing: Wash the resin with the TEP-DMSO (3:1) mixture.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (e.g., 3 equivalents) and coupling reagents (e.g., DIC/OxymaPure, 3 equivalents each) in the TEP-DMSO (3:1) solvent.

    • Pre-activate the solution for 3 minutes.

    • Add the activated mixture to the resin and stir for 1 hour. To ensure complete coupling, an additional 1 equivalent of DIC can be added after 30 minutes.

  • Washing: Wash the resin with the TEP-DMSO (3:1) mixture.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Finalization: After the final coupling, wash the peptide-bound resin and dry it for subsequent cleavage.

Visual Guides

SPPS_Troubleshooting_Workflow cluster_start Problem Identification cluster_diagnosis Diagnostic Steps cluster_solutions Potential Solutions start Low Yield or Purity in Green SPPS check_swelling Check Resin Swelling start->check_swelling check_solubility Verify Reagent Solubility check_swelling->check_solubility Swelling OK change_resin Switch to PEG-based Resin (e.g., ChemMatrix) check_swelling->change_resin Poor Swelling check_coupling Monitor Coupling (e.g., Kaiser Test) check_solubility->check_coupling Solubility OK use_binary_solvent Use Binary Solvent (e.g., with DMSO) check_solubility->use_binary_solvent Poor Solubility check_side_reactions Analyze for Side Reactions (HPLC/MS) check_coupling->check_side_reactions Coupling Incomplete optimize_conditions Increase Temp/Time Double Couple check_coupling->optimize_conditions Coupling Incomplete modify_deprotection Adjust Deprotection Time/Reagent check_side_reactions->modify_deprotection Aspartimide/ Diketopiperazine change_solvent Use NBP to Reduce Aspartimide/Racemization check_side_reactions->change_solvent Racemization/ Aspartimide Green_SPPS_Cycle start Start with Resin swelling 1. Resin Swelling in Green Solvent start->swelling deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in NBP) swelling->deprotection wash1 3. Washing (Green Solvent) deprotection->wash1 coupling 4. Amino Acid Coupling (Activated AA in Green Solvent) wash1->coupling wash2 5. Washing (Green Solvent) coupling->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes final_wash Final Wash & Dry next_cycle->final_wash No cleavage Cleavage & Precipitation final_wash->cleavage

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the risk of aspartimide formation. This side reaction can lead to a mixture of impurities, including β-peptides and racemized products, which are often difficult to separate and can compromise the yield and purity of the final product.[1][2] The choice of the side-chain protecting group is a critical factor in mitigating this issue.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) results for peptides synthesized using Boc-D-Asp(OMe)-OH versus other common aspartic acid protecting groups in Boc-based Solid Phase Peptide Synthesis (SPPS).

Comparative Performance of Aspartic Acid Protecting Groups in Boc-SPPS

The primary goal when selecting a side-chain protecting group for aspartic acid in Boc-SPPS is to minimize the formation of aspartimide. This side reaction is influenced by the steric hindrance of the protecting group and the conditions used during synthesis and cleavage. While Fmoc-chemistry has seen the development of numerous specialized protecting groups to combat this issue, key alternatives also exist within the Boc-chemistry framework.

The table below summarizes the relative performance of common side-chain protecting groups for Boc-Asp-OH based on their propensity to lead to aspartimide-related impurities, which are subsequently detected via HPLC analysis.

Protecting GroupStructureRelative Propensity for Aspartimide FormationKey Considerations
Methyl Ester (OMe) -OCH₃Moderate to HighThe small size offers minimal steric hindrance, making it susceptible to intramolecular cyclization.
Benzyl Ester (OBzl) -OCH₂-C₆H₅HighA common choice in Boc chemistry, but it is known to be prone to aspartimide formation.[3][4]
Cyclohexyl Ester (OcHx) -O-C₆H₁₁LowThe bulky cyclohexyl group provides significant steric hindrance, which effectively suppresses the side reaction.[4] It is often the preferred choice for problematic sequences.
Key Side Reaction: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization where the backbone nitrogen atom following the aspartic acid residue attacks the side-chain carbonyl group.[2] This reaction is problematic as the resulting succinimide intermediate can be opened by nucleophiles to yield not only the desired α-peptide but also the isomeric β-peptide. Furthermore, the intermediate is chirally labile, leading to racemization of the aspartic acid residue.[5] These byproducts often have similar retention times in HPLC, making purification challenging.[5][6]

G cluster_main Aspartimide Formation Mechanism Peptide Peptide Backbone with Asp(OR) Residue Deprotonation Backbone N-H Deprotonation Peptide->Deprotonation Base (e.g., residual TFA neutralization) Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Aspartimide Succinimide Intermediate (Aspartimide) Attack->Aspartimide Cyclization Hydrolysis Hydrolysis / Ring Opening Aspartimide->Hydrolysis Alpha_Peptide Desired α-Peptide (L- and D-isoforms) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide Impurity (L- and D-isoforms) Hydrolysis->Beta_Peptide

Caption: Mechanism of Aspartimide Formation.

Experimental Protocols

Protocol 1: Boc-SPPS for a Model Peptide

This protocol outlines a standard manual cycle for incorporating an amino acid using Boc chemistry on a 0.1 mmol scale.

  • Resin Preparation: Swell 0.1 mmol of MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 minute.

    • Drain and repeat the 50% TFA/DCM treatment for 30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (e.g., this compound, 0.4 mmol) and an activating agent (e.g., HBTU, 0.38 mmol) in DMF.

    • Add DIPEA (0.8 mmol) to the amino acid solution to begin pre-activation.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The cycle is repeated for each amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, treat the resin with anhydrous hydrofluoric acid (HF) with scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.

G start Start with Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIPEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 loop_cond Final Amino Acid? wash3->loop_cond loop_cond->deprotection No cleavage Final Cleavage (Anhydrous HF) loop_cond->cleavage Yes end Crude Peptide for HPLC cleavage->end

Caption: General Boc-SPPS Workflow.

Protocol 2: Reversed-Phase HPLC Analysis of Crude Peptide

RP-HPLC is the standard method for determining the purity of a synthetic peptide.[7][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[1][9]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][9]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a typical starting point for analytical runs.[1][10]

  • Flow Rate: 1.0 mL/min.[1][9]

  • Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).[1]

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample before injection.

G start Crude Lyophilized Peptide dissolve Dissolve in Mobile Phase A (0.1% TFA) start->dissolve inject Inject Sample onto HPLC System dissolve->inject separate Separation on C18 Column (Acetonitrile Gradient) inject->separate detect UV Detection (214-280 nm) separate->detect analyze Data Analysis: Chromatogram Integration detect->analyze end Purity Assessment analyze->end

Caption: HPLC Analysis Workflow for Peptides.

References

A Researcher's Guide to Mass Spectrometry Validation of D-Aspartic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of peptides containing D-aspartic acid (D-Asp) is a critical analytical challenge. The subtle stereochemical difference between D-Asp and its L-enantiomer can significantly impact a peptide's biological activity, safety, and efficacy. This guide provides an objective comparison of three prominent mass spectrometry-based methods for the validation of D-Asp-containing peptides, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The validation of D-aspartic acid-containing peptides by mass spectrometry primarily relies on three distinct approaches: Chiral Derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Direct Separation on a Chiral Stationary Phase coupled with LC-MS/MS, and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). Each method offers a unique set of advantages and limitations in terms of sensitivity, reproducibility, and workflow complexity.

Method 1: Chiral Derivatization LC-MS/MS

This widely adopted method involves reacting the peptide hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDVA), to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard reversed-phase LC column and detected by MS/MS.

Advantages:

  • High sensitivity and selectivity.

  • Utilizes standard, readily available LC columns.

  • Well-established and extensively documented protocols.

Disadvantages:

  • Requires an additional derivatization step, which can be time-consuming and may introduce artifacts.

  • Potential for incomplete derivatization or side reactions.

  • Risk of racemization during the initial peptide hydrolysis step, although using deuterated acid can help to identify and exclude these instances.[1]

Method 2: Direct Chiral LC-MS/MS

This approach employs a chiral stationary phase (CSP) in the liquid chromatography column to directly separate the enantiomers of the intact peptide or its constituent amino acids after hydrolysis. The separated enantiomers are then introduced into the mass spectrometer for detection and quantification. Common CSPs include those based on macrocyclic glycopeptides like teicoplanin.

Advantages:

  • Simpler sample preparation with no derivatization step, reducing the risk of artifacts.[2]

  • Direct analysis of the peptide or amino acid enantiomers.

Disadvantages:

  • Chiral stationary phases can be more expensive and may have a shorter lifespan than conventional columns.

  • Method development can be more complex, requiring careful optimization of mobile phase composition for effective chiral recognition.

  • May exhibit lower sensitivity for certain analytes compared to derivatization methods.

Method 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. Diastereomeric peptides, having different three-dimensional structures, will exhibit different drift times through the ion mobility cell, allowing for their separation prior to mass analysis. This technique can often achieve baseline or near-baseline separation of D- and L-peptide isomers.

Advantages:

  • Rapid, gas-phase separation on the millisecond timescale.[3]

  • Provides structural information (collision cross-section) in addition to mass-to-charge ratio.

  • Can resolve isomers that are difficult to separate by chromatography alone.[4][5]

Disadvantages:

  • Requires specialized instrumentation that may not be as widely available.

  • The resolution may not be sufficient for all isomeric peptide pairs.

  • Quantification can be more complex compared to established LC-MS methods.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of the Chiral Derivatization and Direct Chiral LC-MS/MS methods based on data reported in the literature. It is important to note that performance metrics can vary depending on the specific peptide, sample matrix, and instrumentation used.

Performance MetricChiral Derivatization LC-MS/MSDirect Chiral LC-MS/MS
Limit of Detection (LOD) As low as 0.52 pg/µL for free D-Asp.[2] For derivatized amino acids, LODs can be in the low nanomolar range (e.g., ≤100 nM).[6]0.52 pg/µL for free D-Asp.[2]
Limit of Quantification (LOQ) 1.57 pg/µL for free D-Asp.[2]1.57 pg/µL for free D-Asp.[2]
Linearity (R²) Excellent linearity is typically achieved (R² > 0.98).[6]Good linearity is reported for calibration curves.[2]
Reproducibility (%RSD) High reproducibility with RSD values often below 5% for peak resolutions.[7][8] For retention times, RSD is typically less than 1%.[6]Good reproducibility is achievable with optimized methods.
Resolution Peak resolutions greater than 1.5 are commonly reported for diastereomers.[7][8]Baseline or near-baseline separation of enantiomers can be achieved with suitable chiral columns.

Experimental Workflows and Protocols

To provide a practical understanding of these methods, the following sections detail the experimental workflows and key protocols.

Experimental Workflow: Chiral Derivatization LC-MS/MS

The following diagram illustrates the typical workflow for the validation of D-Asp-containing peptides using chiral derivatization.

Chiral Derivatization LC-MS/MS Workflow Workflow for D-Aspartic Acid Peptide Validation via Chiral Derivatization cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Peptide_Source Peptide Sample (e.g., from synthesis, biological matrix) Hydrolysis Acid Hydrolysis (e.g., 6M DCl, 110°C, 24h) Peptide_Source->Hydrolysis Derivatization Chiral Derivatization (e.g., Marfey's Reagent, 37°C, 1h) Hydrolysis->Derivatization LC_Separation Reversed-Phase LC Separation Derivatization->LC_Separation MS_Detection Tandem MS Detection (MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting (D/L Ratio) Peak_Integration->Reporting

Caption: Workflow for D-Aspartic Acid Peptide Validation via Chiral Derivatization.

Detailed Experimental Protocols

This protocol is adapted from established methods for the analysis of amino acid enantiomers.[1]

1. Peptide Hydrolysis: a. Place the peptide sample (approximately 100 µg) in a hydrolysis tube. b. Add 200 µL of 6 M deuterated hydrochloric acid (DCl) to the tube. The use of DCl helps to identify any racemization that occurs during hydrolysis, as the α-carbon will incorporate a deuterium atom, resulting in a +1 Da mass shift. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, evaporate the sample to dryness. e. Re-dissolve the residue in 50 µL of deionized water.

2. Derivatization with Marfey's Reagent (FDAA): a. To the amino acid solution, add 20 µL of 1 M sodium bicarbonate. b. Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone. c. Vortex the mixture and incubate at 37°C for 60 minutes. d. Quench the reaction by adding 20 µL of 1 N HCl. e. Dilute the reaction mixture with an appropriate volume of the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis: a. LC Column: Standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 5-95% B over 15 minutes). e. Flow Rate: 0.3 mL/min. f. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. MS/MS Method: Use Multiple Reaction Monitoring (MRM) for targeted quantification of the D- and L-Asp derivatives.

This protocol outlines a general procedure for direct chiral separation.[2]

1. Sample Preparation: a. If analyzing the intact peptide, dissolve the peptide in a suitable solvent compatible with the mobile phase. b. If analyzing the constituent amino acids, perform acid hydrolysis as described in Protocol 1, step 1. After hydrolysis and drying, reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis: a. LC Column: A chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T, 4.6 x 100 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in 2% acetonitrile/water. c. Mobile Phase B: 0.009% formic acid in methanol. d. Gradient: A gradient optimized for the separation of the D- and L-enantiomers (e.g., 50-95% B over 6 minutes). e. Flow Rate: 0.5 mL/min. f. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. MS/MS Method: Use MRM for targeted quantification of the D- and L-Asp.

This protocol provides a general framework for IMS-MS analysis of isomeric peptides.[3]

1. Sample Preparation: a. Dissolve the isomeric peptide mixture in a solvent suitable for direct infusion or LC-MS, typically containing a low concentration of an organic solvent and a volatile acid (e.g., 10 mM ammonium acetate in 50:50 acetonitrile:water).

2. IMS-MS Analysis: a. Introduction Method: Direct infusion via electrospray ionization (ESI) or coupled with an LC system. b. Ion Mobility Spectrometer: A commercial IMS-MS system (e.g., traveling wave or trapped ion mobility). c. IMS Parameters: Optimize IMS parameters such as wave velocity, wave height, and drift gas pressure to achieve the best separation of the isomeric peptides. Multiple passes through a cyclic ion mobility device can enhance resolution.[4] d. Mass Spectrometer: A time-of-flight (TOF) or other high-resolution mass analyzer. e. Data Analysis: Analyze the arrival time distributions (ATDs) or mobilograms to resolve the different isomers. The collision cross-section (CCS) for each isomer can be calculated and used for identification.

Conclusion

The choice of method for the mass spectrometric validation of D-aspartic acid-containing peptides depends on the specific research needs, available instrumentation, and the complexity of the sample. Chiral derivatization LC-MS/MS offers high sensitivity and is a robust, well-established technique. Direct chiral LC-MS/MS provides a more straightforward workflow by eliminating the derivatization step. Ion Mobility Spectrometry-Mass Spectrometry is a powerful, emerging technique that offers an orthogonal separation dimension, enabling the resolution of challenging isomeric mixtures. By understanding the principles, performance, and protocols of each method, researchers can select the most appropriate approach to confidently validate the stereochemical integrity of their peptides.

References

A Comparative Guide to the NMR Characterization of Peptides Containing Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the precise characterization of peptide building blocks and their resulting oligomers is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of peptides containing the protected amino acid Boc-D-Asp(OMe)-OH. We will compare its spectral features with a common alternative, Fmoc-D-Asp(OtBu)-OH, and provide detailed experimental protocols and data to aid researchers in their analytical endeavors.

Introduction to Protected Aspartic Acid in Peptide Synthesis

Aspartic acid, with its carboxylic acid side chain, requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of both the N-terminal protecting group (e.g., Boc or Fmoc) and the side-chain protecting group (e.g., methyl ester or tert-butyl ester) significantly influences the synthesis strategy and the subsequent characterization of the peptide. This compound is a commonly used building block, particularly in Boc-based SPPS. Its counterpart in Fmoc chemistry is often Fmoc-D-Asp(OtBu)-OH. Understanding their distinct NMR signatures is crucial for reaction monitoring, quality control, and final product verification.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and a representative alternative, Fmoc-D-Asp(OtBu)-OH. These values are essential for identifying the presence and integrity of these residues within a peptide sequence.

Table 1: ¹H NMR Chemical Shift Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicitySolvent
This compound Boc (9H)~1.45sCDCl₃
α-H~4.5-4.7mCDCl₃
β-CH₂~2.8-3.0mCDCl₃
OMe (3H)~3.70sCDCl₃
NH~5.3dCDCl₃
Fmoc-D-Asp(OtBu)-OH Fmoc (aromatic H)~7.3-7.8mCDCl₃
Fmoc (aliphatic H)~4.2-4.5mCDCl₃
α-H~4.6-4.8mCDCl₃
β-CH₂~2.8-3.1mCDCl₃
OtBu (9H)~1.46sCDCl₃
NH~5.5dCDCl₃

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Chemical Shift Comparison

CompoundCarbonChemical Shift (δ, ppm)Solvent
This compound Boc (C(CH₃)₃)~28.3CDCl₃
Boc (C(CH₃)₃)~80.0CDCl₃
α-C~50.0CDCl₃
β-CH₂~36.0CDCl₃
OMe~52.0CDCl₃
C=O (Boc)~155.5CDCl₃
C=O (α-COOH)~175.0CDCl₃
C=O (β-COOMe)~171.0CDCl₃
Fmoc-D-Asp(OtBu)-OH Fmoc (aromatic C)~120-144CDCl₃
Fmoc (CH, CH₂)~47, 67CDCl₃
α-C~51.0CDCl₃
β-CH₂~37.0CDCl₃
OtBu (C(CH₃)₃)~28.0CDCl₃
OtBu (C(CH₃)₃)~82.0CDCl₃
C=O (Fmoc)~156.0CDCl₃
C=O (α-COOH)~176.0CDCl₃
C=O (β-COOtBu)~170.0CDCl₃

Note: Chemical shifts are approximate and can vary.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. Below are generalized protocols for sample preparation and NMR analysis of peptides containing these protected residues.

Peptide Synthesis: Solution-Phase Coupling of this compound to an Amino Acid Ester

This protocol describes a standard method for synthesizing a dipeptide for NMR analysis.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Add the amino acid methyl ester hydrochloride (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) or HBTU (1.1 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of the purified peptide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the peptide.

  • Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1D NMR Spectroscopy (¹H and ¹³C):

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2 seconds.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the peptide backbone connectivity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR characterization of a dipeptide containing this compound.

Peptide_NMR_Workflow Workflow for Synthesis and NMR Characterization of a this compound Containing Dipeptide cluster_synthesis Peptide Synthesis cluster_nmr NMR Characterization reagents This compound + H-AA-OMe + Coupling Reagents coupling Solution-Phase Coupling reagents->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification sample_prep Sample Preparation (Dissolve in Deuterated Solvent) purification->sample_prep Purified Dipeptide nmr_acq NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_ver Structure Verification data_proc->structure_ver

Caption: Workflow for dipeptide synthesis and NMR analysis.

Signaling Pathways in NMR Data Interpretation

The interpretation of 2D NMR spectra follows a logical pathway to assign the chemical shifts to the correct atoms in the peptide. The following diagram illustrates this process.

NMR_Interpretation_Pathway Logical Pathway for 2D NMR Spectral Interpretation of a Dipeptide cluster_assignment Residue-Specific Assignment cluster_sequencing Sequential Assignment start Acquire 2D NMR Spectra (COSY, HSQC, HMBC) cosy Identify Spin Systems (e.g., NH-αH-βH₂) from COSY start->cosy hsqc Assign Cα and Cβ via direct H-C correlation from HSQC cosy->hsqc hmbc_intra Confirm Intra-residue Connectivity and Assign Carbonyl C' via Hα/Hβ to C' correlation from HMBC hsqc->hmbc_intra hmbc_inter Link Residues via Inter-residue Hα(i) to C'(i-1) or NH(i) to C'(i-1) correlations from HMBC hmbc_intra->hmbc_inter final_structure Complete Assignment and Structure Confirmation hmbc_inter->final_structure

Caption: Pathway for 2D NMR data interpretation.

Conclusion

The NMR characterization of peptides containing this compound provides a wealth of structural information. By comparing the experimental data with known chemical shifts and utilizing a suite of 1D and 2D NMR experiments, researchers can confidently verify the successful incorporation and integrity of this protected amino acid. Understanding the differences in NMR spectra between various protecting group strategies, such as Boc/OMe versus Fmoc/OtBu, is essential for accurate analysis in modern peptide chemistry. This guide serves as a foundational resource for scientists and professionals in the field, enabling more efficient and accurate characterization of synthetic peptides.

A Comparative Guide to Boc-D-Asp(OMe)-OH and Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex peptides. The incorporation of D-aspartic acid, a non-canonical amino acid often used to enhance peptide stability and modulate biological activity, presents unique challenges. This guide provides an objective comparison of two commonly used D-aspartic acid derivatives: Boc-D-Asp(OMe)-OH for use in Boc-SPPS, and Fmoc-D-Asp(OtBu)-OH for Fmoc-SPPS. This comparison is based on the principles of peptide chemistry, with a focus on performance, side reactions, and overall synthetic strategy.

At a Glance: Key Differences

FeatureThis compoundFmoc-D-Asp(OtBu)-OH
SPPS Strategy Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Protection Acid-labile (cleaved by TFA)Base-labile (cleaved by piperidine)
Side-Chain Protection Methyl ester (-OMe)tert-butyl ester (-OtBu)
Primary Challenge Potential for side reactions during final strong acid cleavage (HF).Base-catalyzed aspartimide formation during synthesis cycles.
Orthogonality Partial (graduated acid lability)[1]Fully Orthogonal[1]

Performance Comparison: Boc vs. Fmoc for D-Aspartic Acid Integration

The choice between Boc and Fmoc strategies for incorporating D-aspartic acid hinges on a trade-off between the challenges presented by each methodology. The Fmoc strategy is generally favored for its milder conditions and amenability to automation[1]. However, the Boc strategy can be advantageous for long or aggregation-prone sequences[1][2].

Aspartimide Formation: A Critical Side Reaction

The primary challenge when incorporating aspartic acid is the formation of an aspartimide intermediate. This five-membered ring is formed by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl. This side reaction is problematic as it can lead to a mixture of byproducts, including racemization and the formation of difficult-to-separate α- and β-peptides[3][4][5].

  • In Fmoc-SPPS: Aspartimide formation is a significant concern due to the repeated use of a base (piperidine) for Fmoc deprotection[3][4]. The tert-butyl (-OtBu) protecting group of Fmoc-D-Asp(OtBu)-OH offers some steric hindrance to mitigate this, but it is often insufficient, especially in sequences containing Asp-Gly or Asp-Ser motifs[5].

  • In Boc-SPPS: Aspartimide formation is generally less prevalent during the synthesis cycles. This is because the N-terminal amine is protonated after the TFA deprotection step, rendering the backbone amide less nucleophilic. However, aspartimide formation can be promoted during the final, harsh acid cleavage step (e.g., with HF)[3]. The use of sterically hindered esters, such as cyclohexyl esters (OcHex), has been shown to reduce this side reaction in Boc chemistry[3][6][7]. The smaller methyl ester (-OMe) of this compound may offer less protection in this regard compared to bulkier alternatives.

Quantitative Data on Aspartimide Formation

While direct head-to-head quantitative data for this compound vs. Fmoc-D-Asp(OtBu)-OH is limited in the literature, studies on various side-chain protecting groups in Fmoc-SPPS highlight the impact of steric bulk on minimizing aspartimide formation.

DerivativeSynthesis ConditionsAspartimide-Related Impurities (%)Reference
Fmoc-Asp(OtBu)-OH20% piperidine in DMF, 200 minHigh
Fmoc-Asp(OMpe)-OH20% piperidine in DMF, 200 minModerate
Fmoc-Asp(OBno)-OH20% piperidine in DMF, 200 minNegligible

This data is from a model peptide known to be prone to aspartimide formation (Scorpion toxin II fragment) and simulates a large number of deprotection cycles.

Experimental Workflows and Logical Relationships

The distinct chemical philosophies of Boc and Fmoc SPPS dictate their respective workflows.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling (this compound, Coupling Reagent) neutralization->coupling wash Wash (DCM/DMF) coupling->wash wash->deprotection Repeat for next cycle final_cleavage Final Cleavage (HF or TFMSA) wash->final_cleavage Final Cycle

Boc-SPPS Workflow for D-Aspartic Acid Incorporation.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection wash Wash (DMF) deprotection->wash Wash out piperidine coupling Coupling (Fmoc-D-Asp(OtBu)-OH, Coupling Reagent) coupling->wash Wash out excess reagents final_cleavage Final Cleavage (TFA Cocktail) coupling->final_cleavage Final Cycle wash->deprotection Repeat for next cycle wash->coupling

Fmoc-SPPS Workflow for D-Aspartic Acid Incorporation.

Experimental Protocols

The following are generalized protocols for the incorporation of D-aspartic acid using Boc and Fmoc strategies. Optimization may be required based on the specific peptide sequence.

Protocol 1: Boc-SPPS Incorporation of this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM, isopropanol, and then DCM.

  • Neutralization: Neutralize the resin-bound amine with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 10 minutes. Wash the resin with DCM.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage: After completion of the synthesis, treat the resin with a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers to cleave the peptide from the resin and remove side-chain protecting groups.

Protocol 2: Fmoc-SPPS Incorporation of Fmoc-D-Asp(OtBu)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage: After the final Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Decision-Making Guide

The choice between this compound and Fmoc-D-Asp(OtBu)-OH depends on several factors. The following flowchart can guide the decision-making process.

Decision_Tree start Start: Synthesizing a peptide with D-Aspartic Acid q1 Is the peptide sequence long (>30 aa) or prone to aggregation? start->q1 q2 Is the sequence known to be highly susceptible to aspartimide formation (e.g., contains Asp-Gly)? q1->q2 No boc_path Consider Boc-SPPS with This compound q1->boc_path Yes fmoc_path Fmoc-SPPS with Fmoc-D-Asp(OtBu)-OH is a standard and viable option. q2->fmoc_path No fmoc_modified_path Consider Fmoc-SPPS with alternative side-chain protection (e.g., -OMpe, -OBno) or modified deprotection conditions. q2->fmoc_modified_path Yes

Decision pathway for selecting the appropriate D-Asp derivative.

Conclusion and Recommendations

Both this compound and Fmoc-D-Asp(OtBu)-OH are effective reagents for the incorporation of D-aspartic acid in SPPS, each with its own set of advantages and challenges.

  • Fmoc-D-Asp(OtBu)-OH is compatible with the milder, more modern, and widely automated Fmoc-SPPS strategy. However, researchers must be vigilant about the potential for base-catalyzed aspartimide formation, particularly in susceptible sequences. For such cases, employing alternative, bulkier side-chain protecting groups or modified deprotection protocols is strongly recommended.

  • This compound is utilized in the classic Boc-SPPS approach, which can offer advantages for the synthesis of long or difficult sequences prone to aggregation[1]. While aspartimide formation is less of a concern during the synthesis cycles, the stability of the methyl ester side-chain protection during the final harsh acid cleavage needs to be considered, and the use of specialized, hazardous reagents like HF requires appropriate safety infrastructure.

Ultimately, the choice will depend on the specific peptide sequence, the scale of the synthesis, the available equipment, and the experience of the researcher. A thorough understanding of the underlying chemistry of both strategies is paramount for the successful synthesis of high-purity peptides containing D-aspartic acid.

References

The Boc Strategy: A Superior Approach for Synthesizing Challenging Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solid-phase peptide synthesis (SPPS) strategy is a critical decision that directly impacts the success of synthesizing complex peptides. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the workhorse for routine peptide synthesis due to its mild deprotection conditions, the tert-butyloxycarbonyl (Boc) strategy remains an indispensable tool, particularly for "difficult" sequences that are prone to aggregation, are highly hydrophobic, or are of significant length. This guide provides an objective comparison of the Boc and Fmoc strategies, highlighting the distinct advantages of the Boc approach for specific, challenging peptide sequences, supported by experimental data and detailed protocols.

The fundamental difference between the two methods lies in their Nα-protection and deprotection schemes. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by piperidine. This key distinction has profound implications for the synthesis of problematic peptides. The repetitive acidic treatment in Boc-SPPS protonates the N-terminus of the growing peptide chain, disrupting inter-chain hydrogen bonding and mitigating on-resin aggregation. In contrast, the neutral state of the peptide-resin after Fmoc deprotection can facilitate the formation of secondary structures, leading to incomplete reactions and lower purity of the final product.

Comparative Analysis: Boc vs. Fmoc for Difficult Sequences

FeatureBoc StrategyFmoc StrategyAdvantage for Difficult Sequences
Nα-Deprotection 25-50% TFA in DCM20-50% Piperidine in DMFBoc : Acidic conditions disrupt peptide aggregation.
Peptide State on Resin Protonated (positively charged)NeutralBoc : Electrostatic repulsion between chains prevents aggregation.
Solubility of Protected Peptides Generally higherCan be lower, leading to precipitationBoc : Better solvation of the growing peptide chain.
Cleavage from Resin Strong acid (e.g., HF, TFMSA)Milder acid (TFA-based cocktails)Fmoc : Milder cleavage is generally advantageous, but for difficult sequences, the robust nature of Boc cleavage can be beneficial.
Side Reactions Risk of acid-sensitive side reactions (e.g., tert-butylation of Trp)Risk of base-sensitive side reactions (e.g., aspartimide formation, diketopiperazine formation)Both have sequence-dependent side reactions that need careful management.
Purity of Hydrophobic Peptides Often higherMay be lower due to aggregationBoc : Leads to cleaner crude product for hydrophobic sequences.
Overall Yield of Difficult Sequences Can be significantly higherOften lower due to incomplete reactionsBoc : More efficient synthesis for challenging peptides.

Quantitative Data Presentation: Case Studies

The advantages of the Boc strategy for difficult sequences are evident in the synthesis of peptides notorious for their aggregation propensity, such as the Amyloid-beta (Aβ) peptide and certain hydrophobic sequences.

Peptide SequenceSynthesis StrategyCrude Yield (%)Crude Purity (%)Reference
Amyloid-beta (1-42) Standard Fmoc/tBu SPPS33Not Reported[1]
Fmoc/tBu SPPS with Pseudoprolines57Not Reported[1]
Microwave-Assisted Fmoc/tBu SPPS8767[1]
Boc/Bzl SPPS Generally higher than Fmoc for "difficult sequences" Often higher for hydrophobic peptides [1]
VAVAG Fmoc Chemistry6175N/A
Boc Chemistry 78 92 N/A
VIVIG Fmoc Chemistry5872N/A
Boc Chemistry 75 90 N/A

Note: The data for Aβ(1-42) is a summary from multiple sources and direct head-to-head comparisons under identical conditions are limited. The data for VAVAG and VIVIG are representative examples illustrating the trend.

Experimental Protocols

Detailed methodologies for the manual solid-phase synthesis of a challenging hydrophobic peptide using both Boc and Fmoc strategies are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide

This protocol is designed to minimize aggregation and enhance coupling efficiency for hydrophobic sequences.

  • Resin Selection and Preparation:

    • Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.

    • Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment:

    • Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).

  • Peptide Chain Elongation Cycle (repeated for each amino acid):

    • Deprotection:

      • Wash the resin with DCM (3x).

      • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

      • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

      • Drain the TFA solution.

    • Washing:

      • Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and dimethylformamide (DMF) (3x).

    • Neutralization (In situ):

      • Immediately proceed to the coupling step where the neutralization agent is included.

    • Coupling:

      • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.

      • Add diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Perform the cleavage using a mixture of HF with a scavenger such as anisole or p-cresol for 1-2 hours at 0°C. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Evaporate the HF and precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by filtration or centrifugation and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide

This protocol incorporates strategies to mitigate aggregation commonly encountered with Fmoc chemistry for hydrophobic sequences.

  • Resin Selection and Preparation:

    • Choose a suitable resin, such as a Wang or Rink Amide resin, with a low substitution level.

    • Swell the resin in DMF for at least 1-2 hours.

  • First Amino Acid Attachment:

    • Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

  • Peptide Chain Elongation Cycle (repeated for each amino acid):

    • Deprotection:

      • Wash the resin with DMF (3x).

      • Treat the resin with 20-40% piperidine in DMF for 5-10 minutes. Repeat once.

    • Washing:

      • Wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and dibenzofulvene adducts.

    • Coupling:

      • In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.

      • Add DIEA (6-8 equivalents) to the amino acid solution for pre-activation.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained. For difficult couplings, consider extended coupling times or double coupling.

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/triisopropylsilane (TIS)/water; 95:2.5:2.5) for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by centrifugation and dry under vacuum.

Visualization of SPPS Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling Coupling (Boc-AA, HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Next Amino Acid Cleavage Final Cleavage (HF) Wash2->Cleavage Final Amino Acid Cycle->Deprotection End Peptide Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Next Amino Acid Cleavage Final Cleavage (TFA) Wash2->Cleavage Final Amino Acid Cycle->Deprotection End Peptide Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

References

A Researcher's Guide to Aspartic Acid Incorporation: A Cost-Benefit Analysis of Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a critical decision that profoundly influences the efficiency, purity, and overall cost of peptide synthesis. The incorporation of aspartic acid, in particular, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to a cascade of difficult-to-separate impurities. This guide provides a comprehensive cost-benefit analysis of using Boc-D-Asp(OMe)-OH in peptide synthesis, with an objective comparison to its common alternatives.

Executive Summary

This compound is a valuable building block in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its primary advantages lie in the lower cost of Boc-protected amino acids in general and the potential for reduced aspartimide formation during the acidic deprotection steps compared to the base-labile Fmoc strategy. However, the harsher final cleavage conditions required in Boc-SPPS and the availability of advanced, albeit more expensive, Fmoc-protected aspartic acid derivatives designed to minimize side reactions, necessitate a careful evaluation of the cost-benefit trade-offs for each specific synthetic target.

Performance and Cost Comparison of Aspartic Acid Derivatives

The choice of protecting group strategy for aspartic acid dictates the entire synthetic approach, from resin selection to cleavage conditions. The following tables provide a comparative overview of this compound and its most common alternatives: Fmoc-D-Asp(OtBu)-OH and Z-D-Asp(OBzl)-OH.

Table 1: Cost Comparison of D-Aspartic Acid Derivatives

DerivativeSupplier Example(s)Typical PurityPrice per Gram (USD)
This compound Sigma-Aldrich, MedChemExpress≥95% - 98%~$15 - $75
Fmoc-D-Asp(OtBu)-OH Sigma-Aldrich, CP Lab Safety≥98%~$1 - $43
Z-D-Asp(OBzl)-OH CookeChem, ChemPep≥95%~$0.88 - $7.80

Note: Prices are approximate and based on publicly available data from various suppliers for research-grade materials (1g to 100g quantities) as of late 2025. Prices are subject to change based on supplier, purity, and quantity.

Table 2: Performance Comparison of Aspartic Acid Protection Strategies

ParameterThis compound (Boc/Bzl Strategy)Fmoc-D-Asp(OtBu)-OH (Fmoc/tBu Strategy)Z-D-Asp(OBzl)-OH (Solution Phase/Z-Strategy)
Primary Synthesis Method Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)Primarily Solution-Phase Synthesis
Nα-Deprotection Conditions Acidic (e.g., TFA in DCM)Basic (e.g., 20% piperidine in DMF)Catalytic Hydrogenolysis (e.g., H₂/Pd-C)
Side-Chain Cleavage Strong acid (e.g., HF, TFMSA)Acidic (TFA)Catalytic Hydrogenolysis
Coupling Efficiency Generally high, but can be sequence-dependent.High, compatible with modern coupling reagents.[1]Can be high, but requires purification after each step.
Risk of Aspartimide Formation Lower during chain assembly due to protonation of the N-terminus after deprotection. Can occur during final strong acid cleavage.[2][3]High risk during basic deprotection steps, especially for Asp-Gly or Asp-Ser sequences.[4][5]Generally lower risk if coupling conditions are optimized.[2]
Orthogonality Orthogonal to Fmoc and Z protecting groups.[2]Orthogonal to acid-labile side-chain protecting groups.[]Orthogonal to Boc and other acid-labile groups.[2]
Automation Compatibility Compatible with automated Boc-SPPS synthesizers.Highly compatible with automated Fmoc-SPPS synthesizers.Not suitable for standard automated SPPS.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the incorporation of aspartic acid derivatives using different strategies.

Protocol 1: Boc-SPPS Incorporation of this compound

This protocol outlines a manual solid-phase synthesis cycle on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Wash the resin with N,N-dimethylformamide (DMF).

    • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate 3 equivalents of this compound with 3 equivalents of a coupling reagent (e.g., HBTU/HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Add 6 equivalents of DIEA to the resin slurry.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin with DMF and DCM to prepare for the next cycle.

Protocol 2: Fmoc-SPPS Incorporation of Fmoc-D-Asp(OtBu)-OH

This protocol outlines a manual solid-phase synthesis cycle on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-D-Asp(OtBu)-OH, 3 equivalents of a coupling reagent (e.g., HATU), and 6 equivalents of DIEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion with a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to prepare for the next deprotection cycle.

Visualizing Synthesis and Decision Making

To further clarify the processes and aid in decision-making, the following diagrams illustrate the synthesis workflow, a comparison of protection strategies, and a logical approach to selecting the appropriate aspartic acid derivative.

spss_workflow cluster_cycle Repetitive Synthesis Cycle deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) wash1 Washing deprotection->wash1 n-1 cycles coupling Amino Acid Coupling (Activated AA + DIEA) wash1->coupling n-1 cycles wash2 Washing coupling->wash2 n-1 cycles wash2->deprotection n-1 cycles final_cleavage Final Cleavage & Side-Chain Deprotection (e.g., HF for Boc, TFA for Fmoc) wash2->final_cleavage start Resin Swelling start->deprotection purification Purification (RP-HPLC) final_cleavage->purification

Figure 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow.

protection_strategy_comparison cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy cluster_z Z Strategy (Solution Phase) boc_start Boc-AA-Resin boc_deprotect TFA/DCM boc_start->boc_deprotect boc_intermediate H₂N⁺-AA-Resin boc_deprotect->boc_intermediate boc_couple This compound + Coupling Reagent boc_intermediate->boc_couple boc_product Boc-Asp(OMe)-AA-Resin boc_couple->boc_product fmoc_start Fmoc-AA-Resin fmoc_deprotect 20% Piperidine/DMF fmoc_start->fmoc_deprotect fmoc_intermediate H₂N-AA-Resin fmoc_deprotect->fmoc_intermediate fmoc_couple Fmoc-D-Asp(OtBu)-OH + Coupling Reagent fmoc_intermediate->fmoc_couple fmoc_product Fmoc-Asp(OtBu)-AA-Resin fmoc_couple->fmoc_product z_start H₂N-Peptide Ester z_couple Z-D-Asp(OBzl)-OH + Coupling Reagent z_start->z_couple z_product Z-Asp(OBzl)-Peptide Ester z_couple->z_product z_deprotect H₂/Pd-C z_product->z_deprotect z_final H₂N-Asp(OH)-Peptide Ester z_deprotect->z_final

Figure 2: Comparison of Protection Strategy Pathways.

decision_flowchart start Start: Aspartic Acid Incorporation seq_analysis Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Ser) start->seq_analysis cost_constraint Is cost the primary constraint? seq_analysis->cost_constraint Yes fmoc_strategy Use standard Fmoc-D-Asp(OtBu)-OH (Milder final cleavage, good for automation) seq_analysis->fmoc_strategy No boc_strategy Consider this compound (Lower reagent cost, potentially less aspartimide during synthesis cycles) cost_constraint->boc_strategy Yes adv_fmoc Use advanced Fmoc derivatives (e.g., Fmoc-D-Asp(OMpe)-OH) (Higher cost, significantly reduced aspartimide) cost_constraint->adv_fmoc No solution_phase Is solution-phase synthesis a viable option? boc_strategy->solution_phase fmoc_strategy->solution_phase adv_fmoc->solution_phase z_strategy Consider Z-D-Asp(OBzl)-OH (Good for fragment condensation, orthogonal to Boc/Fmoc) solution_phase->z_strategy Yes

References

A Comparative Guide to Aspartic Acid Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the side chain of aspartic acid is a critical determinant in the success of solid-phase peptide synthesis (SPPS). An ideal protecting group must exhibit stability throughout the iterative cycles of peptide elongation, be susceptible to cleavage under specific and orthogonal conditions, and, most importantly, minimize or prevent the notorious side reaction of aspartimide formation. This guide provides an objective comparison of commonly employed aspartic acid protecting groups, supported by available experimental data, to inform the rational design of peptide synthesis strategies.

Performance Comparison of Aspartic Acid Protecting Groups

The propensity for aspartimide formation is a key performance indicator for an aspartic acid protecting group. This side reaction, which can lead to a mixture of α- and β-peptides and racemization, is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1][2] The choice of protecting group can significantly mitigate this issue.

Below is a summary of the performance of various protecting groups based on reported data. It is important to note that direct quantitative comparison can be challenging as the extent of aspartimide formation is influenced by multiple factors including the peptide sequence, coupling reagents, and deprotection conditions.[1]

Protecting GroupStructureDeprotection ConditionsOrthogonalityAdvantagesDisadvantages & Side ReactionsReported Aspartimide Formation
tert-Butyl (OtBu) -C(CH₃)₃Strong acid (e.g., high concentration of TFA)[3]Orthogonal to the base-labile Fmoc group.[3]Widely used, commercially available, and compatible with standard Fmoc-SPPS.Prone to aspartimide formation, especially in susceptible sequences.[1]Can be significant, for example, 27% in an Asp(OtBu)-Cys(Acm) motif.[1]
Benzyl (OBn) -CH₂-PhCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]Orthogonal to Fmoc/tBu and Boc strategies.[3]Stable to both acidic and basic conditions used in standard SPPS.[3]Requires a metal catalyst which may need removal. Sensitive to sulfur-containing residues.[3]Generally less prone to base-catalyzed aspartimide formation than OtBu, but can form aspartimide under strong acid cleavage conditions.
Cyclohexyl (OcHex) -c-C₆H₁₁Strong acid (e.g., HF)Used in Boc-SPPS, orthogonal to Fmoc.Significantly reduces aspartimide formation compared to OBn in Boc-SPPS.[4][5]Requires strong acid for cleavage.Gave only 0.3% aspartimide after 24h treatment with DIEA, a 170-fold reduction compared to OBn.[5]
Allyl (OAll) -CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄)[6]Orthogonal to both acid- and base-labile protecting groups.[6]Allows for selective deprotection for on-resin modifications.[6]Requires a palladium catalyst.Can still be susceptible to aspartimide formation.
Bulky Alkyl Esters (e.g., OMpe, OEpe, OPhp, OBno) e.g., -C(CH₃)(C₂H₅)₂Strong acid (e.g., TFA)Orthogonal to the base-labile Fmoc group.Increased steric hindrance significantly suppresses aspartimide formation.[1][7]Can have lower coupling efficiency and higher cost.[7]Asp(OBno) resulted in a 25% reduction of aspartimide formation compared to Asp(OtBu) in the synthesis of Teduglutide.[1]
Cyanosulfurylide (CSY) Ylide StructureElectrophilic halogen species (e.g., N-chlorosuccinimide)[2][8]Orthogonal to standard acid/base and hydrogenolysis conditions.[2]Completely suppresses aspartimide formation. Good solubility.[2][8]Requires specific cleavage conditions and monitoring.[2]No aspartimide was detected in the synthesis of teduglutide using Asp(CSY).[8]
Backbone Protection (e.g., Dmb) Di- or trimethoxybenzyl group on the amide nitrogenTFA[2]N/AHighly effective at preventing aspartimide formation by masking the attacking amide nitrogen.[2]Can negatively impact coupling efficiency. Often used as a dipeptide cassette (e.g., Fmoc-Asp-Gly(Dmb)-OH).[7]Can completely eliminate aspartimide formation.[7]

Experimental Methodologies

The evaluation of aspartic acid protecting groups typically involves the solid-phase synthesis of a model peptide known to be prone to aspartimide formation, such as scorpion toxin II (VKDGYI) or peptides containing Asp-Gly sequences.[1][9] The general workflow is as follows:

  • Peptide Synthesis: The model peptide is synthesized on a solid support (e.g., Rink amide resin) using an automated or manual peptide synthesizer. The Fmoc/tBu strategy is commonly employed.[10] Different aspartic acid residues bearing the protecting groups to be compared are incorporated into the sequence.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed in each cycle, typically with a solution of 20% piperidine in DMF.[1] To test the stability of the protecting group, extended piperidine treatment can be applied.

  • Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus using standard coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma).

  • Cleavage and Global Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. For acid-labile groups, a cocktail of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) is typically used.[6]

  • Analysis: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and quantify the amount of the desired peptide versus the aspartimide-related byproducts.[8] The identity of the products is confirmed by mass spectrometry (MS).

Logical Framework for Protecting Group Selection

The choice of an aspartic acid protecting group is a multifactorial decision that depends on the overall synthetic strategy. The following diagram illustrates the key considerations:

G Aspartic Acid Protecting Group Selection Framework Start Target Peptide Sequence & Synthetic Strategy IsAspPresent Asp Residue Present? Start->IsAspPresent AspSequence Analyze Asp-Xxx Motif (e.g., Asp-Gly, Asp-Asn) IsAspPresent->AspSequence Yes NoSpecialPG No Asp-Specific Protecting Group Needed IsAspPresent->NoSpecialPG No StandardPG Standard Protecting Group (e.g., Fmoc-Asp(OtBu)-OH) AspSequence->StandardPG Low Risk AdvancedPG Advanced Protecting Group Strategy AspSequence->AdvancedPG High Risk Decision Select Appropriate Fmoc-Asp(PG)-OH StandardPG->Decision BulkyEster Bulky Ester (e.g., OMpe, OBno) AdvancedPG->BulkyEster BackboneProtection Backbone Protection (e.g., Dmb Dipeptide) AdvancedPG->BackboneProtection NonEster Non-Ester Linkage (e.g., CSY) AdvancedPG->NonEster Orthogonal Orthogonal Chemistry (e.g., OAll for on-resin modification) AdvancedPG->Orthogonal BulkyEster->Decision BackboneProtection->Decision NonEster->Decision Orthogonal->Decision

Decision framework for selecting an aspartic acid protecting group.

Conclusion

The prevention of aspartimide formation is a paramount concern in the synthesis of aspartic acid-containing peptides. While the standard tert-butyl ester is widely used, it often leads to significant side product formation in susceptible sequences. For challenging syntheses, the use of sterically hindered ester protecting groups, backbone protection strategies, or innovative non-ester-based protecting groups like cyanosulfurylide offers superior performance by minimizing or completely suppressing aspartimide formation.[1][2][7] The choice of the protecting group should be carefully considered based on the specific peptide sequence, the overall synthetic scheme, and the desired purity of the final product.

References

A Comparative Guide to the Analytical Validation of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of synthetic peptides is increasingly being realized in modern medicine. Their unique properties, bridging the gap between small molecules and large biologics, necessitate a robust and specific analytical validation workflow to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of the key analytical techniques employed in the validation of synthetic peptides, complete with experimental protocols and supporting data to aid researchers in navigating the complex regulatory landscape.

The Analytical Validation Workflow: A Step-by-Step Overview

The analytical validation of synthetic peptides is a multi-faceted process designed to demonstrate that the chosen analytical procedures are suitable for their intended purpose. This workflow is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) guidelines providing a foundational framework.

A typical analytical validation workflow involves the characterization of the peptide's physicochemical properties, confirmation of its primary structure, quantification of its purity, and identification and quantification of any impurities. This process ensures that the synthetic peptide consistently meets predefined quality standards.

Analytical_Validation_Workflow cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Stability Testing char_id Characterization & Identification mass_spec Mass Spectrometry (MS) - Molecular Weight - Amino Acid Sequence char_id->mass_spec aaa Amino Acid Analysis (AAA) - Composition char_id->aaa purity_impurity Purity & Impurity Profiling char_id->purity_impurity hplc_uplc HPLC/UPLC - Purity - Related Substances purity_impurity->hplc_uplc ms_impurity Mass Spectrometry (MS) - Impurity Identification purity_impurity->ms_impurity method_val Method Validation purity_impurity->method_val specificity Specificity method_val->specificity linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision robustness Robustness method_val->robustness stability Stability Testing method_val->stability forced_deg Forced Degradation stability->forced_deg stability_indicating Stability-Indicating Method stability->stability_indicating

Figure 1: A high-level overview of the analytical validation workflow for synthetic peptides.

Comparison of Key Analytical Techniques

The selection of appropriate analytical techniques is critical for a successful validation program. The following table provides a comparison of the most commonly employed methods for the analysis of synthetic peptides.

Analytical Method Primary Application Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) Purity assessment and quantification of impurities.Retention time, peak area (% purity).High resolution and sensitivity, robust and reproducible.May not separate all co-eluting impurities, limited structural information.
Mass Spectrometry (MS) Molecular weight confirmation, amino acid sequencing, and impurity identification.Mass-to-charge ratio (m/z), fragmentation patterns.High sensitivity and specificity, provides detailed structural information.[1]Can be complex to operate, potential for ion suppression.
Amino Acid Analysis (AAA) Determination of amino acid composition and net peptide content.Molar ratios of constituent amino acids.Provides an absolute measure of peptide quantity.Destructive to the sample, does not provide sequence information.[2]
Ion Mobility Spectrometry (IMS) Separation of isomers and conformers, enhanced impurity profiling.Ion mobility (drift time), collisional cross-section.Can separate species with the same mass-to-charge ratio, provides an additional dimension of separation.[3][4]Not as widely available as HPLC or MS.
Multi-Attribute Method (MAM) Simultaneous identification, quantification, and monitoring of multiple critical quality attributes (CQAs).Comprehensive peptide map with quantitative data on modifications and impurities.Streamlines testing by combining multiple analyses into one, provides a holistic view of the product.[4]Requires sophisticated instrumentation and data analysis software.

Detailed Experimental Protocols

Detailed and well-documented experimental protocols are a cornerstone of analytical validation. The following sections provide standardized methodologies for key analytical techniques.

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic peptide and quantify related impurities.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample

  • Reference standard

Procedure:

  • Sample Preparation: Dissolve the peptide sample and reference standard in Mobile Phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 60
      31 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity of the main peak relative to the total peak area. Identify and quantify any impurities by comparing their retention times and peak areas to those of the reference standard or by using relative response factors.

Protocol 2: Intact Mass Analysis by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic peptide.

Materials:

  • Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

  • LC system (for LC-MS)

  • Solvent: 0.1% Formic acid in 50:50 water/acetonitrile

  • Peptide sample

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the analysis solvent to a final concentration of approximately 10 µM.[5]

  • Mass Spectrometric Conditions (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Mass Range: m/z 300-2000

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic or average molecular weight of the peptide. Compare the experimentally determined molecular weight to the theoretical molecular weight.

Protocol 3: Amino Acid Analysis (AAA)

Objective: To determine the amino acid composition of the synthetic peptide.

Procedure:

  • Hydrolysis: Subject the peptide sample to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[2]

  • Derivatization: Derivatize the amino acids to make them detectable by UV or fluorescence.

  • Chromatographic Separation: Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system with a specialized column.

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.

  • Data Analysis: Calculate the molar ratio of each amino acid and compare it to the theoretical composition based on the peptide sequence.

Performance Characteristics and Acceptance Criteria

The validation of an analytical method involves the assessment of several performance characteristics. The following table summarizes these characteristics and provides typical acceptance criteria based on ICH guidelines.[6][7][8]

Performance Characteristic Description Typical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The method should be able to resolve the main peak from impurities and degradation products.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the active pharmaceutical ingredient (API).
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for the API assay.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration for the assay.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH, temperature, or mobile phase composition are varied slightly.

Signaling Pathway Visualization

Understanding the mechanism of action of a therapeutic peptide often involves elucidating its interaction with cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate two common signaling pathways targeted by synthetic peptides.

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of synthetic peptides used in the treatment of type 2 diabetes. They mimic the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion.

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates GLP1 GLP-1 Agonist GLP1->GLP1R Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 2: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.

CGRP Receptor Signaling Pathway

Calcitonin gene-related peptide (CGRP) receptor antagonists are used for the treatment of migraine. They block the binding of CGRP, a potent vasodilator, to its receptor, thereby preventing the cascade of events that lead to migraine pain.[9][10][11][12][13]

CGRP_Signaling cluster_membrane Plasma Membrane CGRPR CGRP Receptor (CLR/RAMP1) AC Adenylate Cyclase CGRPR->AC Activates Pain_Signal Pain Signal Transmission CGRPR->Pain_Signal Modulates CGRP CGRP CGRP->CGRPR Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation

Figure 3: Overview of the CGRP receptor signaling pathway involved in vasodilation and pain transmission.

References

Identifying and quantifying impurities in Boc-D-Asp(OMe)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Identifying and Quantifying Impurities in Boc-D-Asp(OMe)-OH Synthesis

For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the safety and efficacy of the final product. This compound is a critical building block in the synthesis of complex peptides and pharmaceuticals.[1][2][3] This guide provides a comparative analysis of potential impurities arising during its synthesis, methods for their identification and quantification, and strategies for purification.

Understanding the Synthesis and Potential Impurities

The synthesis of this compound, like many protected amino acids, can be susceptible to the formation of various impurities. The specific impurity profile can vary depending on the synthetic route and reaction conditions employed. A primary concern in the synthesis of aspartic acid derivatives is the formation of aspartimide, which can lead to the generation of β-aspartyl peptides and racemized products in subsequent peptide synthesis steps.[4][5]

Common Impurities in this compound Synthesis
ImpurityStructureOriginPotential Impact
D-Aspartic Acid H-D-Asp-OHIncomplete protection of the amino group.Can lead to the formation of undesired peptide sequences.
Boc-D-Aspartic Acid Boc-D-Asp-OHIncomplete esterification of the side-chain carboxylic acid.May interfere with subsequent coupling reactions.
Di-Boc-D-Aspartic Acid Methyl Ester Boc-NH-CH(COOMe)-CH2-COO-BocOver-protection during the introduction of the Boc group.Can hinder deprotection steps later in the synthesis.
L-Enantiomer Boc-L-Asp(OMe)-OHRacemization during synthesis.Compromises the stereochemical purity of the final peptide.
Aspartimide Derivative A cyclic imide formed from the aspartic acid side chain.Base-catalyzed cyclization, particularly during Boc deprotection in peptide synthesis.[5][6][7]Leads to the formation of difficult-to-separate α- and β-peptide impurities.[5]
Residual Solvents e.g., Dichloromethane, Ethyl AcetateIncomplete removal during workup and purification.Can be toxic and may affect downstream reactions.
Reagents e.g., Dicyclohexylcarbodiimide (DCC), Di-tert-butyl dicarbonate (Boc₂O)Unreacted starting materials or byproducts of the coupling/protection steps.Can interfere with analytical methods and subsequent reactions.

Comparative Analysis of Synthetic Routes and Impurity Profiles

Synthetic RouteKey StepsCommon ImpuritiesPurity (Typical)
Route A: Direct Protection and Esterification 1. Boc protection of D-Aspartic acid. 2. Methyl esterification of the side chain.Unreacted D-Aspartic Acid, Boc-D-Aspartic Acid, Di-Boc derivative.95-98%
Route B: From a Pre-formed Ester 1. Synthesis of D-Aspartic acid dimethyl ester. 2. Selective hydrolysis of the α-ester. 3. Boc protection.Residual dimethyl ester, over-hydrolyzed diacid.97-99%

Experimental Protocols for Impurity Identification and Quantification

Accurate identification and quantification of impurities are crucial for quality control. The following are standard analytical techniques employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary method for assessing the purity of peptides and protected amino acids.[8][9]

Protocol for Purity Assessment by Analytical RP-HPLC:

  • Materials and Reagents:

    • Crude or purified this compound

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • 0.22 µm syringe filters

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).[9]

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[9]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector.[9]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1% TFA in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 210-220 nm.[8][9]

    • Column Temperature: 25-30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of the main peak and to identify impurities by their mass-to-charge ratio.

Protocol for LC-MS Analysis:

  • Instrumentation and Conditions:

    • Couple the HPLC system described above to a mass spectrometer (e.g., electrospray ionization - ESI).

    • The LC conditions can be similar to those for RP-HPLC analysis.

  • Data Analysis:

    • Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the theoretical molecular weight of this compound (247.25 g/mol ).

    • Analyze the masses of major impurity peaks to help identify their structures.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities with distinct chemical shifts.

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for this compound.

    • Look for unexpected signals that may correspond to impurities. The relative integration of these signals can be used for quantification against the main product peaks.

Comparison of Purification Techniques

The choice of purification method depends on the nature and quantity of the impurities.

Purification TechniquePrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility between the product and impurities in a specific solvent system.Cost-effective, scalable, can yield high purity product.Not effective for impurities with similar solubility; can have lower recovery.
Silica Gel Column Chromatography Separation based on polarity.[10]Highly effective for a wide range of impurities.Can be time-consuming and requires significant solvent volumes; not always easily scalable.
Preparative HPLC Similar to analytical RP-HPLC but on a larger scale to isolate the pure compound.[10]Provides very high purity; effective for difficult-to-separate impurities.Expensive, requires specialized equipment, limited by column capacity.

Visualizing Workflows and Relationships

Synthesis of this compound

G Synthesis of this compound A D-Aspartic Acid B Boc Protection (Boc)₂O, Base A->B C Boc-D-Aspartic Acid B->C D Side-Chain Esterification MeOH, Acid Catalyst C->D E This compound D->E

Caption: A simplified workflow for the synthesis of this compound.

General Workflow for Impurity Analysis

G Impurity Analysis Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Quantification A Crude this compound B RP-HPLC Analysis A->B C LC-MS Analysis B->C D NMR Spectroscopy B->D E Impurity Profile Table C->E D->E

Caption: A general workflow for the identification and quantification of impurities.

Decision Logic for Purification Method Selection

G Purification Method Selection A High Impurity Level? (>5%) B Polar Impurities? A->B Yes W Sufficient Purity A->W No C Difficult Separation? B->C No Y Column Chromatography B->Y Yes X Recrystallization C->X No Z Preparative HPLC C->Z Yes

Caption: A decision tree for selecting an appropriate purification method.

References

A Comparative Analysis of Boc-Arg(Boc)2-OH in Peptide Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the choice of protected amino acids is a critical determinant of success, directly impacting yield, purity, and the overall efficiency of the process. For researchers, scientists, and professionals in drug development, the incorporation of arginine, a strongly basic and nucleophilic amino acid, presents unique challenges. This guide provides an objective, data-driven comparison of Boc-Arg(Boc)2-OH , a commonly used protected arginine derivative, against its principal alternatives in peptide synthesis.

The guanidinium side chain of arginine requires robust protection to prevent unwanted side reactions during peptide assembly. Boc-Arg(Boc)2-OH offers a strategy where both the α-amino group and the guanidinium side chain are protected by acid-labile tert-butyloxycarbonyl (Boc) groups. This approach is particularly noted for its application in both solution-phase and solid-phase peptide synthesis (SPPS).[1] However, its utility is often debated due to a significant side reaction: δ-lactam formation.[2]

Performance Comparison of Arginine Derivatives

The performance of Boc-Arg(Boc)2-OH is best understood in comparison to other commonly employed protected arginine derivatives. The primary alternatives include those used in Boc-chemistry SPPS, such as Boc-Arg(Tos)-OH , and those used in the more contemporary Fmoc-chemistry SPPS, like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH .

A critical factor in the selection of a protected arginine is its propensity to form an inactive δ-lactam during the carboxyl group activation step.[1] This intramolecular cyclization terminates the peptide chain, leading to deletion sequences and significantly reducing the yield of the target peptide.[1][2]

ParameterBoc-Arg(Boc)2-OHBoc-Arg(Tos)-OHFmoc-Arg(Pbf)-OHFmoc-Arg(NO2)-OH
Primary Side Reaction High propensity for δ-lactam formation[3][4][5]Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group[3]δ-lactam formation (lower than (Boc)2)[5]Potential for side reactions during removal by catalytic hydrogenation[5]
δ-Lactam Formation (%) ~60%[5]Data not readily available, but generally lower than (Boc)2[4]~12%[5]~3%[6]
Coupling Efficiency (%) Can be significantly lower (e.g., ~28% in one study)[3][5]Generally high[3]High (>99% in one study)[5]High (>99% in one study)[6]
Side-Chain Deprotection Mild acidolysis (e.g., TFA)[3]Strong acid (Anhydrous HF)[3]Moderate acidolysis (e.g., TFA)[1]Catalytic Hydrogenation or SnCl2[5]
Chemistry Boc-SPPSBoc-SPPSFmoc-SPPSFmoc-SPPS
Key Advantage Mild deprotection conditions compatible with Nα-Boc removal[3]Robust and reliable with high coupling efficiency[3]Balance of stability and ease of deprotection[7]Low tendency for δ-lactam formation[5]
Key Disadvantage High risk of synthesis failure due to δ-lactam formation[3]Harsh HF cleavage required, potential for side reactions[3]More expensive than other derivatives[5]Removal can be problematic for certain sequences[5]

Experimental Protocols

To ensure a rigorous and reproducible comparison of arginine derivatives in peptide synthesis, the following experimental protocols are recommended.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc Chemistry)
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. A short prewash of 1-2 minutes is followed by a 20-30 minute reaction time.

  • Washing: Thoroughly wash the resin with DCM to remove TFA.

  • Neutralization: Neutralize the resin-bound peptide with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM and then with dimethylformamide (DMF).

  • Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a suitable activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • For peptides synthesized with Boc-Arg(Boc)2-OH : Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[3]

    • For peptides synthesized with Boc-Arg(Tos)-OH : Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour.[3]

Peptide Validation Protocol
  • Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then lyophilize to obtain the crude peptide powder.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Analyze the sample by reverse-phase HPLC (RP-HPLC) to assess purity. A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Quantify the main peptide peak area relative to the total peak area to determine purity.

  • Mass Spectrometry (MS) Analysis:

    • Confirm the molecular weight of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • This analysis verifies the correct incorporation of all amino acids and the absence of major side products or deletion sequences.

Visualizing the Workflow

To provide a clear overview of the comparative validation process, the following diagrams illustrate the key experimental workflows and logical relationships.

G cluster_synthesis Peptide Synthesis Stage cluster_cleavage Cleavage & Deprotection Stage cluster_analysis Analysis Stage Resin_Prep Resin Preparation Deprotection Nα-Boc Deprotection (TFA) Resin_Prep->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage Washing->Final_Cleavage Boc_Arg_Boc2 Boc-Arg(Boc)2-OH Peptide (TFA Cocktail) Final_Cleavage->Boc_Arg_Boc2 Boc_Arg_Tos Boc-Arg(Tos)-OH Peptide (HF Cleavage) Final_Cleavage->Boc_Arg_Tos Precipitation Precipitation & Lyophilization Boc_Arg_Boc2->Precipitation Boc_Arg_Tos->Precipitation HPLC RP-HPLC Analysis Precipitation->HPLC MS Mass Spectrometry Precipitation->MS Data_Comparison Data Comparison (Purity, Yield) HPLC->Data_Comparison MS->Data_Comparison

Caption: Experimental workflow for the comparative study.

G cluster_pathways Reaction Pathways cluster_factors Influencing Factors Activated_Arg Activated Arginine Derivative (e.g., HBTU/HOBt ester) Coupling Desired Coupling (Peptide Elongation) Activated_Arg->Coupling Intermolecular Reaction Lactam δ-Lactam Formation (Chain Termination) Activated_Arg->Lactam Intramolecular Cyclization Protecting_Group Side-Chain Protecting Group ((Boc)2 vs. Tos vs. Pbf vs. NO2) Protecting_Group->Lactam Coupling_Reagent Coupling Reagents (e.g., HBTU, DIC) Coupling_Reagent->Lactam Solvent Solvent (e.g., DMF, NBP) Solvent->Lactam

Caption: Competing reaction pathways for activated arginine.

Conclusion

The selection of an appropriate arginine derivative is a critical decision in peptide synthesis. While Boc-Arg(Boc)2-OH offers the advantage of mild deprotection conditions that align with the overall Boc-SPPS strategy, its significant propensity for δ-lactam formation poses a substantial risk to the synthesis of the desired peptide, often leading to lower yields and complex purifications.[2][3]

For routine Boc-SPPS, Boc-Arg(Tos)-OH remains a more robust and reliable option, provided the necessary equipment for handling HF is available and the target peptide is not highly sensitive to strong acids.[3] In the context of Fmoc-SPPS, derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH generally exhibit a lower tendency for δ-lactam formation and represent the current standard for arginine incorporation.[5]

Ultimately, the choice of protected arginine should be made based on a careful evaluation of the specific peptide sequence, the synthetic strategy employed, and the analytical capabilities available for purification and validation. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision to optimize their peptide synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of Boc-D-Asp(OMe)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the meticulous management and disposal of chemical reagents like N-tert-Butoxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp(OMe)-OH) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with best practices in laboratory operations and environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Therefore, the following PPE is mandatory:

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[2][3]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat to prevent skin contact.[3][4]
Respiratory Protection If handling the solid form where dust may be generated, use a NIOSH-approved respirator.[3][5]

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.[6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[4][6]

1. Waste Identification and Segregation:

  • All unused or excess this compound, as well as any materials contaminated with it (e.g., weighing paper, gloves, wipes), must be treated as chemical waste.[4][7]

  • Segregate this waste from other laboratory waste streams to prevent potentially hazardous reactions.[7]

2. Containerization:

  • Place solid waste into a clearly labeled, sealed, and chemically compatible container.[4][6]

  • For solutions containing this compound, absorb the liquid with an inert material such as vermiculite or sand before placing it in a sealed container.[4][6]

3. Labeling:

  • Clearly label the waste container with "Hazardous Chemical Waste" and the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-D-aspartic acid α-methyl ester".[4][6]

  • Include the approximate quantity of the waste.

4. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.[4]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[4][6]

  • Provide an accurate description of the waste on all required documentation.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Small Spills:

    • Ensure the area is well-ventilated and wear the appropriate PPE.[4]

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled waste container.[4][6]

    • Clean the spill area with a damp cloth, and dispose of the cleaning materials as chemical waste.[4]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for assistance.[4]

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste: Place in a labeled, sealed container. B->C Solid D Liquid Waste: Absorb with inert material (e.g., vermiculite). B->D Liquid F Store container in a designated, secure waste area. C->F E Place absorbed material in a labeled, sealed container. D->E E->F G Contact EHS or a licensed waste disposal service for pickup. F->G H End: Proper Disposal G->H

Disposal workflow for this compound.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institution.

References

Personal protective equipment for handling Boc-D-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-D-Asp(OMe)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling to prevent potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against dust particles and splashes that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) must be worn.[4] A standard laboratory coat should be worn and kept buttoned.[4]Prevents skin contact which can lead to irritation.[2]
Respiratory Protection For procedures that may generate dust, a dust mask (e.g., type N95) or a full-face respirator should be used if exposure limits are exceeded.[5][6]Minimizes the risk of inhaling the powder, which may be harmful.[2]

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, well-ventilated place.[7] Recommended storage temperature is between 2-8°C.[1]

  • It is classified as a combustible solid.[5][6]

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust.[4]

  • Weigh the chemical in a fume hood or a ventilated balance enclosure.[4]

  • Wash hands thoroughly after handling.[3][4]

3. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][7]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All unused or excess this compound must be treated as chemical waste.

  • Contaminated materials such as weighing paper, gloves, and wipes should be collected in a separate, sealed container and treated as chemical waste.[8]

  • If the compound is in a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[8]

2. Containerization and Labeling:

  • Use a dedicated, clearly labeled, and sealable container for solid chemical waste.

  • The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[4]

3. Storage and Disposal:

  • Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[8] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C10H17NO6
Molecular Weight 247.25 g/mol [5]
Physical Form Solid[2][5]
Storage Temperature 2-8°C
Hazard Statements H302, H315, H319, H332, H335[2]
Precautionary Statements P261, P280, P305+P351+P338

Experimental Workflow for Safe Handling

A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Segregate Solid & Liquid Waste E->F G Label Hazardous Waste Container F->G H Clean Work Area G->H K Store Waste in Designated Area I Remove PPE H->I J Wash Hands Thoroughly I->J L Contact EHS for Disposal K->L

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.